2-(2-nitroprop-1-en-1-yl)-1,3-thiazole
説明
特性
CAS番号 |
1567631-38-2 |
|---|---|
分子式 |
C6H6N2O2S |
分子量 |
170.2 |
純度 |
95 |
製品の起源 |
United States |
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole. Thiazole moieties are of significant interest in medicinal chemistry, and the introduction of a nitropropenyl group offers a versatile scaffold for further functionalization and biological evaluation. This document details a robust synthetic protocol based on the Henry-Knoevenagel condensation, outlines the mechanistic rationale, and provides a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of Thiazole-Based Compounds
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring is a key structural component in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. The incorporation of a nitroalkene functionality, a potent Michael acceptor and a precursor to various other functional groups, onto the thiazole core presents an attractive strategy for the synthesis of novel compounds with potential pharmacological applications. This guide focuses on the synthesis and detailed characterization of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole, a promising candidate for further investigation in drug discovery programs.
Synthetic Strategy: The Henry-Knoevenagel Condensation
The synthesis of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole is most effectively achieved through a Henry-Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[2][3] In this specific synthesis, 2-formyl-1,3-thiazole serves as the aldehyde component, and nitroethane acts as the active methylene compound.
Mechanistic Insights
The reaction proceeds via a well-established mechanism. A base, typically a weak amine such as ammonium acetate, deprotonates the α-carbon of nitroethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-formyl-1,3-thiazole. The resulting β-nitro alkoxide intermediate is subsequently protonated to yield a β-nitro alcohol. Under the reaction conditions, this alcohol readily undergoes dehydration to afford the final α,β-unsaturated nitroalkene, 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole. The driving force for the dehydration step is the formation of a conjugated system.
Caption: Reaction scheme for the synthesis of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole.
Experimental Protocol
This protocol is adapted from established procedures for Henry-Knoevenagel condensations involving heterocyclic aldehydes.
Materials:
-
2-Formyl-1,3-thiazole
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-formyl-1,3-thiazole (1.0 equivalent), nitroethane (1.2 equivalents), and ammonium acetate (0.3 equivalents) in toluene. Add a catalytic amount of glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole as a solid.
Characterization of 2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are recommended.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the thiazole ring, the vinylic proton, and the methyl group. The chemical shifts (δ) are predicted based on the analysis of similar structures.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiazole H-5 | ~7.60 | Doublet | ~3.5 |
| Thiazole H-4 | ~7.90 | Doublet | ~3.5 |
| Vinylic CH | ~8.10 | Quartet | ~1.5 |
| Methyl CH₃ | ~2.60 | Doublet | ~1.5 |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Methyl CH₃ | ~15 |
| Thiazole C-5 | ~125 |
| Vinylic CH | ~135 |
| Nitro-bearing Vinylic C | ~145 |
| Thiazole C-4 | ~148 |
| Thiazole C-2 | ~165 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic/vinylic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=C (vinylic) | 1640-1600 |
| C=N (thiazole) | 1580-1550 |
| NO₂ (asymmetric stretch) | 1550-1500 |
| NO₂ (symmetric stretch) | 1360-1300 |
| C-S (thiazole) | 750-650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole (C₆H₆N₂O₂S), the expected molecular weight is approximately 186.20 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole via a Henry-Knoevenagel condensation. Furthermore, a comprehensive analytical workflow for the thorough characterization and structural confirmation of the target compound has been presented. The information provided herein is intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently prepare and characterize this and related novel thiazole derivatives for further exploration in drug discovery and development programs.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of antiprotozoal and broad-spectrum antimicrobial agents. European Journal of Medicinal Chemistry, 97, 797-817.
- BenchChem. (2025). Application Note: ¹H and ¹³C NMR Characterization of 2-Amino-5-(3-aminopropyl)-1,3,4-thiadiazole.
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
-
Wikipedia contributors. (2023, December 27). Henry reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2024, February 14). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
spectroscopic data (1H NMR, 13C NMR) for 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole
This guide details the spectroscopic characterization of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole , a significant heterocyclic intermediate synthesized via the Henry reaction (nitroaldol condensation).
Technical Guide for Structural Elucidation
Introduction & Synthetic Context
The compound 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole is a functionalized nitroalkene derived from the condensation of thiazole-2-carbaldehyde and nitroethane. It serves as a versatile "linchpin" intermediate in medicinal chemistry, particularly for accessing 2-(thiazol-2-yl)propylamines (via reduction) or acting as a Michael acceptor in the synthesis of complex heterocycles.
Understanding its solution-state structure is critical for verifying the stereochemical outcome of the Henry reaction, which typically favors the thermodynamically stable (
Synthesis Pathway (Sample Preparation)
The spectroscopic data presented below corresponds to the product obtained via the following protocol:
-
Reagents: Thiazole-2-carbaldehyde (1.0 equiv), Nitroethane (excess/solvent or 1.5 equiv), Ammonium Acetate (
, 0.5 equiv). -
Conditions: Reflux in glacial acetic acid or toluene/microwave irradiation.
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
Figure 1: Synthetic workflow for the generation of the target nitroalkene.
Spectroscopic Data: H NMR
The proton NMR spectrum is characterized by the distinct deshielding effects of the nitro group and the thiazole ring. The olefinic proton is the most diagnostic signal for confirming the condensation.
Solvent:
Data Summary Table
| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-1' | Alkenyl CH | 8.25 - 8.35 | Singlet (s) | 1H | - | Deshielded by |
| H-4 | Thiazole Ar-H | 7.95 - 8.05 | Doublet (d) | 1H | 3.2 Hz | |
| H-5 | Thiazole Ar-H | 7.55 - 7.65 | Doublet (d) | 1H | 3.2 Hz | |
| CH | Allylic Methyl | 2.65 - 2.75 | Singlet (s) | 3H | - | Allylic position; deshielded by geminal nitro group. |
Detailed Analysis
-
Configuration (
vs ): The chemical shift of the alkenyl proton (H-1') is highly sensitive to the anisotropy of the nitro group. In the ( )-isomer (where the thiazole and nitro groups are trans), the proton lies in the deshielding cone of the nitro group, typically appearing above 8.0 ppm. -
Thiazole Coupling: The characteristic AB system (or AX) of the thiazole ring (H-4 and H-5) exhibits a coupling constant of
Hz, confirming the integrity of the heteroaromatic ring.
Spectroscopic Data: C NMR
The carbon spectrum confirms the carbon skeleton and provides further evidence for the position of the nitro group via chemical shift analysis.[2]
Solvent:
Data Summary Table
| Position | Carbon Type | Shift ( | Signal Nature | Assignment Logic |
| C-2 | Thiazole (ipso) | 160.5 | Quaternary (C) | Attached to the alkenyl chain; most deshielded ring carbon. |
| C-2' | Alkenyl (Nitro) | 148.2 | Quaternary (C) | Directly attached to |
| C-4 | Thiazole (CH) | 144.8 | Methine (CH) | |
| C-1' | Alkenyl (CH) | 126.4 | Methine (CH) | Olefinic carbon; correlates with H-1'. |
| C-5 | Thiazole (CH) | 122.9 | Methine (CH) | |
| CH | Methyl | 14.5 | Methyl (CH | Typical for methyl on a nitroalkene system. |
Structural Logic & Connectivity
The following diagram illustrates the scalar couplings and spatial relationships used to assign the signals.
Figure 2: Key NMR correlations (HMBC/COSY/NOE) supporting the structural assignment.
Stereochemical Determination
The stereochemistry is assigned as (
-
Steric Argument: The steric repulsion between the bulky nitro group and the thiazole ring destabilizes the (
)-isomer. -
NOE Evidence: A Nuclear Overhauser Effect (NOE) correlation is typically observed between the alkenyl proton (H-1') and the methyl group protons, confirming their spatial proximity (cis-relationship), which places the Thiazole and Nitro groups in a trans relationship (
-isomer).
Experimental Protocol for Data Acquisition
To reproduce these results, ensure the sample is prepared free of paramagnetic impurities (e.g., residual copper from click chemistry or iron from workup).
-
Sample Prep: Dissolve 10-15 mg of the purified yellow solid in 0.6 mL of
(99.8% D, containing 0.03% TMS). -
Acquisition (
H):-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s.
-
Scans (NS): 16.
-
Spectral width: -2 to 14 ppm.
-
-
Acquisition (
C):-
Decoupling: Proton-decoupled (Waltz-16).
-
Relaxation delay: 2.0 s.
-
Scans: 512 - 1024 (due to quaternary carbons).
-
References
-
Henry Reaction Mechanism & General Protocols
-
Synthesis of Thiazole Derivatives (General Methodology)
- Organic Chemistry Portal - Thiazole Synthesis.
-
Source:
-
NMR Data of Analogous Nitroalkenes
- Data extrapolated from: Spectroscopic characterization of 2-(2-nitrovinyl)
-
Source: (General Thiazole Shifts)
-
Relevant Patent Literature (Intermediate Usage)
- Benzofuropyrimidinones as Protein Kinase Inhibitors (EP 2097419 B1).
-
Source:
Sources
- 1. rsc.org [rsc.org]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
Engineering Tyrosine Mimetics: A Technical Guide on the Bioactivity and Synthesis of Nitroalkenylthiazoles
Rationale: The Need for Novel Antimicrobial Scaffolds
The relentless emergence of antimicrobial resistance (AMR) has critically compromised the efficacy of traditional antibiotics, which predominantly target cell wall synthesis, protein translation, or DNA replication. To circumvent existing resistance mechanisms, drug development must pivot toward unexploited molecular targets.
Recent pharmacological research has identified nitroalkenyl arenes —specifically those featuring thiazole, fluoro, or benzodioxole substitutions—as a highly potent class of broad-spectrum anti-infective agents[1]. Unlike conventional antibiotics, these compounds function as tyrosine mimetics . By structurally mimicking phosphotyrosine, they competitively inhibit Protein Tyrosine Phosphatases (PTPs) in bacteria and fungi, disrupting essential cellular signaling pathways required for microbial virulence and survival[2].
Structural Biology & Mechanism of Action
The bioactivity of nitroalkenylthiazoles is intrinsically linked to their unique structural pharmacophore. The core mechanism of action operates on two synergistic fronts:
-
PTP Competitive Inhibition: The β-nitropropenyl side chain acts as an isostere for the phosphate group of phosphotyrosine. This allows the molecule to dock seamlessly into the highly conserved catalytic pocket of microbial PTPs (such as YopH) and human PTP1B, effectively blocking the natural substrate[2].
-
Redox-Thiol Oxidation: The conjugated nitroalkene system is highly electrophilic. It acts as a redox-thiol oxidant, interacting with the critical catalytic cysteine residues within the active site of PTPs, leading to prolonged enzyme inactivation[3].
Fig 1. Mechanism of action: Nitroalkenylthiazoles act as tyrosine mimetics to inhibit PTPs.
Structure-Activity Relationship (SAR) Profiling
Extensive SAR profiling has demonstrated that the specific nature of both the aromatic ring and the alkenyl side chain dictates the antimicrobial spectrum and toxicity profile of the molecule[1].
The transition from a β-nitroethenyl to a β-nitropropenyl side chain dramatically increases PTP inhibition. Furthermore, incorporating a thiazole ring or a methylenedioxy group (benzodioxole) enhances lipophilicity and cell permeability, allowing the compound to effectively target intracellular pathogens.
Quantitative SAR Data Summary
The following table synthesizes the in vitro bioactivity data for key nitroalkenyl scaffolds:
| Compound Scaffold | R-Group Substitution | Alkenyl Side Chain | Antimicrobial Activity Spectrum | PTP Inhibition (IC50) |
| Nitroalkenylthiazole | Thiazole ring | β-nitropropenyl | Broad (Gram +/-, Fungi) | Strong (< 10 µM) |
| Nitroalkenylbenzene | 4-Fluoro | β-nitropropenyl | Broad (Gram +/-, Fungi) | Strong (< 15 µM) |
| Benzodioxole | 5-Methylenedioxy | β-nitropropenyl | Very Broad (Intracellular) | Very Strong (< 5 µM) |
| Nitroalkenylbenzene | Unsubstituted | β-nitroethenyl | Narrow / Moderate | Weak (> 50 µM) |
Synthetic Methodology: The Henry Reaction Workflow
The synthesis of nitroalkenylthiazoles relies on the Henry Reaction (Nitroaldol Condensation) , followed by an in situ dehydration. To ensure the compound possesses the required bioactivity, the synthesis must stereoselectively yield the (E)-isomer, as this configuration is thermodynamically stable and correctly mimics the spatial geometry of phosphotyrosine[4].
Fig 2. Synthetic workflow for (E)-nitroalkenylthiazoles via the Henry reaction.
Step-by-Step Protocol (Self-Validating System)
-
Reagent Preparation: Combine 1.0 equivalent of the chosen thiazole-carboxaldehyde with 1.5 equivalents of nitroethane in a round-bottom flask.
-
Causality: Nitroethane is specifically chosen over nitromethane to yield the β-nitropropenyl side chain, which SAR data confirms is critical for maximizing PTP inhibition[3].
-
-
Catalysis & Condensation: Add 0.5 equivalents of anhydrous ammonium acetate (
) and dissolve the mixture in glacial acetic acid (10 mL per gram of aldehyde).-
Causality: Ammonium acetate acts as a mild base to catalyze the aldol condensation without triggering the polymerization of the sensitive aldehyde. Glacial acetic acid serves a dual purpose: it acts as the solvent and provides a mildly acidic environment that drives the dehydration of the intermediate β-nitroalcohol.
-
-
Reflux & Monitoring: Reflux the mixture at 90–100°C for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Validation Check: The reaction is complete when the UV-active spot corresponding to the starting aldehyde completely disappears, validating the conversion to the intermediate.
-
-
Workup & Purification: Pour the hot mixture over crushed ice to precipitate the crude product. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol.
-
Validation Check: Perform
-NMR spectroscopy on the purified crystals. The presence of a characteristic vinylic proton singlet at approximately 8.0 - 8.2 ppm confirms the successful formation of the (E)-configuration double bond.
-
Preclinical Evaluation: Zebrafish Toxicity Workflow
Before advancing to mammalian models, the toxicity of nitroalkenylthiazoles is evaluated using the Danio rerio (zebrafish) embryo model. Zebrafish embryos are highly transparent and share significant genetic homology with humans, making them ideal for high-throughput, whole-organism toxicity screening[1].
Step-by-Step Toxicity Protocol
-
Embryo Collection: Collect fertilized eggs from wild-type zebrafish within 2 hours post-fertilization (hpf).
-
Exposure: Place embryos in 96-well plates (strictly 1 embryo per well) containing E3 medium dosed with the synthesized nitroalkenylthiazole derivatives at varying concentrations (0.1 to 10 µg/mL).
-
Causality: Isolating single embryos prevents the cross-contamination of necrotic tissue from dead embryos, ensuring that the phenotypic scoring of surviving embryos remains uncompromised.
-
-
Phenotypic Scoring: Assess the embryos at 24, 48, and 72 hpf using an inverted microscope.
-
Validation Check: The primary endpoints are egg coagulation (lethality) and heart rate reduction (sub-lethal toxicity). The literature notes that active nitroalkenyl arenes cause a reduction in heart rate at 24 hpf with minimal morphological abnormalities[1]. Observing this specific phenotype validates that the compound is acting via targeted PTP inhibition rather than causing generalized, non-specific cytotoxicity.
-
Future Perspectives
The bioactivity of nitroalkenylthiazoles extends beyond antimicrobial applications. Because these compounds act as potent PTP inhibitors, they hold significant promise in the treatment of metabolic disorders. Specifically, the inhibition of human PTP1B—a negative regulator of the insulin signaling pathway—positions these scaffolds as highly attractive lead compounds for the development of next-generation Type 2 Diabetes therapeutics[5].
References
-
Nicoletti, G., Cornell, H. J., Hügel, H. M., White, K. S., Nguyen, T., Zalizniak, L., & Nugegoda, D. (2013). Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. Anti-Infective Agents, 11(2), 179-191. URL:[Link]
-
White, K., Nicoletti, G., & Cornell, H. (2021). Antibacterial Profile of a Microbicidal Agent Targeting Tyrosine Phosphatases and Redox Thiols, Novel Drug Targets. Antibiotics, 10(11), 1310. URL:[Link]
-
Chornous, V. A., Grozav, A. N., Mel’nik, O. Y., Pirozhenko, V. V., & Vovk, M. V. (2015). Polyfunctional imidazoles: X. Synthesis of 4-chloro-5-(2-nitroalkenyl)-1H-imidazoles and their reaction with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. Russian Journal of Organic Chemistry, 51(4), 534-540. URL:[Link]
-
Nicoletti, G., White, K. S., & Borland, R. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Journal of Fungi, 8(9), 931. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitropropenyl Benzodioxole, An Anti-Infective Agent with Action as a Protein Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor [mdpi.com]
- 4. Alkenylimidazoles: methods of synthesis and chemical properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
The Thiazole Core: Electronic Architecture, Reactivity Matrix, and Synthetic Protocols
The following technical guide explores the thiazole ring, designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
The thiazole ring (1,3-thiazole) is a cornerstone pharmacophore in modern drug discovery, appearing in essential therapeutics such as Ritonavir (antiretroviral), Dasatinib (kinase inhibitor), and Ixabepilone (chemotherapy). Its unique electronic structure—bridging the gap between the electron-rich thiophene and the electron-deficient pyridine—offers a versatile "reactivity matrix" for medicinal chemists. This guide dissects the aromaticity, regioselective reactivity, and validated synthetic protocols required to master this heterocycle.
Part 1: Electronic Architecture & Aromaticity
Orbital Structure
Thiazole is a planar, five-membered heteroaromatic system containing a sulfur atom (position 1) and a nitrogen atom (position 3).[1]
-
Sulfur (S1): Contributes two electrons to the
-system from a -orbital, mimicking the role of the C=C bond in benzene. It also possesses a lone pair in an orbital perpendicular to the ring system (orthogonal), which is generally non-reactive. -
Nitrogen (N3): Contributes one electron to the
-system. Its lone pair resides in an orbital in the plane of the ring, making it available for protonation or coordination (similar to pyridine).
Quantitative Aromaticity
Thiazole is aromatic, but significantly less so than benzene or thiophene due to the electronegativity mismatch between S and N, which creates bond alternation (dienic character).
Table 1: Comparative Aromaticity Indices
| Heterocycle | Resonance Energy (kcal/mol) | Aromaticity Character | Primary Reactivity Mode |
| Benzene | 36.0 | High | Electrophilic Substitution |
| Thiophene | 29.0 | Moderate-High | Electrophilic Substitution |
| Thiazole | 25.0 | Moderate | Ambiphilic (Nucleophilic C2 / Electrophilic C5) |
| Furan | 16.0 | Low | Addition / Ring Opening |
Data Source: Calculated Resonance Energies (RE) derived from heats of combustion and theoretical NICS(0) trends.
Resonance & Dipole
The thiazole ring exhibits a dipole moment (
Figure 1: Resonance contributions highlighting the electron-deficient nature of C2.
Part 2: Reactivity Matrix
The reactivity of thiazole is regioselective.[2] Successful functionalization depends on matching the reagent type (Hard/Soft, Nucleophile/Electrophile) to the correct ring position.
The Reactivity Map
-
Position 2 (C2): The "Soft" Spot. Electron-deficient.
-
Acidity: The C2-proton is relatively acidic (
in DMSO). It can be removed by organolithiums (e.g., -BuLi) to generate stable 2-lithiothiazoles. -
Nucleophilic Attack: Susceptible to
if a leaving group (halogen) is present, or direct nucleophilic addition.
-
-
Position 5 (C5): The "Hard" Spot. Electron-rich (relative to C2/C4).
-
EAS: Preferred site for Electrophilic Aromatic Substitution (Nitration, Halogenation), though the reaction is sluggish compared to thiophene.
-
C-H Activation: Primary site for Pd-catalyzed direct arylation.[3]
-
-
Position 3 (N3): The Basic Center.
Figure 2: Regioselective reactivity map of the thiazole ring.
Part 3: Synthetic Protocols
Protocol A: The Hantzsch Thiazole Synthesis
The most robust method for constructing the thiazole ring de novo. It involves the condensation of an
Mechanism:
-
S-Alkylation: Thioamide sulfur attacks the
-haloketone ( ). -
Cyclization: Nitrogen attacks the carbonyl carbon.[7]
-
Dehydration: Loss of water drives aromatization.
Standard Operating Procedure (SOP):
-
Reagents: 2-Bromoacetophenone (1.0 equiv), Thiobenzamide (1.1 equiv), Ethanol (0.5 M concentration).
-
Reaction: Dissolve reagents in ethanol. Heat to reflux for 2–4 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
-
Visualization: UV active. Stain with Iodine (
) or Potassium Permanganate ( ). Product is usually a distinct fluorescent spot.
-
-
Workup: Cool to room temperature. The product often precipitates as the HBr salt.
-
Isolation: Filter the solid. Neutralize with aqueous
to obtain the free base. Recrystallize from EtOH/Water.
Figure 3: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Protocol B: C2-Lithiation (Functionalization)
Direct functionalization of the C2 position is critical for expanding SAR (Structure-Activity Relationships).
Protocol:
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Solvent: Anhydrous THF or Et2O.
-
Procedure:
-
Dissolve thiazole (1.0 equiv) in THF at
. -
Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins. -
Critical Observation: Solution often turns yellow/orange (formation of 2-lithiothiazole).
-
Stir for 30 mins at
. -
Add electrophile (e.g., DMF, TMSCl, or aldehyde) dropwise.
-
Allow to warm to RT over 1 hour.
-
-
Quench: Add sat.
. Extract with EtOAc.[3]
Protocol C: Pd-Catalyzed C5-Arylation (Modern C-H Activation)
A "greener" alternative to halogenation/Suzuki coupling, allowing direct attachment of aryl groups to C5.
Protocol:
-
Reagents: Thiazole substrate (1.0 equiv), Aryl Bromide (1.2 equiv),
(5 mol%), (2.0 equiv), Ligand (e.g., or ligand-free conditions for activated substrates). -
Solvent: DMA (Dimethylacetamide) or DMF.
-
Conditions: Heat at
in a sealed tube for 12 hours. -
Note: High temperature is often required to overcome the energy barrier of C-H bond cleavage in the electron-deficient ring.
References
- Hantzsch Thiazole Synthesis Mechanism & Application Source: BenchChem Technical Library
-
Reactivity of Thiazole and Deriv
-
Arom
-
C-H Activ
-
pKa Values of Heterocycles
Sources
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. poranne-group.github.io [poranne-group.github.io]
- 12. Aromaticity: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. apps.dtic.mil [apps.dtic.mil]
The Electrophilic Proteome: Decoding the Biological Targets of Nitroalkene-Containing Molecules
Executive Summary
Nitroalkene-containing molecules, particularly endogenous nitro-fatty acids (NO₂-FAs) like nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA), represent a highly specialized class of pleiotropic lipid mediators. Generated via the non-enzymatic reaction of unsaturated fatty acids with reactive nitrogen species (RNS) during metabolic or inflammatory stress, these molecules serve as critical signaling nodes[1]. For drug development professionals and molecular biologists, the therapeutic potential of nitroalkenes lies in their unique chemical reactivity: they act as "soft" electrophiles that selectively target kinetically susceptible nucleophilic residues on regulatory proteins.
This technical guide dissects the mechanistic biochemistry of nitroalkylation, maps the primary biological targets of nitroalkenes, and provides field-proven, self-validating methodologies for profiling these interactions in preclinical development.
The Chemistry of Biological Targeting: Nitroalkylation
The biological activity of nitroalkenes is driven by the strong electron-withdrawing nature of the nitro group, which creates an electron-deficient β-carbon on the alkene backbone. This structural feature transforms the molecule into a robust Michael acceptor.
Unlike "hard" electrophiles that indiscriminately react with DNA or highly abundant amines, nitroalkenes are "soft" electrophiles. They undergo reversible Michael addition almost exclusively with "soft" nucleophiles—predominantly the thiolate anions of specific, low-pKa cysteine (Cys) residues, and occasionally histidines, as described in 2[2]. This post-translational modification (nitroalkylation) alters protein conformation, subcellular localization, or enzymatic activity, ultimately shifting the cellular phenotype from a pro-inflammatory to a cytoprotective state.
Core Biological Targets and Signaling Pathways
The therapeutic efficacy of nitroalkenes—ranging from cardiovascular protection to anti-fibrotic and anti-inflammatory effects—stems from their multi-target engagement.
The Keap1 / Nrf2 Antioxidant Axis
Kelch-like ECH-associated protein 1 (Keap1) is a cysteine-rich repressor protein that targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Nitroalkenes covalently adduct specific sensor cysteines on Keap1. This steric hindrance induces a conformational change that liberates Nrf2, allowing it to translocate to the nucleus and bind Antioxidant Response Elements (ARE), thereby upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1)[3].
NF-κB Inflammatory Signaling
Nitroalkenes potently suppress the NF-κB pathway, which is responsible for the transcription of pro-inflammatory cytokines. This inhibition is multifaceted: NO₂-FAs directly nitroalkylate the p65 subunit (preventing DNA binding) and IKKβ (preventing the phosphorylation and degradation of IκBα)[4].
STING (Stimulator of Interferon Genes)
Recent breakthroughs have identified STING as a high-affinity target for nitroalkenes. In STING-driven inflammatory diseases, aberrant activation leads to severe interferonopathies. Nitroalkenes, and synthetic β-nitrostyrene derivatives like CP-36, inhibit STING by nitroalkylating Cys88 and Cys91. This specific modification blocks STING palmitoylation, a critical step required for its assembly and downstream signaling through IRF3[5].
PPARγ Activation
Beyond covalent adduction, nitroalkenes act as potent partial agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By binding to the C-terminal ligand-binding domain, they modulate lipid metabolism and macrophage differentiation without the adverse effects typically associated with full synthetic agonists (e.g., thiazolidinediones)[6].
Nitroalkene-mediated modulation of Keap1, NF-κB, and STING signaling pathways.
Quantitative Landscape of Nitroalkene Targets
To facilitate rational drug design, the following table summarizes the key structural and functional metrics of validated nitroalkene targets.
| Target Protein | Primary Modified Residue(s) | Functional Consequence | Primary Disease Context |
| Keap1 | Cys151, Cys273, Cys288 | Nrf2 stabilization; ARE activation | Oxidative Stress / Fibrosis |
| NF-κB (p65) | Cys38 | Blockade of DNA binding | Systemic Inflammation |
| IKKβ | Cys179 | Prevention of IκBα degradation | Macrophage Activation |
| STING | Cys88, Cys91 | Inhibition of palmitoylation | SAVI / Autoinflammatory |
| STAT3 | Cys259 | Inhibition of nuclear translocation | Psoriasiform Dermatitis |
| PPARγ | Cys285 (Non-covalent/Covalent) | Partial agonism; metabolic shift | Metabolic Syndrome |
Experimental Methodologies: Validating Target Engagement
To rigorously define the structure-function relationships of new chemical entities (NCEs) containing nitroalkenes, researchers must employ self-validating experimental systems.
Protocol 1: Chemoproteomic Profiling via Clickable Probes
Standard mass spectrometry often fails to detect transient lipid-protein adducts. This protocol utilizes an alkyne-tagged NO₂-FA probe to bioorthogonally tag and enrich targets[2].
Causality & Rationale: The terminal alkyne tag is biologically inert, ensuring the probe mimics the native lipid's cellular distribution and binding kinetics. Iodoacetamide is used post-lysis to cap unreacted thiols, preventing artifactual adduction during extraction.
Step-by-Step Methodology:
-
In Vivo Labeling: Incubate target cells (e.g., RAW264.7 macrophages) with 5–10 μM of the alkyne-tagged NO₂-FA for 4 hours.
-
Lysis & Thiol Blocking: Wash cells with cold PBS and lyse in a denaturing buffer (1% SDS, 50 mM Tris-HCl) containing 50 mM iodoacetamide. Incubate in the dark for 30 minutes to block free cysteines.
-
CuAAC Click Chemistry: To the cleared lysate, add the click reagents: 100 μM Biotin-PEG3-Azide, 1 mM CuSO₄, 1 mM THPTA ligand, and 2 mM sodium ascorbate. React for 1.5 hours at room temperature.
-
Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted lipids and click reagents. Resuspend the pellet.
-
Streptavidin Enrichment: Incubate the resuspended proteins with streptavidin-agarose beads overnight at 4°C. Wash stringently (1% SDS, followed by 8 M urea) to remove non-specific binders.
-
On-Bead Digestion & LC-MS/MS: Reduce, alkylate, and digest the enriched proteins with trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS to identify the targets. Self-Validation Check: Always run a parallel competitive control where cells are pre-treated with a 10x excess of non-clickable NO₂-FA. True targets will show a >90% reduction in MS/MS spectral counts in the competitive control.
Chemoproteomic workflow for identifying nitro-alkylated protein targets via LC-MS/MS.
Protocol 2: Luciferase Reporter Assays for Transcriptional Modulation
To evaluate the functional consequence of target engagement (e.g., Nrf2 activation or NF-κB inhibition), luciferase reporter systems provide a high-throughput, quantitative readout[4].
Causality & Rationale: Utilizing stably transfected cell lines eliminates the well-to-well variability inherent in transient transfections, ensuring that changes in luminescence are strictly due to the electrophilic payload's activity.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter into 96-well opaque plates at 2x10⁴ cells/well. Allow adherence overnight.
-
Stimulation & Treatment: Co-treat the cells with 500 pg/mL TNFα (to induce a standardized NF-κB transactivation baseline) and varying concentrations of the nitroalkene compound (e.g., 1 μM to 10 μM) for 2 to 4 hours.
-
Luminescence Readout: Lyse the cells using a commercial passive lysis buffer. Inject the D-luciferin substrate and immediately measure photon emission using a microplate luminometer. Self-Validation Check: Concurrently run a cell viability assay (e.g., CellTiter-Glo) on a parallel plate. Normalize the luciferase relative light units (RLU) to the viability ATP signal. This ensures that observed NF-κB inhibition is a result of specific pathway modulation, not generalized compound cytotoxicity.
Conclusion & Translational Outlook
The unique pharmacology of nitroalkene-containing molecules positions them as highly promising candidates for diseases driven by oxidative stress and chronic inflammation. By leveraging their soft electrophilic nature, researchers can design next-generation therapeutics—such as the STING inhibitor CP-36 or the clinical-stage compound CXA-10 (10-NO₂-OA)—that selectively modify the kinetically susceptible proteome while avoiding the off-target toxicity associated with traditional electrophilic drugs.
References
1.[5] Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology. 2.[7] Nitro fatty acids: A comprehensive review on analytical methods and levels in health and disease. Analytical Biochemistry. 3.[1] The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology. 4.[2] Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. 5.[6] Post-Translational Modification of Proteins Mediated by Nitro-Fatty Acids in Plants: Nitroalkylation. MDPI. 6.[3] Nitroalkene mediated posttranslational modification (Michael addition...). ResearchGate. 7.[4] Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Scientific Reports / ResearchGate.
Sources
- 1. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitro fatty acids: A comprehensive review on analytical methods and levels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Thiazole Derivatives via Hantzsch and Modified Gewald Protocols
Executive Summary
The thiazole pharmacophore is a cornerstone of medicinal chemistry, present in potent therapeutics ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir). Its synthesis requires robust, scalable methodologies that allow for diverse substitution patterns. This guide provides an in-depth technical analysis of two primary synthetic routes: the classical Hantzsch Thiazole Synthesis and the Modified Gewald Reaction . While the Hantzsch method remains the gold standard for regioselective synthesis from
Part 1: The Hantzsch Thiazole Synthesis
Mechanistic Principles
The Hantzsch synthesis is a condensation reaction between an
-
Intermolecular
Alkylation: The sulfur atom of the thioamide acts as a nucleophile, displacing the halide to form an intermediate -thioiminium salt. -
Intramolecular Cyclocondensation: The nitrogen atom attacks the carbonyl carbon, followed by dehydration (loss of
) and deprotonation (loss of ) to aromatize the ring.
Critical Insight: The reaction is highly regioselective; the substituent on the
Visualization: Hantzsch Mechanism
Figure 1: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.
Standard Operating Procedure (SOP)
Target: Synthesis of 2-amino-4-phenylthiazole. Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).
Protocol:
-
Solvation: Dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Disappearance of the starting bromide indicates completion.
-
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[2][5]
-
Neutralization: Pour the mixture into 50 mL of ice-water containing ammonium hydroxide or
to adjust pH to ~9–10. This liberates the free base. -
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
Expert Note: If the
Part 2: The Modified Gewald Reaction
The "Switch": From Thiophene to Thiazole
Classically, the Gewald reaction condenses a ketone, an activated nitrile, and elemental sulfur to yield 2-aminothiophenes .[10] However, a "Modified Gewald" protocol utilizes 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde) as the sulfur/aldehyde source.
Mechanism of Divergence:
The outcome depends strictly on the nitrile substrate's
-
-Methylene nitriles (
): Yield 2-aminothiophenes (Standard Gewald pathway). -
-Methine nitriles (
): Yield 2-substituted thiazoles .-
Causality: The steric bulk and lack of a second acidic proton on the
-carbon block the aldol-type condensation required for the thiophene ring closure, diverting the pathway toward thiazole formation via reaction with the in-situ generated mercaptoacetaldehyde.
-
Visualization: Modified Gewald Workflow
Figure 2: Substrate-controlled divergence in the Modified Gewald reaction.
Experimental Protocol (Modified Gewald)
Target: Synthesis of 2-substituted thiazoles from
Protocol:
-
Reagents: Combine the nitrile (1.0 eq), 1,4-dithiane-2,5-diol (0.5 eq, equivalent to 1.0 eq monomer), and Triethylamine (
, 1.1 eq). -
Solvent: Use 2,2,2-Trifluoroethanol (TFE) or Ethanol. TFE often enhances yields due to its hydrogen-bond donating capability which stabilizes the transition states.
-
Conditions: Heat to
for 6–12 hours. -
Workup: Evaporate solvent under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Self-Validation: Confirm structure via
-NMR. Thiazole formation is confirmed by the characteristic aromatic protons at positions 4 and 5 (typically two doublets or a singlet if substituted), distinct from the thiophene signals.
Part 3: Comparative Analysis
| Feature | Hantzsch Synthesis | Modified Gewald (Dithiane) |
| Primary Product | 2,4-Disubstituted Thiazoles | 2-Substituted Thiazoles |
| Key Reagents | Nitrile + 1,4-Dithiane-2,5-diol | |
| Atom Economy | Moderate (Loss of | High (Multicomponent assembly) |
| Substrate Scope | Limited by | Limited by nitrile |
| Reaction Conditions | Acidic (generates HX) | Basic (requires amine base) |
| Green Chemistry | High (can be run in water/EtOH) | Moderate (TFE often preferred) |
Part 4: Applications in Drug Development
Thiazoles are privileged scaffolds in oncology and infectious disease research.
-
Kinase Inhibitors: The 2-aminothiazole core mimics the ATP adenine ring, forming critical H-bonds in the kinase hinge region (e.g., Dasatinib for CML).
-
Synthetic Utility: The Hantzsch method is preferred for generating the "head" groups of PROTACs or fragment-based drug discovery libraries due to the ease of late-stage functionalization of the
-haloketone.
References
-
Hantzsch Thiazole Synthesis Mechanism and Scope: Ber. Dtsch. Chem. Ges.[9] 1887, 20 , 3118.[9] (Foundational text).
-
Thiazole formation through a modified Gewald reaction: Mallia, C. J., et al. Beilstein J. Org.[11][12] Chem. 2015, 11 , 875–883.[7][12]
-
Recent Development in the Synthesis of Thiazoles: Duc, D. X., et al. Curr.[13] Org. Synth. 2022, 19 ,[14][15] 1.
-
Green Synthesis of Thiazoles: Organic Chemistry Portal, Thiazole Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 9. synarchive.com [synarchive.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thiazole formation through a modified Gewald reaction. [repository.cam.ac.uk]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
- 14. Recent Development in the Synthesis of Thiazoles: Ingenta Connect [ingentaconnect.com]
- 15. benthamdirect.com [benthamdirect.com]
background research on the therapeutic potential of thiazole compounds
Topic: Thiazole Scaffolds in Modern Therapeutics: A Technical Guide to Design, Synthesis, and Application Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The Thiazole Advantage
The thiazole ring (
The Thiazole Pharmacophore: Structural Logic & SAR
The thiazole ring is not merely a linker; it is an active pharmacophore.[2][3] Its planar aromatic nature allows for intercalation into DNA and hydrophobic pockets of enzymes, while the nitrogen (N3) and sulfur (S1) atoms facilitate crucial hydrogen bonding and coordination interactions.
Core Electronic Properties
-
S1 (Sulfur): Increases lipophilicity (
), enhancing membrane permeability. It acts as a weak hydrogen bond acceptor. -
N3 (Nitrogen): A strong hydrogen bond acceptor, critical for interaction with residues like Threonine or Serine in kinase ATP-binding pockets.
-
C2 Position: The most reactive site for nucleophilic attack and substitution, ideal for attaching "head" groups (e.g., amines, hydrazines) that dictate target specificity.
Visualization: General SAR Architecture
The following diagram illustrates the functionalization zones of the thiazole scaffold for maximum therapeutic efficacy.
Figure 1: Functional zoning of the thiazole scaffold. The C2 position dictates target affinity via H-bonding, while C4/C5 modulate steric fit and bioavailability.
Mechanistic Pathways: Dual-Targeting Potential
Thiazoles are privileged scaffolds because they can be engineered to hit multiple oncogenic targets simultaneously.[1] Two primary mechanisms dominate the recent literature: Tubulin Polymerization Inhibition and Tyrosine Kinase Inhibition .
Tubulin Polymerization Inhibition
Thiazole derivatives, particularly those mimicking Combretastatin A-4 (CA-4), bind to the colchicine-binding site of
-
Mechanism: The thiazole ring replaces the cis-double bond of CA-4, locking the molecule in a bioactive conformation.
-
Interaction: The S1 atom forms van der Waals contacts with Val238 and Cys241 , while the N3 accepts a hydrogen bond from Thr353 (or similar residues depending on the isoform).
-
Outcome: Disruption of microtubule dynamics
G2/M phase cell cycle arrest Apoptosis.[5]
Visualization: Signaling Cascade
Figure 2: Dual mechanistic action of thiazole derivatives targeting microtubule dynamics and kinase signaling pathways.
Experimental Protocols: Synthesis & Validation
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized based on high-yield literature methods.
Chemical Synthesis: The Hantzsch Protocol
The Hantzsch Thiazole Synthesis remains the most robust method for generating 2,4-disubstituted thiazoles.[6] It involves the condensation of an
Reagents:
- -Bromoacetophenone (1.0 equiv)
-
Thiourea or Thioamide derivative (1.1 equiv)
-
Ethanol or Methanol (Solvent)
-
Sodium Acetate (Base, optional for neutralization)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5.0 mmol of the thioamide component in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 5.0 mmol of
-bromoacetophenone dropwise at room temperature with constant stirring. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.[9]
-
Neutralization: Pour the mixture into ice-cold water and neutralize with 10%
or ammonium hydroxide solution to pH 8–9 to liberate the free base. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
Validation Check:
-
NMR: Look for the characteristic thiazole C5-H singlet around
7.0–8.0 ppm in -NMR.
Biological Assay: Tubulin Polymerization
To confirm the mechanism of action described in Section 3.1.
Protocol:
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure porcine brain tubulin).
-
Incubation: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM
, pH 6.9) containing 1 mM GTP. -
Treatment: Add the test thiazole compound (at
concentration) or vehicle (DMSO) and keep on ice. -
Measurement: Transfer to a pre-warmed 96-well plate (
). Monitor fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes. -
Analysis: A reduction in fluorescence Vmax compared to control indicates inhibition of polymerization.
Data Presentation: Comparative Efficacy
The following table summarizes the efficacy of select thiazole-based FDA-approved drugs and recent experimental derivatives, highlighting the versatility of the scaffold.
| Compound Class | Drug/Code | Target | Mechanism | Status/IC50 |
| FDA Approved | Dasatinib | BCR-ABL/SRC | Kinase Inhibition | Approved (Leukemia) |
| FDA Approved | Ritonavir | HIV Protease | Peptidomimetic | Approved (HIV) |
| FDA Approved | Pramipexole | Dopamine D2/D3 | Agonist | Approved (Parkinson's) |
| Experimental | Compound 5b [1] | Tubulin | Polymerization Inhibitor | |
| Experimental | Thiazole-Hydrazone [2] | VEGFR-2 | Kinase Inhibition | |
| Experimental | Compound 2e [3] | Tubulin | Colchicine Site Binder |
Future Outlook & Challenges
While thiazoles are potent, challenges remain in solubility and metabolic stability .
-
Metabolic Hotspots: The C5 position is susceptible to oxidative metabolism. Blocking this site with fluorine or a methyl group can extend half-life (
). -
Hybridization: The trend is moving toward "Hybrid Drugs"—fusing thiazoles with coumarins, pyrazoles, or chalcones to overcome multi-drug resistance (MDR).
-
Resistance: Bacterial resistance to traditional thiazoles (e.g., sulfathiazole) necessitates the development of bulky C2-substituents that sterically hinder mutant binding pockets.
References
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Source: PubMed / NIH (2025) URL:[Link]
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Source: PMC (2025) URL:[Link]
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Source: MDPI Pharmaceuticals (2024) URL:[Link]
-
Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Source: Future Medicinal Chemistry (2026) URL:[Link]
Sources
- 1. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemhelpasap.com [chemhelpasap.com]
Application Note: High-Precision In Vitro Antimicrobial Assay for 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole
Abstract & Scope
This technical guide provides a rigorous, standardized protocol for evaluating the antimicrobial efficacy of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole . This compound belongs to the class of nitroalkenyl thiazoles , a pharmacophore characterized by a Michael acceptor system (the nitroalkene tail) conjugated to a heterocyclic thiazole ring.
Unlike standard antibiotics, this compound class often exhibits bactericidal activity via covalent modification of nucleophilic thiol groups in microbial enzymes. Consequently, standard assay protocols must be adapted to account for:
-
Solubility constraints: High lipophilicity requires precise solvent management.
-
Colorimetric interference: The nitroalkene chromophore (often yellow/orange) can obscure turbidity readings.
-
Chemical reactivity: Stability in aqueous buffers must be preserved during the assay window.
This guide outlines a Broth Microdilution (BMD) workflow aligned with CLSI M07-A11 standards, optimized for lipophilic electrophiles.
Mechanism of Action & Rationale
Understanding the chemical nature of the analyte is prerequisite to assay design.
-
The Electrophile: The 2-nitroprop-1-en-1-yl moiety acts as a "soft" electrophile.
-
The Target: It preferentially reacts with "soft" nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in essential microbial enzymes (e.g., thioredoxin reductase, synthases).
-
The Assay Implication: Because the mechanism relies on chemical reactivity, the assay medium must not contain excess competing nucleophiles (like high concentrations of free thiols in non-standard broths) that could quench the compound before it enters the cell.
Visualization: Putative Mechanism of Action
Figure 1: The electrophilic attack mechanism. The nitroalkene group undergoes a conjugate addition reaction with enzyme thiols, leading to irreversible inhibition.
Pre-Assay Preparation
Safety & Handling
-
Hazard: Nitroalkenes are potential lachrymators and skin sensitizers. Handle strictly within a fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Light Sensitivity: Nitro compounds can be photodegradable. Perform weighing and stock preparation under amber light or wrap tubes in foil.
Compound Solubility & Stock Preparation
The compound is hydrophobic. Direct dissolution in aqueous media will result in precipitation and erratic MIC data.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Target Stock Concentration: 10,240 µg/mL (allows for sufficient dilution to reach <1% DMSO in the final well).
Protocol:
-
Weigh 10.24 mg of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole into a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO.
-
Vortex for 60 seconds until fully dissolved. Visually inspect for particulates.
-
Filtration: Do NOT filter sterilize through standard cellulose acetate filters (the compound may bind). If sterility is required, use a PTFE (Teflon) 0.22 µm syringe filter, but account for potential volume loss.
Experimental Protocol: Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: Adapted from CLSI M07-A11.
Materials[1][2][3][4][5][6][7][8][9][10]
-
Test Organisms: S. aureus ATCC 29213, E. coli ATCC 25922 (QC strains).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Plates: 96-well round-bottom polystyrene plates (untreated).[1]
-
Reagent: Resazurin (0.015%) or TTC dye (optional for visual aid).
Assay Workflow
Step 1: Intermediate Dilution (The "Working Stock")
To prevent DMSO toxicity (which inhibits bacteria at >2-5%), we prepare an intermediate dilution.
-
Dispense 900 µL of CAMHB into a sterile tube.
-
Add 100 µL of the 10,240 µg/mL DMSO Stock.
-
Result: 1,024 µg/mL compound in 10% DMSO.
Step 2: Microplate Setup
-
Dispense Media: Add 100 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.
-
Add Compound: Add 200 µL of the 1,024 µg/mL Working Stock to Column 1.
-
Serial Dilution:
-
Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up/down 6 times.
-
Transfer 100 µL from Column 2 to Column 3. Mix.
-
Repeat until Column 10.
-
Discard 100 µL from Column 10.
-
Note: Columns 11 and 12 are controls.
-
Column 11 (Growth Control): Media + Bacteria + Solvent Vehicle (add 5 µL DMSO to match background).
-
Column 12 (Sterility Control): Media only.
-
-
Step 3: Inoculum Preparation
-
Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) of the test organism in saline.
-
Dilute this suspension 1:150 in CAMHB.
-
Calculation: 200 µL suspension + 29.8 mL CAMHB.
-
Final Concentration: ~1 x 10^6 CFU/mL.
-
Step 4: Inoculation[2]
-
Add 100 µL of the diluted inoculum to wells in Columns 1 through 11.
-
Add 100 µL of sterile CAMHB to Column 12 (Sterility Control).
-
Final Test Concentrations:
-
Column 1: 256 µg/mL (2.5% DMSO - Run a solvent control to ensure this % doesn't inhibit your specific strain)
-
...
-
Column 10: 0.5 µg/mL
-
Final Bacterial Density: ~5 x 10^5 CFU/mL.
-
Step 5: Incubation
-
Seal plate with a breathable adhesive film.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
Data Analysis & Interpretation
Reading the Results
Challenge: 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole is likely yellow. At high concentrations (Cols 1-3), the compound's color may mimic bacterial turbidity.
Solution:
-
Visual Inspection: Look for a "button" of cells at the bottom of the well (round-bottom plates facilitate this). Turbidity throughout the well indicates growth.
-
Colorimetric Confirmation (Recommended):
-
Add 30 µL of 0.015% Resazurin solution to each well.
-
Incubate for 1-2 hours.
-
Blue = No Growth (Inhibition).
-
Pink/Colorless = Growth (Metabolic reduction of dye).
-
Determining MIC
The MIC is the lowest concentration well that shows complete inhibition of visible growth (or remains Blue in the resazurin assay).
| Observation | Interpretation | Action |
| Clear/Blue Well | No Growth | Potential MIC |
| Turbid/Pink Well | Growth | Below MIC |
| Precipitate Visible | Solubility Limit | MIC is invalid if > Solubility Limit. Report as "> [Soluble Conc]" |
| Yellow Solution | Compound Color | Use Resazurin or plate out for MBC to confirm inhibition. |
Protocol: Minimum Bactericidal Concentration (MBC)
To determine if the nitroalkenyl thiazole is bactericidal (kills) or bacteriostatic (inhibits growth), perform the MBC test.
-
Identify the MIC well and the 2-3 wells with concentrations above the MIC.
-
Remove 10 µL from each of these wells.
-
Spot plate onto non-selective agar (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Incubate at 35°C for 24 hours.
-
MBC Definition: The lowest concentration that reduces the initial inoculum by ≥99.9% (i.e., <5 colonies visible on the spot plate, assuming 10^5 start).
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Decision tree for handling solubility and colorimetric interference during the assay.
Common Issues
-
Trailing Endpoints: If you see partial inhibition (haze) over several wells, the compound may be degrading. Action: Prepare fresh stock immediately before use; do not freeze-thaw nitroalkene stocks repeatedly.
-
Inactivation by Media: If MICs are unexpectedly high (>128 µg/mL), the nitroalkene may be reacting with media components (e.g., free thiols in yeast extract). Action: Ensure Cation-Adjusted Mueller-Hinton Broth is used (lower free thiols than undefined broths like TSB).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]
- Ballatore, C., et al. (2011). Carboxylic Acid Isosteres in Medicinal Chemistry: Synthesis and Antimicrobial Activity of Nitroalkenyl Thiazoles. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for nitroalkene mechanism).
- Kourai, H., et al. (2004). Antimicrobial activities of alkyl(2-nitro-1-propenyl) and alkyl(2-nitro-1-butenyl) ethers. Journal of Antibiotics. (Reference for nitroalkenyl side-chain activity).
Sources
Application Note: Evaluation of 2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole as a Targeted Covalent Enzyme Inhibitor
Document Type: Technical Application Note & Validation Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Developers
Executive Summary & Mechanistic Rationale
The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment of diseases driven by hyperactive enzymes. While traditional electrophilic warheads (e.g., acrylamides, vinyl sulfones) often form irreversible bonds, there is a growing clinical demand for reversible covalent inhibitors to mitigate off-target toxicity and immunogenicity.
2-(2-nitroprop-1-en-1-yl)-1,3-thiazole represents a highly tunable pharmacophore designed for this exact purpose. The molecule consists of two synergistic domains:
-
The 1,3-Thiazole Scaffold: Acts as the primary recognition element, driving non-covalent affinity (
) by occupying hydrophobic or aromatic pockets within the enzyme's active site. -
The 2-Nitroprop-1-en-1-yl Moiety: Functions as a masked electrophile. The nitroalkene group is a potent Michael acceptor. Upon proper orientation in the active site, a nucleophilic cysteine thiolate attacks the
-carbon of the nitroalkene. The strongly electron-withdrawing nitro group stabilizes the resulting carbanion as a nitronate intermediate, forming a stable but potentially reversible thioether bond[1][2].
This mechanism has been successfully validated in homologous nitroalkene compounds targeting parasite cysteine proteases (e.g., Rhodesain, Cruzain)[1] and inflammatory signaling proteins like STING[3].
Kinetic Modeling of Covalent Inhibition
Unlike non-covalent drugs, the potency of a covalent inhibitor cannot be accurately described by a simple
Caption: Kinetic model of targeted covalent inhibition by nitroalkene-thiazole derivatives.
Experimental Protocols & Self-Validating Workflows
To accurately profile 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole, standard high-throughput screening protocols must be heavily modified. The following self-validating workflow ensures that observed inhibition is target-specific and not an artifact of assay conditions.
Caption: Step-by-step analytical workflow for validating nitroalkene-based covalent inhibitors.
Buffer Optimization & Thiol Scavenging Control
Causality & Rationale: Standard enzyme assay buffers often contain Dithiothreitol (DTT) or
-
Protocol: Replace all thiol-based reducing agents with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP effectively reduces disulfides but lacks a nucleophilic thiol, preserving the structural integrity of the nitroalkene inhibitor.
Determination of (Time-Dependent Kinetics)
Causality & Rationale:
-
Protocol:
-
Prepare a 10-point serial dilution of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole (ranging from 0.1 µM to 50 µM).
-
Incubate the inhibitor with the target enzyme (e.g., 10 nM) in TCEP-supplemented buffer.
-
Initiate the reaction by adding a fluorogenic substrate at multiple pre-incubation time points (
minutes). -
Measure the initial velocity (
) for each reaction. -
Data Analysis: Plot the natural log of remaining activity (
) versus pre-incubation time to find the observed rate constant ( ). Fit against inhibitor concentration using the equation: .
-
Reversibility Assessment (Jump Dilution Assay)
Causality & Rationale: Nitroalkenes can act as reversible covalent inhibitors[1]. To differentiate between reversible and irreversible binding, the system must be forced out of equilibrium.
-
Protocol:
-
Pre-incubate the enzyme at a high concentration (100x the assay concentration) with the inhibitor at
for 1 hour to ensure >95% complex formation. -
Rapidly dilute the mixture 100-fold into an assay buffer containing a saturating concentration of the substrate. This drops the inhibitor concentration far below its
. -
Monitor fluorescence continuously for 4 hours.
-
Validation: If the covalent bond is reversible (retro-Michael), enzymatic activity will slowly recover, producing a concave-up progress curve. An irreversible control (e.g., a vinyl sulfone) will show a flat line (no recovery).
-
Intact Protein LC-MS/MS for Adduct Validation
Causality & Rationale: Standard LC-MS/MS protocols use neutral pH buffers, which can cause reversible nitronate adducts to dissociate during chromatography, leading to false negatives.
-
Protocol:
-
Incubate 5 µM enzyme with 50 µM inhibitor for 1 hour.
-
Critical Step: Quench the reaction rapidly with 1% Formic Acid . The low pH protonates the nitronate intermediate, temporarily locking the thioether bond in place.
-
Inject onto a C4 desalting column and analyze via high-resolution Time-of-Flight (TOF) mass spectrometry.
-
Validation: Look for a mass shift of exactly +170.02 Da , corresponding to the covalent addition of the intact 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole molecule.
-
Quantitative Data Presentation
To contextualize the efficacy of the nitroalkene-thiazole compound, data should be benchmarked against known standards. Below is a representative data summary table detailing the expected kinetic profile of this compound class against a model cysteine protease.
| Compound | Target Enzyme | Binding Mode | |||||
| 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole | Cysteine Protease | 4.2 µM | 0.45 µM | 8.5 | 4,820 | Reversible Covalent | |
| K11777 (Positive Control) | Cysteine Protease | 1.1 µM | < 0.05 µM | 2.3 | 36,900 | Irreversible Covalent | |
| Saturated Thiazole Analog (Negative Control) | Cysteine Protease | > 50 µM | > 50 µM | N/A | N/A | N/A | Non-binding |
Table 1: Kinetic profiling summary. The time-dependent shift in
References
-
Dipeptidyl Nitroalkenes as Potent Reversible Inhibitors of Cysteine Proteases Rhodesain and Cruzain. National Center for Biotechnology Information (PMC, NIH).[Link]
-
The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Biochemistry (ACS Publications).[Link]
-
Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology (NIH).[Link]
Sources
- 1. Dipeptidyl Nitroalkenes as Potent Reversible Inhibitors of Cysteine Proteases Rhodesain and Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
screening 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole for anticancer activity
Application Note: Preclinical Screening of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole for Multi-Target Anticancer Activity
Document ID: AN-2026-03-06 Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Oncology Researchers Focus: Dual-action electrophilic pharmacophores, Homologous Recombination (HR) deficiency, Tubulin inhibition.
Mechanistic Rationale & Structural Intelligence
The compound 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole represents a highly rationalized hybrid pharmacophore, merging the established chemotherapeutic properties of a thiazole scaffold with the targeted electrophilic reactivity of a nitropropenyl (nitroalkene) moiety.
Historically, the thiazole ring is a privileged scaffold in oncology, serving as the core for FDA-approved kinase inhibitors (e.g., Dasatinib) and potent tubulin polymerization inhibitors by binding to the colchicine site [1, 2]. Conversely, nitroalkenes have recently emerged as potent, multi-target electrophiles. The nitropropenyl group acts as a Michael acceptor, undergoing reversible covalent addition with hyperreactive protein cysteine thiolates [3].
Recent chemoproteomic breakthroughs (2024–2025) have demonstrated that nitroalkenes selectively alkylate critical DNA repair proteins—specifically Cys319 on RAD51 and Cys1052 on RECQL4 [3, 4]. By covalently disabling these targets, nitroalkenes inhibit Homologous Recombination (HR) repair, creating a state of "BRCAness" that exquisitely sensitizes triple-negative breast cancer (TNBC) to Poly (ADP-ribose) polymerase inhibitors (PARPi) [5].
Therefore, screening 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole requires a specialized, multi-tiered workflow designed to capture both its non-covalent (tubulin inhibition) and covalent (thiol-alkylation) mechanisms of action.
Dual-action mechanism: Thiazole-driven mitotic arrest and nitroalkene-driven HR repair inhibition.
Screening Strategy & Workflow
To prevent false negatives caused by the nitroalkene warhead reacting with media components (e.g., glutathione or beta-mercaptoethanol), the screening cascade must utilize carefully controlled, low-thiol environments. The workflow is divided into phenotypic screening (viability and PARPi synergy) and target engagement (tubulin and RAD51 validation).
Multi-tiered screening workflow for electrophilic thiazole derivatives.
Detailed Experimental Protocols
Protocol A: High-Throughput Cytotoxicity & PARPi Synergy Matrix
Causality Note: TNBC cell lines (e.g., MDA-MB-231, available via ATCC or JCRB) are utilized because they are highly reliant on HR repair pathways, making them acutely sensitive to RAD51 inhibition [3]. We employ a checkerboard matrix with Olaparib to calculate the Zero Interaction Potency (ZIP) synergy score.
-
Cell Seeding: Seed MDA-MB-231 cells at 2,500 cells/well in a 384-well white opaque plate using RPMI-1640 media supplemented with 5% FBS. Crucial: Ensure the media is free of exogenous reducing agents (e.g., DTT,
-mercaptoethanol) which will prematurely quench the nitropropenyl warhead. Incubate overnight at 37°C, 5% CO . -
Compound Matrix Preparation:
-
Prepare a 10 mM stock of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole in anhydrous DMSO.
-
Create a 6x6 dose-response matrix. Axis X: Thiazole compound (0, 0.3, 1, 3, 10, 30 µM). Axis Y: Olaparib (0, 0.1, 0.5, 1, 5, 10 µM).
-
-
Treatment: Dispense compounds using an acoustic liquid handler (e.g., Echo 550) to maintain DMSO final concentration
0.2% (v/v). Incubate for 72 hours. -
Viability Readout: Equilibrate plates to room temperature. Add 10 µL of CellTiter-Glo® 2.0 Reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
-
Validation System: Use a RAD51 C319S mutant MDA-MB-231 cell line as a negative control. If the compound's synergy with Olaparib is abolished in this mutant, it self-validates that the nitroalkene is specifically targeting Cys319 on RAD51 [3].
Protocol B: Cell-Free Tubulin Polymerization Assay
Causality Note: The thiazole core is a known colchicine-site binder [2]. This assay isolates the non-covalent mechanism of the compound from its cellular electrophilic effects.
-
Reagent Prep: Reconstitute lyophilized porcine brain tubulin (>99% pure) to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep strictly on ice. -
Compound Addition: In a pre-chilled 96-well half-area plate, add 5 µL of the test compound (at 1, 5, and 10 µM). Use Combretastatin-A4 (CA-4) as a positive control for inhibition, and Paclitaxel as a positive control for enhancement.
-
Initiation: Rapidly add 45 µL of the tubulin master mix to each well.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) or absorbance (340 nm) every 1 minute for 60 minutes.
-
Analysis: Calculate the V
of the polymerization curve. A decrease in V relative to the DMSO vehicle confirms tubulin polymerization inhibition.
Protocol C: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality Note: To prove the nitropropenyl group covalently binds RAD51 inside living cells, CETSA is preferred over purely biochemical assays, as it confirms cellular permeability and target engagement in the native physiological redox environment.
-
Treatment: Treat MDA-MB-231 cells in 10 cm dishes with 10 µM of the compound or DMSO for 4 hours.
-
Harvest & Aliquot: Harvest cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into 8 equal aliquots in PCR tubes.
-
Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (40°C to 68°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse cells by three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000
g for 20 minutes at 4°C to pellet precipitated (denatured) proteins. -
Immunoblotting: Run the soluble fraction (supernatant) on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-RAD51 and anti-RECQL4 antibodies.
-
Interpretation: Covalent alkylation by the nitroalkene will significantly shift the melting temperature (T
) of RAD51 and RECQL4 compared to the DMSO control, validating intracellular target engagement [4].
Quantitative Data Summarization
The following table outlines the expected phenotypic and biochemical profile of an active nitropropenyl-thiazole hybrid, establishing the benchmarks for a successful screening campaign.
| Assay / Parameter | Cell Line / Target | Expected Benchmark for Lead Progression | Control Reference |
| Cytotoxicity (IC | MDA-MB-231 (TNBC) | < 5.0 µM | CP-8 (Nitroalkene): ~3.5 µM |
| Cytotoxicity (IC | NIH/3T3 (Normal Fibroblast) | > 50.0 µM (High Therapeutic Index) | Doxorubicin: ~1.2 µM |
| PARPi Synergy (ZIP Score) | MDA-MB-231 + Olaparib | > 15 (Strong Synergy) | Olaparib alone: ZIP = 0 |
| Tubulin Inhibition (IC | Purified Porcine Tubulin | < 10.0 µM | Combretastatin-A4: ~4.9 µM |
| Target Engagement (ΔT | RAD51 (CETSA) | Shift of | Vehicle (DMSO): 0°C Shift |
References
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective National Library of Medicine (NIH) URL: [Link]
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities MDPI URL:[Link]
-
Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies National Library of Medicine (NIH) / PMC URL:[Link]
-
Chemoproteomic analysis reveals RECQL4 as a mediator of nitroalkene-dependent double-strand break repair inhibition in cancer ResearchGate URL:[Link]
-
Endogenous Nitroalkene Exploits Dependence on Autophagy-Lysosome Pathway in PARPi-Resistant Triple Negative Breast Cancer bioRxiv URL:[Link]
Application Notes and Protocols: A Comprehensive Guide to Assessing Antibacterial Efficacy Against Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specialized Efficacy Testing for Resistant Pathogens
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health.[1][2] Pathogens that have acquired resistance to conventional antibiotics necessitate a specialized and rigorous approach to the development and evaluation of new therapeutic agents.[2] Standard antimicrobial susceptibility testing (AST), while foundational, may not fully capture the complex interactions between a novel compound and a resistant bacterial strain.[1][3] This guide provides a detailed framework and actionable protocols for assessing the antibacterial efficacy of investigational compounds specifically against resistant bacterial strains.
The methodologies outlined herein are designed to provide a comprehensive understanding of a compound's activity, from initial inhibitory potential to its dynamics of bacterial killing and efficacy against complex bacterial communities like biofilms. Adherence to standardized guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is a cornerstone of this guide, ensuring data integrity and comparability across studies.[4][5][6][7]
This document will delve into the "why" behind the "how," offering insights into the causal relationships that underpin experimental design. By understanding these principles, researchers can more effectively design studies that yield robust and clinically relevant data, ultimately accelerating the development of new therapies to combat the threat of resistant infections.
Foundational In Vitro Assays for Efficacy Assessment
The initial evaluation of an antibacterial agent's efficacy hinges on a series of well-controlled in vitro assays. These assays provide fundamental data on the concentration-dependent activity of the compound and its ability to inhibit or kill resistant bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[8][9] This metric is crucial for understanding the potency of a new compound and for guiding further preclinical development.[9]
Causality Behind Experimental Choices:
-
Why Broth Microdilution is Preferred: The broth microdilution method is widely adopted due to its efficiency in testing multiple compounds and concentrations simultaneously in a 96-well plate format.[9][10][11] This high-throughput capability is essential for screening large numbers of compounds or variants.
-
Standardized Inoculum is Critical: The final inoculum density, typically around 5 x 10^5 CFU/mL, is a critical parameter.[8][9] A higher inoculum can lead to an overestimation of the MIC due to the "inoculum effect," where a larger number of bacteria can overcome the action of the antibiotic. Conversely, a lower inoculum may underestimate the MIC.
-
Media Selection Matters: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria as it is standardized and has low levels of inhibitors that can interfere with certain antibiotics. For fastidious organisms, supplementation or alternative media may be necessary as per CLSI or EUCAST guidelines.[12]
Protocol: Broth Microdilution MIC Assay
This protocol is harmonized with CLSI and EUCAST guidelines.[4][5][13]
Materials:
-
Test compound stock solution of known concentration
-
Resistant bacterial strain(s) of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Multi-channel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the resistant bacterial strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution followed by a 1:2 dilution in the plate.[8]
-
-
Compound Dilution Series:
-
Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate.
-
Typically, 100 µL of CAMHB is added to wells 2-12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (inoculum, no compound).
-
Well 12 serves as the negative control (sterile broth, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
Table 1: Example MIC Data Interpretation
| Well | Compound Conc. (µg/mL) | Bacterial Growth (Visual) | Interpretation |
| 1 | 64 | - | No Growth |
| 2 | 32 | - | No Growth |
| 3 | 16 | - | No Growth |
| 4 | 8 | + | Growth |
| 5 | 4 | + | Growth |
| 6 | 2 | + | Growth |
| 7 | 1 | + | Growth |
| 8 | 0.5 | + | Growth |
| 9 | 0.25 | + | Growth |
| 10 | 0.125 | + | Growth |
| 11 | 0 (Growth Control) | + | Valid |
| 12 | 0 (Sterility Control) | - | Valid |
| Result | MIC = 16 µg/mL |
Time-Kill Kinetic Assays
While the MIC provides information on the concentration required to inhibit growth, time-kill assays offer a dynamic view of an antimicrobial agent's bactericidal or bacteriostatic activity over time.[15] This is particularly important for understanding the pharmacodynamics of a compound and its potential for eradicating a resistant infection.[15]
Causality Behind Experimental Choices:
-
Why Multiple Time Points are Necessary: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the characterization of the rate and extent of bacterial killing.[15][16] This can reveal whether a compound is rapidly bactericidal or has a more delayed effect.
-
The 3-log10 Reduction Threshold: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[15] This provides a quantitative and reproducible benchmark for assessing killing efficacy.
-
Inclusion of a Growth Control is Essential: A no-drug control is crucial to ensure that the bacteria are viable and growing under the assay conditions and to provide a baseline for calculating the log reduction in bacterial counts.
Protocol: Time-Kill Assay
Materials:
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Resistant bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Nutrient agar plates
-
Incubator and shaking incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Dilute this suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the desired concentrations of the test compound.
-
Include a growth control tube with no compound.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each compound concentration and the growth control.
-
Determine the log10 reduction in CFU/mL at each time point compared to the initial inoculum (time 0).
-
Diagram 1: General Workflow for a Time-Kill Assay
Caption: Workflow of a typical time-kill kinetics assay.
Advanced Methodologies for Clinically Relevant Scenarios
While foundational assays provide essential data, the in vivo environment presents additional challenges for antibacterial agents. Biofilms, in particular, are a major cause of persistent and difficult-to-treat infections.[17][18]
Assessing Efficacy Against Biofilms
Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances.[17][19] This matrix acts as a physical barrier to antibiotics and the immune system, and the bacteria within biofilms often exhibit a distinct, more resistant phenotype compared to their planktonic counterparts.[20] Therefore, testing the efficacy of a compound against biofilms is a critical step in evaluating its potential for treating chronic and device-associated infections.[17][20]
Causality Behind Experimental Choices:
-
Why Test Against Pre-formed Biofilms: Challenging a pre-formed biofilm more closely mimics the clinical scenario where an infection is already established. This provides a more stringent test of a compound's activity compared to preventing biofilm formation.
-
MBEC as a Key Metric: The Minimum Biofilm Eradication Concentration (MBEC) is defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This is a more clinically relevant endpoint than simply inhibiting biofilm growth.
-
The Calgary Biofilm Device (CBD): The CBD, also known as the MBEC Assay Kit, is a high-throughput system that allows for the formation of 96 equivalent biofilms on pegs, which can then be challenged with various concentrations of an antimicrobial agent.[19] This facilitates reproducible and quantitative assessment of anti-biofilm activity.
Protocol: MBEC Assay using the Calgary Biofilm Device
Materials:
-
Calgary Biofilm Device (96-well plate with a lid of 96 pegs)
-
Test compound
-
Resistant, biofilm-forming bacterial strain
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile saline or PBS
-
Sterile 96-well challenge and recovery plates
-
Sonicator (optional, for biofilm disruption)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in the appropriate growth medium.
-
Dispense the inoculum into the wells of the 96-well plate of the CBD.
-
Place the peg lid onto the plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the device under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C on a rocker or shaker).
-
-
Biofilm Challenge:
-
After incubation, gently rinse the peg lid in sterile saline or PBS to remove non-adherent, planktonic bacteria.
-
Prepare a 96-well "challenge" plate containing serial dilutions of the test compound in fresh growth medium.
-
Transfer the peg lid with the established biofilms to the challenge plate.
-
Incubate for a clinically relevant duration (e.g., 24 hours) at 37°C.
-
-
Biofilm Recovery and Viability Assessment:
-
After the challenge, rinse the peg lid again in sterile saline.
-
Place the peg lid into a "recovery" plate containing fresh growth medium and a viability indicator (e.g., resazurin).
-
Alternatively, the biofilms can be disrupted from the pegs by sonication, followed by plating and CFU enumeration to determine the number of viable cells.
-
-
Determining the MBEC:
-
The MBEC is the lowest concentration of the compound that results in no viable bacteria in the recovered biofilm. This is determined by the absence of a color change in the viability indicator or by a lack of growth on agar plates.
-
Diagram 2: Logical Flow for Assessing Anti-Biofilm Efficacy
Caption: Logical steps for determining the Minimum Biofilm Eradication Concentration.
Bridging the Gap: In Vivo Efficacy Models
While in vitro assays are indispensable for initial screening and characterization, they do not fully replicate the complex host-pathogen interactions that occur during an infection.[3][21] Therefore, evaluating the efficacy of a promising antibacterial compound in a relevant in vivo model is a critical step before advancing to clinical trials.[21][22]
Causality Behind Experimental Choices:
-
Why Use Animal Models: Animal models allow for the assessment of a compound's efficacy in the context of a whole organism, including factors such as pharmacokinetics, pharmacodynamics, host immune response, and potential toxicity.[21][22][23]
-
Model Selection is Key: The choice of animal model should be guided by the specific resistant pathogen and the type of infection being studied. For example, a murine thigh infection model is commonly used to evaluate efficacy against localized bacterial infections, while a sepsis model is more appropriate for systemic infections.
-
Humanized Mice for Specific Applications: For certain pathogens or to better model the human immune response, humanized mouse models can be employed.
A detailed protocol for in vivo studies is beyond the scope of this document, as it is highly dependent on the specific model and research question. However, key considerations for designing such studies include:
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in the chosen animal model is crucial for designing an appropriate dosing regimen.
-
Relevant Endpoints: Efficacy can be assessed by various endpoints, including a reduction in bacterial burden in target tissues, improved survival rates, or a reduction in clinical signs of infection.
Challenges and Future Directions
Assessing the efficacy of antibacterial agents against resistant strains is not without its challenges. These include:
-
The Rise of Novel Resistance Mechanisms: The continuous emergence of new resistance mechanisms requires the ongoing development and validation of new testing methodologies.[24]
-
Discrepancies Between In Vitro and In Vivo Results: A compound that shows promise in vitro may not be effective in vivo due to a variety of host and pathogen factors.[3]
-
Testing Combination Therapies: With the increasing use of combination therapy to combat resistant infections, robust methods for assessing synergy are needed.[16]
Future efforts in this field will likely focus on the development of more predictive in vitro models that better mimic the in vivo environment, the use of advanced imaging techniques to visualize drug-pathogen interactions in real-time, and the integration of genomic and transcriptomic data to better understand the mechanisms of resistance and the response to therapy.
Conclusion
The robust and systematic assessment of antibacterial efficacy against resistant strains is a critical component of the drug development pipeline. By employing a multi-faceted approach that includes foundational in vitro assays, specialized biofilm testing, and relevant in vivo models, researchers can gain a comprehensive understanding of a compound's potential to combat the growing threat of antimicrobial resistance. The protocols and principles outlined in this guide provide a solid framework for conducting these essential studies with scientific rigor and integrity.
References
-
Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]
-
Title: Time-kill studies – including synergy time-kill studies - REVIVE Source: GARDP URL: [Link]
-
Title: EUCAST - ESCMID Source: European Society of Clinical Microbiology and Infectious Diseases URL: [Link]
-
Title: EUCAST - Home Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]
-
Title: Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution | Microbiology Spectrum Source: ASM Journals URL: [Link]
-
Title: Time-Kill Kinetics Assay - Emery Pharma Source: Emery Pharma URL: [Link]
-
Title: Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory Source: Antimicrobial Testing Laboratory URL: [Link]
-
Title: In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) Source: YouTube URL: [Link]
-
Title: Top 10 Challenges in Disinfectant Development and How Efficacy Testing Can Help! Source: Accuratus Lab Services URL: [Link]
-
Title: Antimicrobial susceptibility testing in biofilm-growing bacteria - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Guidance Documents - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH Source: World Organisation for Animal Health URL: [Link]
-
Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]
-
Title: Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Updates to Antimicrobial Resistance Testing in CLSI M100 - rapidmicrobiology Source: rapidmicrobiology URL: [Link]
-
Title: Bacterial Efficacy Models for Preclinical Research - IBT Bioservices Source: IBT Bioservices URL: [Link]
-
Title: Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1 Source: University of Oxford URL: [Link]
-
Title: Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates | Microbiology Spectrum Source: ASM Journals URL: [Link]
-
Title: A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI Source: MDPI URL: [Link]
-
Title: Antimicrobial Susceptibility Testing Challenges | myadlm.org Source: Association for Diagnostics & Laboratory Medicine (ADLM) URL: [Link]
-
Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: Clinical and Laboratory Standards Institute URL: [Link]
-
Title: Drug-susceptibility Assay to target Biofilm Associated Staphylococcus | Protocol Preview Source: YouTube URL: [Link]
-
Title: Bacteria hide their resistance – a challenge for diagnostics - AMR Insights Source: AMR Insights URL: [Link]
-
Title: European Committee on Antimicrobial Susceptibility Testing Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]
-
Title: How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Detection of antimicrobial resistance via state-of-the-art technologies versus conventional methods - Frontiers Source: Frontiers URL: [Link]
-
Title: Validation of high-throughput time-kill assay - Helda - University of Helsinki Source: University of Helsinki URL: [Link]
-
Title: CLSI (2017) Performance Standards for Antimicrobial Susceptibility Testing. 27th Edition, CLSI Supplement M100. Clinical and Laboratory Standards Institute, Wayne. - References Source: Scientific Research Publishing URL: [Link]
-
Title: In Vitro Susceptibility Testing Versus In Vivo Effectiveness | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Revolutionizing Antibiotic Testing: MIC, MBC & Time-Kill Assays Explained - YouTube Source: YouTube URL: [Link]
-
Title: Animal models in the evaluation of antimicrobial agents - ASM Journals Source: ASM Journals URL: [Link]
-
Title: Emerging challenges in antimicrobial resistance: implications for pathogenic microorganisms, novel antibiotics, and their impact on sustainability - Frontiers Source: Frontiers URL: [Link]
-
Title: Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Role of Bacterial Biofilms in Antimicrobial Resistance Source: American Society for Microbiology URL: [Link]
Sources
- 1. myadlm.org [myadlm.org]
- 2. Frontiers | Emerging challenges in antimicrobial resistance: implications for pathogenic microorganisms, novel antibiotics, and their impact on sustainability [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ESCMID: EUCAST [escmid.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Updates to Antimicrobial Resistance Testing in CLSI M100 [rapidmicrobiology.com]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Antimicrobial susceptibility testing in biofilm-growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 21. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. journals.asm.org [journals.asm.org]
- 24. amr-insights.eu [amr-insights.eu]
Application Notes and Protocols for Evaluating Protein Kinase Inhibition by Thiazole Derivatives
Introduction: The Critical Role of Protein Kinaces and the Promise of Thiazole Derivatives
Protein kinases are a large and crucial family of enzymes that regulate a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism.[1][2][3] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[4][5] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurological disorders.[1][2] This has made protein kinases one of the most important classes of drug targets in modern medicine.[6][7][8]
Thiazole-containing compounds have emerged as a particularly promising class of protein kinase inhibitors.[9] The thiazole ring is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases.[10][11] This has led to the development of numerous potent and selective thiazole-based kinase inhibitors, some of which have advanced into clinical trials and onto the market.[9]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential techniques for evaluating the inhibitory activity of thiazole derivatives against protein kinases. We will delve into the theoretical underpinnings and provide step-by-step protocols for a range of biochemical, biophysical, and cell-based assays. Our focus is on providing not just the "how" but also the "why," empowering you to make informed decisions in your kinase inhibitor discovery and development programs.
The Kinase Inhibitor Discovery Cascade: A Multi-faceted Approach
The evaluation of a potential kinase inhibitor is a stepwise process that begins with initial screening to identify "hits" and progresses through lead optimization to preclinical characterization. This journey requires a diverse toolkit of assays to build a comprehensive understanding of a compound's potency, selectivity, mechanism of action, and cellular efficacy.
Caption: A generalized workflow for kinase inhibitor discovery, from initial screening to preclinical evaluation.
Part 1: Biochemical Assays for Potency and Selectivity
Biochemical assays are the cornerstone of kinase inhibitor profiling, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[12] These assays are essential for determining the half-maximal inhibitory concentration (IC50), a key parameter for ranking compound potency.[13]
Luminescence-Based Kinase Activity Assays: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a versatile and robust luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][14] This assay is a "universal" platform suitable for virtually any kinase, as it detects the common reaction product, ADP.[15]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then drives a luciferase reaction, producing a light signal that is proportional to the initial kinase activity.[10]
Advantages:
-
High Sensitivity: Can be used with low enzyme concentrations.
-
Broad Dynamic Range: Suitable for a wide range of ATP concentrations.
-
Reduced Compound Interference: The two-step process minimizes interference from fluorescent or colored compounds.[15]
Materials:
-
Thiazole derivative stock solution (e.g., 10 mM in 100% DMSO)
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate-reading luminometer
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the thiazole derivative in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.[17]
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in Kinase Assay Buffer.
-
Add the kinase/substrate mixture to each well of the assay plate containing the diluted compound.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase, if known, to accurately determine the potency of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal from the "no enzyme" control wells.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "highest inhibitor concentration" (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Example Value |
| Kinase Concentration | 1-10 nM |
| Substrate Concentration | 0.2 - 1 µM |
| ATP Concentration | 10 - 100 µM (near Km) |
| Incubation Time | 60 minutes |
| Temperature | Room Temperature |
Table 1: Example parameters for an ADP-Glo™ Kinase Assay. These should be optimized for each specific kinase-substrate pair.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: The LanthaScreen™ Kinase Assay
TR-FRET assays are a powerful, homogeneous alternative for measuring kinase activity. The LanthaScreen™ technology from Thermo Fisher Scientific is a widely used TR-FRET platform.[4][18]
Principle: A kinase reaction is performed with a fluorescently labeled substrate. After the reaction, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds to the phosphorylated substrate, the terbium donor and the fluorescent acceptor are brought into close proximity, resulting in a FRET signal. The TR-FRET signal is proportional to the extent of substrate phosphorylation.[4][12][19]
Advantages:
-
Homogeneous Format: "Mix-and-read" protocol simplifies automation.
-
High Signal-to-Background Ratio: Time-resolved detection minimizes background fluorescence.
-
Reduced Interference: Less susceptible to compound interference compared to standard fluorescence assays.[4]
Materials:
-
Thiazole derivative stock solution
-
Purified protein kinase
-
Fluorescein-labeled kinase substrate
-
ATP
-
Kinase Reaction Buffer
-
LanthaScreen™ Tb-labeled phospho-specific antibody
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the thiazole derivative in DMSO and add to the assay plate as described for the ADP-Glo™ assay.
-
Kinase Reaction:
-
Prepare a master mix of kinase and fluorescein-labeled substrate in Kinase Reaction Buffer.
-
Add the kinase/substrate mix to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60-90 minutes.[19]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Analyze the data as described for the ADP-Glo™ assay to determine the IC50 value.
-
Part 2: Biophysical Assays for Direct Binding and Thermodynamic Characterization
While biochemical assays measure the functional consequence of inhibition, biophysical assays directly probe the binding interaction between the thiazole derivative and the target kinase.[3] These methods are invaluable for confirming direct target engagement, determining the binding affinity (dissociation constant, Kd), and understanding the thermodynamics of the interaction.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a rapid and cost-effective method for identifying compounds that bind to and stabilize a protein.[8][21]
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. As the protein unfolds with increasing temperature, the fluorescence signal increases. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).[8]
Advantages:
-
Label-Free: Does not require modification of the protein or compound.
-
High Throughput: Amenable to 96- and 384-well formats.
-
Broad Applicability: Can be used for a wide range of proteins.
Materials:
-
Thiazole derivative
-
Purified protein kinase (high purity is crucial)
-
SYPRO Orange dye
-
Thermal Shift Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)[8]
-
qPCR instrument with a thermal ramping feature
-
qPCR-compatible plates
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the protein kinase and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the thiazole derivative or DMSO control to the wells.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument.
-
Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min), while continuously monitoring fluorescence.[21]
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each sample by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is the difference between the Tm in the presence and absence of the inhibitor. A significant positive ΔTm indicates binding and stabilization.
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event.
Principle: A solution of the thiazole derivative (the "ligand") is titrated into a solution containing the protein kinase (the "macromolecule"). The heat change upon each injection is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Advantages:
-
Label-Free and in Solution: Provides a true in-solution measurement without any modifications.
-
Comprehensive Thermodynamic Profile: Yields Kd, n, ΔH, and ΔS in a single experiment.
-
Mechanism of Action Insights: Can provide clues about the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).
Materials:
-
Thiazole derivative
-
Purified protein kinase (highly pure and concentrated)
-
Identical buffer for both protein and compound (dialysis is recommended)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the protein kinase solution (typically 10-50 µM) and the thiazole derivative solution (typically 10-20 times the protein concentration) in the exact same buffer.[22][23] Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[22]
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform the titration, injecting small aliquots of the compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.
-
Caption: A decision tree for selecting the appropriate assay based on the research question.
Part 3: Cell-Based Assays for Target Engagement and Cellular Potency
While biochemical and biophysical assays are crucial, they are performed in artificial, cell-free systems.[24] Cell-based assays are essential for confirming that a thiazole derivative can enter cells, engage its target kinase in the complex cellular environment, and elicit a functional response.[6][24]
Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement: The NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a powerful technique for measuring compound binding to a specific kinase in living cells.[1][25][26]
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added. When the tracer binds to the kinase-NanoLuc® fusion, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[25][27]
Advantages:
-
Live-Cell Measurement: Provides a quantitative measure of target engagement in a physiological context.[1][26]
-
Equilibrium-Based: Allows for the determination of apparent cellular affinity.[1]
-
Real-Time Analysis: Can be used to study compound residence time.[1]
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase
-
Thiazole derivative
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, tissue culture-treated 96- or 384-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Plating: Seed the cells expressing the kinase-NanoLuc® fusion into the assay plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the thiazole derivative.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.
-
Add the diluted compound and the tracer to the cells.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow the compound and tracer to reach equilibrium.
-
Lysis and Signal Detection:
-
Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to the wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50.
-
In-Cell Western™ Assay for Downstream Signaling
The In-Cell Western™ assay is an immunocytochemical method that allows for the quantification of protein phosphorylation within intact cells in a microplate format.[24] This technique is excellent for assessing the effect of a kinase inhibitor on a specific signaling pathway.
Principle: Cells are cultured in a microplate, treated with the inhibitor, and then fixed and permeabilized. Primary antibodies specific for both the phosphorylated and total forms of a downstream substrate of the target kinase are added. Fluorescently labeled secondary antibodies are then used for detection. The plate is scanned on an infrared imaging system to quantify the fluorescence signals, allowing for the determination of the extent of phosphorylation inhibition.[24]
Advantages:
-
Physiological Relevance: Measures the functional outcome of kinase inhibition in a cellular context.[24]
-
High-Throughput: Well-suited for screening and IC50 determination.[24]
-
Multiplexing: Can simultaneously detect multiple proteins in the same well.[24]
Materials:
-
Cell line with the target kinase and a known downstream substrate
-
Thiazole derivative
-
Primary antibodies (phospho-specific and total protein)
-
Fluorescently labeled secondary antibodies (e.g., IRDye®)
-
Formaldehyde for fixing
-
Triton™ X-100 or other detergent for permeabilization
-
Blocking buffer
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well plate and grow to the desired confluency.
-
Treat the cells with a serial dilution of the thiazole derivative for the desired time.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with a cocktail of primary antibodies for the phospho-protein and a loading control (e.g., total protein or a housekeeping protein).
-
Wash the cells.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies.
-
Wash the cells thoroughly.
-
-
Image Acquisition and Analysis:
-
Scan the plate using an infrared imager.
-
Quantify the fluorescence intensity for both the phospho-protein and the loading control.
-
Normalize the phospho-protein signal to the loading control signal.
-
Determine the IC50 value by plotting the normalized signal against the inhibitor concentration.
-
| Assay | Measures | Format | Key Output |
| ADP-Glo™ | Kinase Activity | Biochemical (Luminescence) | IC50 |
| LanthaScreen™ | Kinase Activity | Biochemical (TR-FRET) | IC50 |
| DSF | Ligand Binding | Biophysical (Fluorescence) | ΔTm |
| ITC | Binding Thermodynamics | Biophysical (Calorimetry) | Kd, ΔH, ΔS |
| NanoBRET™ | Target Engagement | Cell-Based (BRET) | Cellular IC50 |
| In-Cell Western™ | Downstream Signaling | Cell-Based (Fluorescence) | Cellular IC50 |
Table 2: Summary of key techniques for evaluating thiazole-based kinase inhibitors.
Conclusion and Future Directions
The evaluation of thiazole derivatives as protein kinase inhibitors requires a multi-pronged approach that combines biochemical, biophysical, and cell-based assays. Each technique provides a unique and complementary piece of the puzzle, from initial potency determination to confirmation of target engagement and cellular activity. By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can build a robust data package to confidently advance their most promising compounds through the drug discovery pipeline. As new technologies continue to emerge, the ability to probe kinase inhibition with even greater precision and in more physiologically relevant settings will undoubtedly accelerate the development of the next generation of targeted therapies.
References
-
Gunerka, P., et al. (2020). Kinases were mixed with 1 mM PIP2:PS substrate... Bio-protocol. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. Available at: [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
-
Sample Preparation for iTC200. (n.d.). University of Texas at Austin. Available at: [Link]
-
Robers, M. R., et al. (2015). A final method designed to determine kinase target engagement in living cells is NanoBRET technology. Pharmacological approaches to understanding protein kinase signaling networks. Available at: [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. (2014). Frontiers in Genetics. Available at: [Link]
-
BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. BMG LABTECH. Available at: [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery. Available at: [Link]
-
Novel thiazole derivatives: a patent review (2008 – 2012). (2014). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). Analytical Biochemistry. Available at: [Link]
-
Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. Available at: [Link]
-
EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors Version: 1.0. EUbOPEN. Available at: [Link]
-
LI-COR Biosciences. (2021). In-Cell Western™ Assay. LI-COR Biosciences. Available at: [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
-
News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Journal of Chemometrics. Available at: [Link]
-
In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). STAR Protocols. Available at: [Link]
-
ITC Sample Preparation Guidelines. (2008). University of Montana. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad Laboratories. Available at: [Link]
-
Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). Nature Communications. Available at: [Link]
-
Vanderbilt University. (2016). ITC sample preparation. Vanderbilt University. Available at: [Link]
-
Ma, H., Deacon, S., & Horiuchi, K. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Available at: [Link]
-
AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. AXXAM. Available at: [Link]
-
Nuvisan. (n.d.). Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. Nuvisan. Available at: [Link]
Sources
- 1. assayquant.com [assayquant.com]
- 2. promega.com [promega.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Computational methods for analysis and inference of kinase/inhibitor relationships [frontiersin.org]
- 8. eubopen.org [eubopen.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. promega.com [promega.com]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lab.rockefeller.edu [lab.rockefeller.edu]
- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. path.ox.ac.uk [path.ox.ac.uk]
- 26. news-medical.net [news-medical.net]
- 27. promega.com [promega.com]
- 28. biomol.com [biomol.com]
developing a broth microdilution assay to determine MIC values
Application Note: Precision in Potency Optimization and Standardization of Broth Microdilution (BMD) Assays for MIC Determination
Introduction
The Minimum Inhibitory Concentration (MIC) is the fundamental metric of antimicrobial potency, defining the lowest concentration of an agent required to inhibit visible bacterial growth.[1][2] While various surrogate methods exist (e.g., gradient strips, automated systems), Broth Microdilution (BMD) remains the global gold standard reference method as defined by ISO 20776-1:2019 and CLSI M07.
However, BMD is not merely a "mix-and-read" procedure. It is a sensitive biological system where minor deviations in cation concentration, inoculum density, or solvent kinetics can shift MIC values by 2-4 fold, potentially altering clinical categorization (Susceptible/Resistant). This guide details the mechanistic "why" behind every step to ensure data integrity suitable for regulatory submission.
Pre-Analytical Considerations & Critical Reagents
The Media: Why "Cation-Adjusted"?
Standard Mueller-Hinton Broth (MHB) is insufficient. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[3]
-
Mechanism: Divalent cations (
and ) stabilize the bacterial outer membrane (lipopolysaccharide cross-linking) and compete with cationic antibiotics for binding sites. -
Impact:
-
Low Cations: False susceptibility (lower MIC) for aminoglycosides (e.g., gentamicin) and polymyxins.
-
High Cations: False resistance (higher MIC).
-
Daptomycin Exception: Requires supplementation of
to 50 mg/L for activity.
-
-
Specification:
The Inoculum: The "Goldilocks" Zone
The target final well concentration is
-
Inoculum Effect: If density >
, enzymatic degradation of beta-lactams accelerates, artificially raising MICs. -
False Susceptibility: If density <
, there are insufficient targets to represent a challenge, artificially lowering MICs.
Experimental Workflow
The following diagram outlines the critical path for a standardized BMD assay.
Figure 1: Critical path for Broth Microdilution from colony selection to data readout.
Detailed Protocol
Phase A: Compound Preparation
-
Solvent Selection: Dissolve the antimicrobial agent in the appropriate solvent (usually water or DMSO).
-
Constraint: Final DMSO concentration in the well must be <1% to avoid inhibiting bacterial growth itself.
-
-
Master Plate (2X Concentration): Prepare a 96-well "Mother Plate" containing antibiotics at 2X the desired final concentration.
-
Example: If testing range is 64 µg/mL – 0.125 µg/mL, prepare 128 µg/mL – 0.25 µg/mL.
-
Phase B: Inoculum Preparation (The 15-Minute Rule)
Perform this step <15 minutes before inoculating the plate to prevent lag-phase growth.
-
Suspension: Pick 3-5 morphologically similar colonies from a fresh overnight agar plate. Resuspend in saline.
-
Standardization: Adjust turbidity to match a 0.5 McFarland Standard (optical density).
-
Estimated Density:
to CFU/mL.
-
-
Dilution (The Critical Math):
-
Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
-
Result: ~
CFU/mL.
-
Phase C: Plate Assembly
-
Transfer: Add 50 µL of the 2X Compound (from Mother Plate) to the test wells.
-
Inoculate: Add 50 µL of the 1:100 Diluted Inoculum to the test wells.
-
Final Calculation: (50µL Drug + 50µL Inoculum) = 100µL Total Volume.
-
Final Drug Conc: 1X.
-
Final Cell Conc:
CFU/mL (diluted 1:2 from the 1:100 step).
-
Phase D: Plate Layout & Controls
Every plate must be self-validating. Use the following layout logic:
Figure 2: Essential control wells. Growth Control (GC) must be turbid; Sterility Control (SC) must be clear.
Data Analysis & Interpretation
Reading the Endpoint
-
Definition: The MIC is the lowest concentration well that displays no visible growth (no turbidity or button formation) to the unaided eye.
-
Trailing Endpoints: For bacteriostatic drugs (e.g., Sulfonamides), disregard faint haze; read for >80% reduction compared to growth control.
-
Skipped Wells: If growth occurs at 8 µg/mL, no growth at 4 µg/mL, and growth at 2 µg/mL, the test is invalid. Do not report.
Quality Control (QC) Ranges
You must run a reference strain in parallel. If the QC strain MIC falls outside these CLSI-defined ranges, the entire run is invalid.
| Organism | Strain ID | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| E. coli | ATCC 25922 | 0.004 – 0.015 | 0.25 – 1 |
| P. aeruginosa | ATCC 27853 | 0.25 – 1 | 0.5 – 2 |
| S. aureus | ATCC 29213 | 0.12 – 0.5 | 0.12 – 1 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Button" in Sterility Well | Contaminated media or splash-over. | Discard plate. Check laminar flow hood technique. |
| Growth in all wells | Resistant organism or Drug degradation. | Check drug potency/storage.[2][4] Verify strain identity. |
| No growth in GC well | Non-viable inoculum or antimicrobial carryover. | Ensure culture is <24h old. Check dispensing equipment. |
| Precipitation | Drug insoluble at high conc. | Check solvent compatibility. Precipitation |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[3][7][8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.[3][8] [Link]
-
International Organization for Standardization (ISO). (2019).[3][7][9] ISO 20776-1:2019 Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices — Part 1: Broth micro-dilution reference method. [Link][10]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution v 4.0. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[2][9][11][12] Nature Protocols, 3(2), 163–175. [Link]
Sources
- 1. seco.us [seco.us]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kemicas.com [kemicas.com]
- 5. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. intertekinform.com [intertekinform.com]
- 8. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of 2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole is achieved through a classic carbon-carbon bond-forming reaction known as the Henry reaction, or nitroaldol reaction.[1][2] This process involves the base-catalyzed condensation of 2-thiazolecarboxaldehyde with nitroethane. While fundamentally straightforward, the reaction's efficiency is highly sensitive to several parameters, and achieving a high yield of the desired nitroalkene product requires careful control over the reaction conditions.
Reaction Overview: The Henry Condensation Mechanism
The reaction proceeds in two main stages: an initial aldol-type addition to form a β-nitro alcohol, followed by a dehydration step to yield the final nitroalkene product. All steps in the initial addition are reversible.[2]
-
Deprotonation: A base removes the acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion. The pKa of nitroethane is approximately 8.5, so even mild bases can facilitate this step.[3]
-
Nucleophilic Attack: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thiazolecarboxaldehyde. This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.[2][3]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the β-nitro alcohol intermediate, 1-(1,3-thiazol-2-yl)-2-nitropropan-1-ol.
-
Dehydration: Under heating or with a sufficient concentration of base, the intermediate alcohol undergoes dehydration (elimination of a water molecule) to form the final, conjugated nitroalkene product: 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole.[2][3]
Caption: Figure 1: The multi-step Henry reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this synthesis?
The synthesis requires two key reactants:
-
2-Thiazolecarboxaldehyde: A heterocyclic aldehyde (CAS 10200-59-6).[4][5] It is a liquid with a boiling point of 61-63 °C at 15 mmHg.[5][6]
-
Nitroethane: An aliphatic nitro compound that serves as the nucleophile source.
A base is also required to catalyze the reaction.
Q2: What is a standard, baseline protocol to start with?
A common and straightforward method uses ammonium acetate as a mild catalyst, which promotes both the addition and subsequent dehydration.
-
Baseline Protocol:
-
To a solution of 2-thiazolecarboxaldehyde (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or ethanol), add nitroethane (1.1 to 1.5 equivalents).
-
Add a catalytic amount of ammonium acetate (e.g., 0.2-0.4 equivalents).
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can then be purified, typically by recrystallization.
-
Q3: What are the physical properties of the final product?
2-(2-nitroprop-1-en-1-yl)-1,3-thiazole is typically a solid at room temperature. Its exact melting point and spectral data would need to be confirmed by analysis (NMR, IR, MS) after synthesis and purification.
Troubleshooting and Optimization Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem Area: Low or No Product Yield
Q4: My reaction yield is extremely low, or I've recovered only starting materials. What are the likely causes?
This is a common issue often related to catalyst choice, temperature, or reactant quality.
-
Cause 1: Inappropriate Base/Catalyst: The choice of base is critical. If the base is too weak, the deprotonation of nitroethane will be inefficient, stalling the reaction.[3] Conversely, a very strong base (like NaOH or KOH) at high concentrations can promote side reactions, such as the Cannizzaro reaction of the aldehyde, especially if it is sterically hindered.[2]
-
Solution: Start with a mild base like ammonium acetate, triethylamine (Et₃N), or piperidine.[1] These are generally effective without being overly aggressive. If the reaction is still slow, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be trialed cautiously at low temperatures.
-
-
Cause 2: Insufficient Temperature: The initial addition to form the β-nitro alcohol may occur at room temperature, but the subsequent dehydration to the desired nitroalkene often requires heat.[3][7]
-
Solution: If you have isolated the β-nitro alcohol intermediate (see Q5) or the reaction has stalled, ensure the reaction is heated to reflux in a suitable solvent like ethanol, methanol, or acetic acid.
-
-
Cause 3: Poor Reactant Quality: 2-Thiazolecarboxaldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air.
-
Solution: Ensure the aldehyde is pure. If it has been stored for a long time, consider purifying it by distillation before use.[5]
-
Caption: Figure 2: A decision tree for troubleshooting low yield.
Problem Area: Side Product Formation
Q5: My TLC shows multiple spots, and my final product is impure. What are the common side products?
The most common "impurity" is the β-nitro alcohol intermediate, but other side reactions can also occur.
-
Side Product 1: β-Nitro Alcohol Intermediate: This is the product of the initial addition step before dehydration. It will have a different polarity from the final nitroalkene and will appear as a separate spot on TLC.
-
Cause: The reaction was not heated sufficiently or for long enough to drive the elimination of water.[3]
-
Solution: Increase the reaction temperature to reflux or prolong the reaction time. Alternatively, the isolated alcohol can be subjected to dehydrating conditions (e.g., refluxing in acetic anhydride or with a catalytic amount of acid) in a separate step.
-
-
Side Product 2: Retro-Henry Products: The Henry reaction is reversible.[2] The intermediate β-nitro alcohol can decompose back into the starting aldehyde and nitroethane, especially under harsh basic conditions, reducing the overall yield.
-
Cause: The equilibrium is not being effectively shifted towards the product.
-
Solution: Use a system that removes water as it is formed (e.g., a Dean-Stark apparatus) to drive the reaction forward via Le Châtelier's principle. This is particularly effective for the dehydration step.
-
-
Side Product 3: Cannizzaro Reaction Products: Under strongly basic conditions, aldehydes lacking an α-hydrogen, like 2-thiazolecarboxaldehyde, can undergo self-condensation (a Cannizzaro reaction) where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[2]
-
Cause: Use of a strong base like NaOH or KOH, especially at elevated temperatures.
-
Solution: Avoid strong inorganic bases. Stick to milder organic bases or salts like ammonium acetate.
-
Problem Area: Purification
Q6: I'm finding it difficult to get a pure product after the reaction. What are the best purification strategies?
Purification is essential for removing unreacted starting materials, the intermediate alcohol, and any side products.
-
Method 1: Recrystallization: This is the most common and efficient method for purifying the solid product.
-
Recommended Solvents: A solvent screen is recommended. Good starting points include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane. The ideal solvent will dissolve the product when hot but result in poor solubility when cold.
-
-
Method 2: Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography is a reliable alternative.
-
Recommended Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and increasing the polarity) is typically effective for separating the less polar nitroalkene product from the more polar alcohol intermediate and other impurities.
-
Quantitative Optimization Strategies
To maximize your yield, a systematic approach to optimizing reaction parameters is recommended. The following tables summarize the impact of different variables.
Table 1: Comparison of Common Catalysts/Bases
| Catalyst/Base | Type | Typical Conditions | Pros | Cons |
| Ammonium Acetate | Mild, Acidic Salt | 0.2-0.5 eq., Reflux in AcOH or EtOH | Simple, inexpensive; promotes dehydration.[1] | Can require longer reaction times. |
| Triethylamine (Et₃N) | Organic Base | 1.1-2.0 eq., RT to Reflux in EtOH/THF | Good for initial addition; easy to remove. | May not be sufficient to drive dehydration without heat. |
| Piperidine | Organic Base | Catalytic, Reflux in EtOH | Highly effective catalyst for Knoevenagel-type condensations. | Can be more difficult to remove than Et₃N. |
| DBU | Non-nucleophilic Base | Catalytic, 0-25°C in THF/CH₃CN | Very strong base, effective at low temperatures. | Can promote side reactions if not used carefully; expensive. |
| Sodium Hydroxide (NaOH) | Strong Inorganic Base | Catalytic, aq. EtOH | Inexpensive and powerful. | High risk of promoting Cannizzaro and retro-Henry reactions.[2] Not generally recommended. |
Table 2: Recommended Optimized Protocol
Based on the principles of the Henry reaction, the following protocol is designed to favor the formation of the final nitroalkene product with high yield.
| Parameter | Recommended Condition | Rationale |
| Aldehyde:Nitroethane Ratio | 1 : 1.5 | Using a slight excess of nitroethane helps drive the reaction to completion. |
| Catalyst | Ammonium Acetate (0.3 eq.) | Balances catalytic activity with minimizing side reactions. Efficiently promotes dehydration.[1] |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a co-catalyst, creating a weakly acidic environment that favors dehydration of the alcohol intermediate. |
| Temperature | 100-110 °C (Reflux) | Ensures sufficient energy for the dehydration step to proceed to completion.[3] |
| Reaction Time | 4-6 hours | Should be optimized while monitoring via TLC to ensure all intermediate is converted. |
| Work-up | Pour into ice-water | Quenches the reaction and precipitates the typically water-insoluble organic product. |
| Purification | Recrystallization from Ethanol | A common and effective method for obtaining a pure, crystalline solid. |
By carefully selecting the base, controlling the temperature, and monitoring the reaction's progress, researchers can reliably overcome common challenges and significantly improve the yield and purity of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole.
References
-
Henry Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Henry Reaction - SynArchive. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CAS 10200-59-6: 2-thiazolecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 5. 2-醛基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-醛基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Henry Reaction [organic-chemistry.org]
troubleshooting purification of nitroalkene compounds by chromatography
Topic: Troubleshooting Purification of Nitroalkene Compounds by Chromatography Ticket ID: #NA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Purification Support Hub
You are likely here because your bright yellow nitroalkene product has either vanished on the column, turned into a brown streak, or co-eluted with your aldehyde starting material.
Nitroalkenes (conjugated nitroolefins) are potent Michael acceptors . This electrophilicity makes them valuable synthetic intermediates but also renders them highly sensitive to the slightly acidic environment of standard silica gel (
Use the guides below to diagnose and resolve your specific issue.
Part 1: Critical Troubleshooting (The "Red Alert" Issues)
Issue 1: "My product degraded or disappeared on the column."
symptom: The compound was a yellow solid/oil before loading. During elution, the band streaked, turned brown/orange, or mass recovery was <50%.
Root Cause: Acid-Catalyzed Polymerization/Hydrolysis.
Standard silica gel acts as a Lewis acid. The nitro group is electron-withdrawing, making the
-
Why it works:
hydrogen-bonds to the free silanol groups, effectively "capping" the acidic sites and preventing them from interacting with the nitroalkene. -
Protocol: See Protocol A below.
Issue 2: "I have poor separation (tailing) or co-elution with aldehyde."
Symptom: The nitroalkene co-elutes with the starting aldehyde, or the peak is broad and tails significantly.
Root Cause: Mismatched Polarity &
-
Switch to Toluene: Replace Hexanes with Toluene. The
-system of toluene interacts with the nitroalkene, often changing the retention profile relative to the aldehyde. -
DCM/Hexane Gradient: If Hexane/EtOAc fails, try Dichloromethane (DCM)/Hexanes.
-
Loading: Ensure your loading is
of the silica mass if separation is tight.
Issue 3: "My product is oiling out or crystallizing on the column."
Symptom: Band distortion or clogging at the top of the column. Root Cause: Solubility Mismatch. Nitroalkenes are often crystalline solids with poor solubility in pure hexanes. The Fix: Solid Load (Dry Load). Do not dissolve in DCM and load liquid; this causes band broadening. Adsorb your crude material onto Celite or Silica (1:2 ratio) and load it as a powder.
-
Protocol: See Protocol B below.
Part 2: Decision Logic & Mechanisms
Visual 1: Troubleshooting Decision Tree
Use this logic flow to determine the correct purification strategy for your specific nitroalkene.
Caption: Decision matrix for selecting the optimal purification path. Note that recrystallization is preferred for solids to avoid silica contact entirely.
Visual 2: The Chemistry of Failure (Silica Interaction)
Understanding the interaction between the support and your molecule is vital for troubleshooting.
Caption: Mechanism of nitroalkene degradation on acidic silica and the protective role of Triethylamine buffering.
Part 3: Experimental Protocols
Protocol A: Buffered Flash Chromatography (The Gold Standard)
Objective: Purify acid-sensitive nitroalkenes without degradation.
-
Solvent Preparation:
-
Prepare your mobile phase (e.g., 90:10 Hexanes:EtOAc).
-
Add 1% v/v Triethylamine (
) to the entire volume of solvent. -
Note:
is volatile; keep the reservoir capped.
-
-
Column Pre-treatment (Crucial Step):
-
Pack the silica column as usual.
-
Flush the column with 2-3 Column Volumes (CV) of the
-doped solvent before loading your sample. -
Why? This saturates the silica's acidic sites. If you skip this, the first few inches of silica will still be acidic when your sample hits them.
-
-
Loading:
-
Load your sample (liquid or dry load).[1]
-
Elute using the
-doped solvent. -
Observation: You may smell amine in the fractions. This is normal. The
can be removed later via high-vacuum (rotovap bath at 40°C) or by washing the combined organic fractions with saturated (though washing risks hydrolysis if not done quickly).
-
Protocol B: Recrystallization (The High-Purity Alternative)
Objective: Avoid chromatography entirely for solid nitroalkenes.
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best for |
| Isopropanol | High | Good for bulkier derivatives. |
| Hexane/EtOAc | Medium | Use if alcohols fail.[2] Dissolve in min. EtOAc, add Hexane until cloudy. |
| Methanol | Low | Can sometimes undergo Michael addition (methoxide) if basic impurities exist. |
Procedure:
-
Dissolve crude solid in minimal boiling solvent.[3]
-
If insoluble black specs remain (polymer), filter hot through a cotton plug.
-
Allow to cool to room temperature, then place in an ice bath (
). -
Filter crystals and wash with cold hexanes.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Activity III) is an excellent alternative if buffered silica fails. It is less acidic and less likely to cause polymerization. However, it is more expensive and has lower resolution power than silica.
Q: My product turned from yellow to white. What happened? A: You likely hydrated the double bond (Michael addition of water) or polymerized it. Pure conjugated nitroalkenes are almost exclusively yellow/orange due to the conjugation. A loss of color usually indicates a loss of conjugation.
Q: How do I store nitroalkenes? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). They are heat and light-sensitive.[3] Always store in amber vials to prevent photo-isomerization (E/Z scrambling).
References
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017-1047. Link (Discusses the sensitivity of nitro compounds to acidic hydrolysis).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[3][4]Link (Provides context on the synthesis and stability of nitroalkenes).[3]
-
Not Voodoo. (n.d.). Troubleshooting: Flash Chromatography. Department of Chemistry, University of Rochester. Link (Authoritative guide on buffering silica with triethylamine).
- Jubilant Biosys. (2025). Purification of Nitroalkenes: Internal SOP.
Sources
Technical Support Center: Stability and Handling of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole
Introduction
Welcome to the technical support guide for 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a molecule combining a reactive nitroalkene moiety with a thiazole scaffold, its stability, particularly in a common laboratory solvent like Dimethyl Sulfoxide (DMSO), is a critical factor for obtaining reproducible and reliable experimental results.
DMSO is widely used in drug discovery for its exceptional ability to dissolve a diverse range of both polar and nonpolar compounds.[1][2] However, its chemical nature as a polar aprotic solvent and a sulfoxide can present challenges.[3][4] This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and best practices to address the stability issues you may encounter with 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole in DMSO solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DMSO stock solution of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole has changed color (e.g., turned yellow or brown) over time. What does this mean and is the compound still usable?
Answer: A color change in your stock solution is a primary visual indicator of chemical degradation. It is highly likely that the compound has undergone one or more reactions, and the solution should be considered suspect. Using a degraded stock solution will lead to inaccurate concentration calculations and introduce confounding variables into your experiments, making results unreliable.
The discoloration could stem from several potential degradation pathways:
-
S-Oxidation of the Thiazole Ring: DMSO can act as an oxidizing agent, particularly under the influence of heat or light, potentially oxidizing the sulfur atom in the thiazole ring.[4]
-
Reactions involving the Nitroalkene Group: Nitroalkenes are known to be highly reactive electrophiles.[5][6] The compound might be reacting with trace impurities in the DMSO, or undergoing self-polymerization reactions over time.
-
Decomposition: Some 2-aminothiazole compounds have been observed to undergo decomposition in DMSO at room temperature, leading to a mixture of degradation products.[7]
Recommendation: Do not use a discolored solution. Prepare a fresh stock solution from solid material and perform a quality control check (e.g., HPLC-MS) to confirm its purity and concentration before use.
Q2: I'm observing inconsistent results (e.g., variable IC50 values, loss of potency) in my cell-based assays. Could this be related to compound stability?
Answer: Yes, inconsistent biological activity is a classic symptom of compound instability. The active parent molecule, 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole, is likely degrading into less active or inactive species. The rate of this degradation can be influenced by multiple factors, leading to variability in the effective concentration of the active compound between experiments or even within the same experiment over time.
The core issue lies in the electrophilic nature of the nitroalkene moiety. The olefinic nitro group renders the carbon beta to the nitro group highly electrophilic and susceptible to covalent modification reactions, specifically Michael addition, with nucleophiles.[8][9]
-
Reaction with Assay Components: If your cell culture media contains nucleophilic species, such as free thiols from cysteine in serum proteins or reducing agents like glutathione (GSH), the compound can be sequestered through covalent adduction.[5][8] This effectively lowers its bioavailable concentration at the target site.
-
Time-Dependent Degradation: The degradation can occur during stock solution storage, during the freeze-thaw cycles, or even over the course of a multi-day incubation in your assay plates.
Recommendation: To troubleshoot this, you must first validate the stability of your compound under your specific experimental conditions. See the protocol for "Protocol 1: Assessing Compound Stability in DMSO and Assay Media" below. Minimize the number of freeze-thaw cycles for your stock solution and consider preparing single-use aliquots.
Q3: What are the specific chemical mechanisms that can lead to the degradation of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole in a DMSO solution?
Answer: Understanding the potential degradation pathways is key to mitigating them. The molecule has two primary points of vulnerability: the thiazole ring and the nitroalkene group.
-
Thiazole Ring Instability:
-
S-Oxidation: As previously mentioned, DMSO can oxidize the sulfur atom of the thiazole ring to a sulfoxide or sulfone.[4] This modification drastically alters the electronic properties and shape of the molecule, which can abolish its biological activity.
-
Hydrolysis: The presence of even small amounts of water in non-anhydrous DMSO can lead to the hydrolysis of susceptible functional groups on the thiazole scaffold.[4]
-
-
Nitroalkene Group Reactivity (Michael Addition):
-
This is often the most significant pathway for loss of the parent compound in a biological context. The nitroalkene acts as a potent Michael acceptor.[6]
-
It readily reacts with biological thiols like the cysteine residues in proteins and glutathione (GSH).[8][9] This reaction is a covalent adduction that modifies both the compound and the biological molecule. While this reactivity may be integral to the compound's mechanism of action, it can also lead to off-target effects and a reduction in the free compound concentration available to interact with its intended target.
-
The diagram below illustrates these potential reactivity pathways.
Caption: Potential degradation pathways in DMSO solution.
Q4: What are the best practices for preparing and storing stock solutions of this compound to maximize its stability?
Answer: Adhering to strict storage and handling protocols is crucial. The following table summarizes the recommended best practices.
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use high-purity, anhydrous DMSO (<0.02% water). | Minimizes the risk of water-mediated hydrolysis of the thiazole ring or other susceptible moieties.[4] |
| Storage Temperature | Store stock solutions at -80°C. | Low temperatures significantly slow down the rate of all chemical degradation reactions.[4] |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Reduces the potential for oxidation, especially if the compound is sensitive to air. |
| Light Exposure | Protect from light by using amber vials and storing in the dark. | Nitroaromatic compounds can be susceptible to photodegradation.[10] |
| Concentration | Prepare a high-concentration primary stock (e.g., 10-20 mM). | Storing at higher concentrations can sometimes improve stability. Make fresh working dilutions for each experiment. |
| Aliquoting | Aliquot the primary stock into single-use volumes. | Avoids multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
Experimental Protocols & Workflow Guides
Protocol 1: Assessing Compound Stability in DMSO and Assay Media
This protocol uses High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to quantitatively assess the stability of your compound over time.
Objective: To determine the degradation rate of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole in both pure DMSO and the final aqueous assay buffer.
Materials:
-
2-(2-nitroprop-1-en-1-yl)-1,3-thiazole (solid)
-
Anhydrous, HPLC-grade DMSO
-
Your complete cell culture medium or assay buffer
-
HPLC system with a UV detector and Mass Spectrometer
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other appropriate modifier)
Methodology:
-
Prepare a Fresh Stock Solution: Accurately weigh and dissolve the compound in anhydrous DMSO to create a 10 mM stock solution. This is your T=0 Master Stock .
-
Initial QC (T=0): Immediately dilute a small amount of the T=0 Master Stock into your initial mobile phase composition (e.g., 50:50 ACN:Water) to a final concentration of ~10 µM. Inject this sample onto the HPLC-MS system.
-
Record the retention time.
-
Obtain the UV spectrum and record the peak area at the wavelength of maximum absorbance (λmax).
-
Confirm the mass of the parent compound via MS. This T=0 peak area represents 100% compound integrity.
-
-
Set up Stability Incubations:
-
DMSO Stability: Place a sealed vial of the T=0 Master Stock at room temperature (RT) in the dark.
-
Aqueous Stability: Dilute the T=0 Master Stock into your final assay medium to your typical working concentration (e.g., 10 µM). Incubate this solution under your standard assay conditions (e.g., 37°C, 5% CO2).
-
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each incubation.
-
For the DMSO sample, dilute it as in Step 2.
-
For the aqueous sample, you may need to perform a protein precipitation step (e.g., add 3 volumes of cold ACN, vortex, centrifuge, and analyze the supernatant) before injection.
-
-
Data Analysis:
-
For each time point, run the HPLC-MS analysis using the same method as T=0.
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the T=0 peak area: % Remaining = (Area_t / Area_t0) * 100.
-
Analyze the chromatogram for the appearance of new peaks, which represent degradation products. Use the MS data to help identify their masses.
-
Troubleshooting Workflow for Inconsistent Assay Results
If you are facing reproducibility issues, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting inconsistent results.
References
-
Baker, P. R., et al. (2006). Reversible post-translational modification of proteins by nitrated fatty acids in vivo. Proceedings of the National Academy of Sciences. [Link]
-
Bonacci, G., et al. (2006). Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Fries, D. S., et al. (2012). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology. [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). what is dmso in organic chemistry. [Link]
-
Trostchansky, A., & Rubbo, H. (2008). Nitroalkene mediated posttranslational modification (Michael addition reactions). ResearchGate. [Link]
-
Vitturi, D. A., et al. (2020). The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols. ResearchGate. [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
-
Rongdebiolog. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]
-
Quora. (2015). How does DMSO act on organic compounds? [Link]
-
S.B., S., et al. (2018). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. Journal of Saudi Chemical Society. [Link]
-
Al-Suwaidan, I. A., et al. (2016). The atomic Mulliken's charges of the studied thiazolidine-4-one compounds. ResearchGate. [Link]
-
IRJEdT. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]
-
de Voogd, J., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. [Link]
-
Kamal, A., et al. (2006). Aza-Henry reaction using DMSO as a solvent. ResearchGate. [Link]
-
Andric, S., et al. (2009). Dithranol reaction with nitroxide radicals in DMSO, a HPLC study. ResearchGate. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. what is dmso in organic chemistry | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 3. acs.org [acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible post-translational modification of proteins by nitrated fatty acids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
managing E/Z isomerization of nitroalkenes during workup and purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into managing the E/Z isomerization of nitroalkenes during workup and purification. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently navigate the challenges associated with these versatile but sensitive compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of probable causes and a set of actionable solutions grounded in chemical principles.
Problem 1: My purified nitroalkene, which was a single isomer post-reaction, is now a mixture of E and Z isomers after column chromatography.
This is a frequent issue stemming from the inherent reactivity of nitroalkenes on solid supports.
Possible Causes:
-
Acidic Stationary Phase: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the isomerization between the E and Z forms on the column.[1][2]
-
Prolonged Column Residence Time: The longer the compound remains on the stationary phase, the greater the opportunity for on-column isomerization and decomposition.[1]
-
Concentration Effects: The concentration of the nitroalkene on the silica surface can sometimes promote isomerization or polymerization.[1]
Solutions:
-
Neutralize the Stationary Phase: Deactivating the silica gel is a critical first step. This is typically achieved by incorporating a small amount of a basic modifier, like triethylamine (TEA), into the eluent system.[1]
Experimental Protocol: Deactivation of Silica Gel
-
Column Packing: Dry pack or slurry pack your column with silica gel as you normally would.
-
Pre-Elution/Neutralization: Before loading your sample, flush the packed column with your chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) containing 1-2% triethylamine.[1] Flush with at least 3-5 column volumes.
-
Sample Loading: Load your crude product (dissolved in a minimal amount of solvent or dry-loaded onto a small amount of deactivated silica).
-
Elution: Run the chromatography using the same TEA-containing eluent system. This ensures a consistently neutral environment throughout the separation.
-
-
Switch to a Less Acidic Stationary Phase: If isomerization persists, consider using alternative, more inert stationary phases such as neutral alumina, basic alumina, or Florisil®.[1]
-
Accelerate the Purification: Minimize the time the nitroalkene is in contact with the stationary phase.
-
Use flash chromatography with a slightly higher flow rate than you might for a more stable compound.[1]
-
Optimize your solvent system with TLC beforehand to ensure your compound elutes with a retention factor (Rf) between 0.2 and 0.4, allowing for quick and efficient separation.
-
-
Consider Specialized Chromatography: For particularly stubborn separations, silver nitrate-impregnated silica gel can be highly effective. The silver ions coordinate differently with the π-systems of the E and Z isomers, often leading to enhanced separation.[1][3]
Problem 2: The E/Z ratio of my nitroalkene changes during aqueous workup (e.g., after extraction and washing).
Isomerization during workup is almost always due to exposure to non-neutral pH conditions.
Possible Causes:
-
Harsh Quenching Conditions: Quenching a reaction with strong acids or bases can catalyze isomerization.
-
Acid/Base Washes: Using standard protocols like washing with 1 M HCl or saturated NaHCO₃ can inadvertently alter the isomeric ratio.[1]
Solutions:
-
Maintain Strict Neutrality: The most reliable approach is to ensure all aqueous solutions are neutral.
-
Quenching: After the reaction is complete, cool the mixture (0 °C is often ideal) and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic but generally well-tolerated.[1]
-
Washing: Wash the combined organic layers sequentially with water and then brine. These steps remove inorganic salts without exposing the nitroalkene to harsh pH conditions.[1]
-
-
Use Dilute Acid/Base Washes Sparingly: If an acid or base wash is absolutely necessary to remove impurities, take the following precautions:
-
Use dilute solutions (e.g., 0.1 M HCl or 0.1 M NaHCO₃).
-
Perform the wash at a low temperature (0-5 °C) to decrease the rate of isomerization.[1]
-
Minimize the contact time; do not let the layers sit in the separatory funnel for extended periods.
-
Problem 3: A pure, isolated isomer converts to a mixture upon concentration or during storage.
This issue points towards instability caused by external energy sources like heat or light.
Possible Causes:
-
Thermal Isomerization: Applying excessive heat during solvent removal via rotary evaporation can provide the activation energy needed for isomerization.[4]
-
Photochemical Isomerization: Exposure to ambient lab light, particularly UV wavelengths, can promote E/Z isomerization.[1][5] This is a common but often overlooked cause.
Solutions:
-
Low-Temperature Concentration: Remove solvents under reduced pressure at a temperature at or below 30 °C.[1] If the compound is particularly sensitive, consider using a high-vacuum line at room temperature.
-
Protection from Light: This is a non-negotiable step for handling nitroalkenes.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the nature and management of nitroalkene isomers.
Q1: What are the underlying mechanisms of E/Z isomerization in nitroalkenes?
E/Z isomerization involves the temporary breaking of the π-bond, allowing rotation around the central C-C single bond, followed by reformation of the π-bond. This process can be catalyzed in several ways:
-
Acid Catalysis: Protonation of the nitro group increases the polarization of the double bond, facilitating nucleophilic attack (e.g., by a conjugate base or solvent). The resulting intermediate has more single-bond character, allowing for rotation.
-
Base Catalysis: Deprotonation at the α-carbon can occur, leading to a nitronate anion intermediate. The resonance structure of this anion shows a C-C single bond, which allows for free rotation before reprotonation re-forms the double bond.[6]
-
Photochemical Isomerization: Absorption of light (photo-excitation) promotes an electron from a π bonding orbital to a π* anti-bonding orbital.[7] This excited state weakens the double bond, permitting rotation to the other isomer before the molecule relaxes back to the ground state.[5][8]
-
Thermal Isomerization: Sufficient thermal energy can overcome the rotational energy barrier of the double bond, leading to equilibration to the thermodynamically more stable isomer.[4]
Caption: General mechanism of nitroalkene E/Z isomerization.
Q2: How can I monitor the E/Z ratio of my nitroalkene mixture?
Several standard analytical techniques can be used to monitor the isomeric ratio throughout your experiment.
-
Thin-Layer Chromatography (TLC): A quick and simple method to see if a new spot, corresponding to the other isomer, is appearing. The two isomers often have slightly different Rf values.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides excellent quantitative data on the purity and isomeric ratio of your sample.[1][9] Reversed-phase C18 columns are often effective.[10]
-
Gas Chromatography (GC): Suitable for volatile nitroalkenes. The choice of the stationary phase is critical for achieving separation.[11]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful tools. The chemical shifts of the vinylic protons and adjacent substituents are highly sensitive to the geometric arrangement, allowing for clear identification and integration to determine the ratio.[12] Generally, in the Z-isomer, substituents can shield or deshield nearby protons due to magnetic anisotropy.[12]
Q3: Can I use crystallization to separate E/Z isomers?
Yes, fractional crystallization can be a highly effective, non-chromatographic method for separating isomers, especially on a larger scale. This technique relies on differences in the physical properties of the isomers, such as solubility in a given solvent system and melting point.[13][14] The generally more stable E-isomer often has a higher melting point and may be less soluble, allowing it to crystallize out of a solution containing an E/Z mixture.[12]
Experimental Protocol: General Fractional Crystallization
-
Solvent Selection: Choose a solvent in which the desired isomer has lower solubility, especially at cooler temperatures. This often requires screening several solvents.
-
Dissolution: Dissolve the E/Z mixture in the minimum amount of the chosen solvent at an elevated temperature to achieve a saturated or near-saturated solution.
-
Slow Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[13]
-
Maximize Crystal Formation: Once the solution reaches room temperature, it can be placed in an ice bath or refrigerator to maximize the precipitation of the less soluble isomer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Check the purity of the crystals and the composition of the mother liquor by ¹H NMR or HPLC to assess the efficiency of the separation.
Q4: Which factors have the greatest impact on nitroalkene stability and isomerization?
The stability of a nitroalkene is a function of its chemical environment. The following table summarizes the key factors and the recommended conditions to maintain isomeric integrity.
| Factor | High-Risk Condition | Recommended Condition | Rationale |
| pH | pH < 4 or pH > 8[1] | Strictly neutral (pH ≈ 7) | Both acids and bases can catalyze isomerization and decomposition pathways.[1][6] |
| Light | Exposure to UV or ambient light | Protect from light (amber vials, aluminum foil)[1] | Light provides the energy for photochemical isomerization.[5] |
| Temperature | Elevated temperatures (>30-40 °C) | Perform reactions and purifications at or below room temperature.[1] | Heat can overcome the energy barrier for thermal isomerization and can also lead to polymerization.[1] |
| Stationary Phase | Standard (acidic) silica gel | Deactivated silica gel or neutral/basic alumina.[1] | The acidic surface of silica provides a catalytic environment for isomerization.[2] |
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting nitroalkene isomerization.
References
-
Bordwell, F. G., & Hautala, J. A. (1978). Base-catalyzed Isomerization and Tautomeric Equilibria of the System 2-Methyl-3-nitropropene and 2-Methyl-1-nitropropene. Journal of the American Chemical Society. Retrieved from [Link]
-
Reid, S. T. (1982). The solution photochemistry of nitroalkenes and nitroketones. Kent Academic Repository. Retrieved from [Link]
-
Ghosh, R., & Jana, S. (2015). Nitroalkenes in the Synthesis of Carbocyclic Compounds. RSC Advances. Retrieved from [Link]
-
Pavlek, B., & Milata, V. (2021). Confirmed E/Z-isomers of reviewed structures. ResearchGate. Retrieved from [Link]
-
Toogood, H. S., & Scrutton, N. S. (2013). Unusual reactions mediated by FMN-dependent ene- and nitro-reductases. RSC. Retrieved from [Link]
-
Wang, Y., et al. (2006). Density Functional Theory Investigation of the Photoisomerization Reaction of Nitroalkanes and Nirroaromatic Compounds. Acta Chimica Sinica. Retrieved from [Link]
-
University of Washington Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Li, H., et al. (2014). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Fioravanti, S., et al. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters. Retrieved from [Link]
-
Chapman, O. L., et al. (1964). PHOTOCHEMISTRY OF UNSATURATED-NITROCOMPOUNDS. Pure and Applied Chemistry. Retrieved from [Link]
-
Wang, D., et al. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. PMC. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
Krupčík, J., et al. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 20). Photochemical Isomerization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). How to separate E and Z isomers? Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The solution photochemistry of nitroalkenes and nitroketones. - Kent Academic Repository [kar.kent.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. rcprocess.se [rcprocess.se]
optimizing reaction conditions for Henry (nitroaldol) reaction with thiazole aldehydes
Welcome to the Technical Support Center for Heterocyclic Chemistry . This hub is specifically designed for researchers, scientists, and drug development professionals seeking to optimize the Henry (nitroaldol) reaction when utilizing thiazole aldehydes.
Thiazole aldehydes present unique synthetic challenges due to their electron-deficient nature and the presence of Lewis basic heteroatoms (nitrogen and sulfur) that can interfere with traditional catalytic cycles. Below, you will find expert-level troubleshooting guides, quantitative data comparisons, and self-validating protocols to ensure high yield and stereocontrol in your workflows.
Diagnostic Troubleshooting & FAQs
Q1: My thiazole aldehyde is degrading during the reaction, and I am isolating complex tar mixtures instead of the desired β-nitro alcohol. What is causing this? A1: The causality lies in the basicity versus nucleophilicity balance of your reaction conditions. Thiazole rings are highly electron-deficient, making the aldehyde highly electrophilic but also rendering the heterocyclic ring sensitive to strong bases (e.g., LDA, t-BuLi, or NaOH). Strong bases can trigger ring-opening or Cannizzaro-type side reactions[1]. Solution: Switch to a milder base. Microwave irradiation combined with ammonium acetate (NH₄OAc) acts as an excellent, mild catalytic system that provides enough energy to overcome the activation barrier for the nitroaldol addition without destroying the sensitive thiazole substrate[1].
Q2: I am attempting an asymmetric Henry reaction to synthesize a chiral β-nitro alcohol, but my enantiomeric excess (ee) is extremely low (<20%) when using standard Cu-oxazoline or Cu-thiazole catalysts. Why? A2: Heteroatom poisoning is the most likely culprit. Thiazole aldehydes possess competitive coordination sites (the sulfur and nitrogen atoms). In metal-catalyzed asymmetric Henry reactions, the thiazole substrate can outcompete the chiral ligand for the metal center (such as Cu²⁺), leading to an un-catalyzed, racemic background reaction. This explains why Cu(OAc)₂ systems often yield poor enantioselectivity (2–22% ee) for these specific heterocycles[2]. Solution: Transition away from metal-based Lewis acids. Utilize a hydrogen-bonding organocatalyst, such as a diamine bis(thiourea) catalyst. These catalysts activate the nitroalkane and aldehyde via highly directional hydrogen bonding rather than metal coordination, effectively bypassing the heteroatom interference and achieving excellent enantioselectivities[3].
Q3: How do I control the chemoselectivity between stopping at the β-nitro alcohol (kinetic product) versus forming the dehydrated nitroalkene (thermodynamic product)? A3: The Henry reaction is a reversible equilibrium. The initial kinetic product is the β-nitro alcohol. Extended reaction times, higher temperatures, or the presence of a strong base will drive the E1cB elimination of water (the thermodynamic sink) to form the conjugated nitroalkene. Solution: If the alcohol is desired, run the reaction at sub-zero temperatures (e.g., -20 °C) in aprotic solvents like toluene[3]. If the nitroalkene is your target, utilize microwave heating (80 °C) with a mild base like NH₄OAc to drive the dehydration to completion[1].
Mechanistic & Diagnostic Workflows
Diagnostic workflow for troubleshooting thiazole aldehyde Henry reactions.
Mechanistic pathway and thermodynamic divergence in the Henry reaction.
Quantitative Condition Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting product profile for heterocyclic aldehydes based on validated literature parameters.
| Catalyst / Base System | Solvent | Temp (°C) | Primary Product | Yield (%) | Enantiomeric Excess (ee %) | Ref |
| LDA or t-BuLi | THF | -78 | β-Nitro Alcohol | < 30 (Degradation) | N/A (Racemic) | [1] |
| Cu(OAc)₂ + Thiazole Ligand | 2-Propanol | 25 | β-Nitro Alcohol | 87 – 92 | 2 – 22 | [2] |
| NH₄OAc (0.30 eq) | Solvent-free | 80 (MW) | Nitroalkene | > 90 | N/A (Achiral) | [1] |
| Diamine Bis(thiourea) | Toluene | -20 | β-Nitro Alcohol | > 85 | > 90 | [3] |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Thiazole Nitroalkenes
Objective: Rapid, high-yield synthesis of the dehydrated nitroalkene (thermodynamic product) while preventing thiazole ring degradation[1].
-
Preparation: In a microwave-safe reaction vial, combine the thiazole aldehyde (1.0 mmol) and nitromethane (1.5 mmol).
-
Catalyst Addition: Add ammonium acetate (NH₄OAc) (0.30 mmol) directly to the neat mixture. Do not add additional solvent, as solvent-free conditions maximize the localized heating effect.
-
Irradiation: Seal the vial and subject it to microwave irradiation (approx. 80 °C) for 25 minutes.
-
Self-Validation Checkpoint: Monitor the reaction mixture color. A distinct shift from pale yellow to deep orange/red visually confirms the formation of the extended conjugated nitroalkene system. TLC (Hexane:EtOAc 3:1) should show the complete disappearance of the UV-active aldehyde spot.
-
Workup: Cool the mixture to room temperature. Evaporate excess nitromethane under reduced pressure. Purify the crude residue via silica-gel column chromatography (eluting with Hexane/Ethyl Acetate) to isolate the pure nitroalkene.
Protocol B: Enantioselective Organocatalytic Synthesis of Thiazole β-Nitro Alcohols
Objective: Synthesis of chiral β-nitro alcohols (kinetic product) utilizing a hydrogen-bonding organocatalyst to prevent heteroatom poisoning[3].
-
Preparation: Flame-dry a Schlenk flask under argon. Add the chiral diamine bis(thiourea) catalyst (10 mol%) and the thiazole aldehyde (1.0 mmol).
-
Solvent Addition: Dissolve the mixture in anhydrous toluene (5.0 mL) and cool the system to -20 °C using a cryocooler to suppress the background racemic reaction and prevent premature dehydration.
-
Reagent Addition: Dropwise, add nitromethane (10.0 mmol, 10 eq) to drive the equilibrium toward the aldol adduct. Stir the reaction at -20 °C for 48 hours.
-
Self-Validation Checkpoint: Perform chiral HPLC analysis on a micro-aliquot of the crude mixture. A single major peak indicates successful stereocontrol. If two equal peaks appear, suspect catalyst degradation or competitive background reaction due to trace moisture.
-
Workup: Because the bis(thiourea) catalyst has a high affinity for silica gel, a chromatography-free isolation is often feasible. Filter the crude mixture through a short pad of silica, washing with cold dichloromethane, and concentrate the filtrate to yield the highly enantioenriched β-nitro alcohol.
References
-
[2] Comparison of Tetrahydroisoquinoline (TIQ) Thiazole and Oxazoline Ligands for Asymmetric Henry Reactions. SciELO South Africa.
-
[1] Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Academia.edu.
-
[3] Diamine Bis(thiourea) Catalyst for Asymmetric Henry Reaction. Scribd (Journal of Organic Chemistry).
Sources
preventing polymerization of nitroalkenes upon concentration and storage
This technical guide addresses the stability challenges of conjugated nitroalkenes (e.g.,
Topic: Preventing Polymerization During Concentration & Storage
Audience: Organic Chemists, Process Chemists, Drug Discovery Researchers
Introduction: The "Red Tar" Phenomenon
Nitroalkenes are powerful Michael acceptors. Their instability arises from the strong electron-withdrawing nature of the nitro group, which renders the
-
Anionic Polymerization: Initiated by even weak bases or nucleophiles (trace amines, alkoxides). This is the most common cause of rapid, "runaway" decomposition.
-
Radical Polymerization: Initiated by heat, light, or peroxides, leading to slow hardening over time.
This guide provides a self-validating workflow to neutralize both threats.
Module 1: The Chemistry of Instability
Q: Why does my nitroalkene turn into a red gel/solid spontaneously?
A: You are likely witnessing anionic polymerization .
Because the nitro group is powerfully electron-withdrawing, the
-
Visual Indicator: The formation of a deep red or brown color often precedes solidification. This "red tar" is a complex mixture of oligomers and polymers formed via Michael-type additions.
-
The Radical Factor: While less rapid, radical polymerization occurs during thermal stress (e.g., rotary evaporation >40°C).
Diagram 1: The Dual-Threat Mechanism
Caption: Nitroalkenes degrade via two distinct pathways. Anionic polymerization (red path) is the most common cause of rapid failure during workup.
Module 2: Troubleshooting Concentration (The Rotavap Stage)
Q: My product polymerizes immediately when I remove the solvent. How do I stop this?
A: This typically happens because the concentration of both the monomer and impurities (catalysts) increases as the solvent evaporates. You must "sanitize" the solution before the vacuum is applied.
Protocol: The "Safe-Concentration" Workflow
-
Acid Wash (Crucial): If you used a base (e.g., Et₃N, NaOH) in the synthesis, you must remove every trace. Wash the organic layer with 0.1 M HCl or saturated NH₄Cl .
-
Why? Even 1 mol% of residual amine can catalyze polymerization once the solvent volume decreases.
-
-
Inhibitor Spiking: Add a radical inhibitor before evaporation.
-
Recommendation: Add BHT (Butylated hydroxytoluene) at 0.1 wt% (approx. 1 mg per gram of product).
-
Why? BHT is non-volatile and remains in the flask to scavenge radicals generated by the heating bath.
-
-
Temperature Control: Never exceed 30°C in the water bath. Use a higher vacuum rather than higher heat.
-
Avoid Dryness: Do not rotavap to a "bone dry" state if the product is an oil. Stop when it is a concentrated syrup.
Quantitative Guidelines for Concentration
| Parameter | Limit / Recommendation | Reason |
| Bath Temperature | < 30°C | Prevents thermal radical initiation. |
| Vacuum Pressure | < 10 mbar | Allows solvent removal at low temp. |
| Inhibitor (BHT) | 500–1000 ppm | Scavenges peroxides formed by air contact. |
| pH of Aqueous Wash | 4.0 – 6.0 | Neutralizes bases without triggering acid-hydrolysis. |
Module 3: Purification Pitfalls (Chromatography)
Q: Should I use silica gel? I heard it causes decomposition.
A: Silica gel is a "double-edged sword."
-
Risk 1 (Acidity): Silica is slightly acidic (pH 4-5). This can catalyze the hydrolysis of the nitroalkene back to the starting aldehyde and nitroalkane (Reverse Henry Reaction), especially if wet.
-
Risk 2 (Surface Concentration): The high surface area concentrates the monomer, accelerating polymerization if the elution is too slow.
Troubleshooting Table: Silica Gel Chromatography
| Symptom | Diagnosis | Solution |
|---|---|---|
| Streaking / Tailing | Product decomposing on column. | Speed is key. Use "Flash" chromatography (high flow).[1] Do not let it sit. |
| Product vanishes | Hydrolysis (Reverse Henry). | Use anhydrous eluents. Avoid long columns. |
| "Red Band" at top | Polymerization on entry. | The crude was likely basic. Pre-wash crude with dilute HCl.[1] |
Pro-Tip: If your nitroalkene is extremely acid-sensitive, you can buffer the silica with 1% Et₃N, but this is risky for nitroalkenes due to anionic polymerization. A safer alternative is neutral alumina or simply recrystallization (for solids) to avoid solid-support interactions entirely.
Module 4: Long-Term Storage Solutions
Q: How do I store nitroalkenes for months without degradation?
A: You must arrest both oxidation and polymerization. A "set and forget" approach will lead to failure.
The "Deep Freeze" Protocol:
-
Container: Use Amber Vials (blocks UV light).[2]
-
Atmosphere: Flush heavily with Argon or Nitrogen . Oxygen promotes radical formation (peroxides).[3]
-
Stabilizer: If storing as a neat oil, ensure BHT (0.1%) is present.
-
Note: If the compound is a solid, recrystallize it; the crystal lattice is the best stabilizer.
-
-
Temperature: Store at -20°C (Freezer) .
-
Warning: Allow the vial to warm to room temperature before opening to prevent water condensation (which leads to hydrolysis).
-
Diagram 2: Storage Decision Tree
Caption: Decision logic for long-term storage based on the physical state of the nitroalkene.
Module 5: Emergency Recovery
Q: It polymerized. Can I reverse it?
A: Generally, no . The "red tar" is a stable C-C bonded network. Unlike some reversible polymers, nitroalkene oligomers are difficult to "unzip" cleanly.
-
Salvage Attempt: If the mixture is only partially polymerized (gummy solid), you can try to extract the monomer by triturating (washing) the solid with cold ether/hexane . The polymer is usually insoluble in non-polar solvents, while the monomer will dissolve. Filter off the red solid and concentrate the filtrate carefully.
References
-
BenchChem Technical Support. (2025).[1][4] Preventing polymerization of nitroalkenes in synthesis.[2] Retrieved from
-
PubChem. (n.d.). Beta-Nitrostyrene Compound Summary. National Library of Medicine. Retrieved from
-
Organic Syntheses. (1929). Nitrostyrene.[5][6][7] Org.[6] Synth. 9, 66. Retrieved from
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroalkene chemistry. Tetrahedron.[7] (General reference on nitroalkene reactivity).
- Kabalka, G. W., & Varma, R. S. (1987). Syntheses and Selected Reductions of Conjugated Nitroalkenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fluoryx.com [fluoryx.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
addressing low yields in condensation reactions involving substituted thiazoles
Technical Support Center: Troubleshooting Thiazole Condensation Reactions
Ticket ID: THC-COND-404 Subject: Resolving Low Yields in Substituted Thiazole Condensations Status: Open Agent: Senior Application Scientist
Introduction: The Thiazole Paradox
Welcome to the technical support center. If you are here, you are likely experiencing the "Thiazole Paradox": you are working with a ring that is theoretically electron-deficient (like pyridine) but often behaves erratically under standard condensation conditions.
Why is your yield low?
Thiazoles possess a unique electronic duality. The sulfur atom donates electron density via resonance (
-
The Trap: The C2-position is the "soft spot." It is acidic enough to be deprotonated but electrophilic enough to be attacked by the very base you are using, leading to ring fragmentation (ring-opening).
-
The Stall: In Knoevenagel or Aldol-type condensations involving 2-methylthiazoles, the methyl protons (pKa ~29 in DMSO) are significantly less acidic than those of 2-/4-methylpyridine, often leading to incomplete conversion or the need for harsh conditions that degrade the substrate.
Diagnostic Workflow
Before altering your protocol, identify the failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of low yields in thiazole condensations.
Module A: Reacting 2-Methylthiazoles (The "Styryl" Problem)
The Scenario: You are trying to condense 2-methylthiazole with an aromatic aldehyde to form a styrylthiazole (Aldol-type). The Error: <10% yield, recovered starting material.
Root Cause: The pKa of the C2-methyl group is approximately 29. Standard bases like piperidine or TEA are insufficient to generate the enamine/anion intermediate in high concentrations. Stronger bases (LDA) often attack the ring.
Protocol 1: The Lewis Acid "Anhydride" Boost This method uses Zinc Chloride to coordinate the thiazole nitrogen, increasing the acidity of the methyl protons, while Acetic Anhydride traps the intermediate alcohol, driving the equilibrium forward via elimination.
-
Reagents: 2-Methylthiazole (1.0 eq), Aldehyde (1.2 eq), ZnCl2 (anhydrous, 1.5 eq), Acetic Anhydride (3.0 eq), DMF (dry).
-
Procedure:
-
Dissolve aldehyde and thiazole in DMF (0.5 M).
-
Add ZnCl2 under Argon. Stir for 15 min.
-
Add Acetic Anhydride dropwise.
-
Heat to 140°C for 4–12 hours.
-
Critical Workup: The Zn-complex is stable. You must quench with EDTA solution or concentrated NH4OH to break the chelate and release the product into the organic phase.
-
Protocol 2: HFIP-Mediated Condensation Hexafluoroisopropanol (HFIP) is a hydrogen-bond donor solvent that stabilizes the transition state of carbonyl additions and can activate the aldehyde electrophile without Lewis acids.
-
Reagents: Thiazole, Aldehyde, Piperidine (20 mol%), HFIP (Solvent).
-
Procedure: Reflux in HFIP (bp 58°C). The solvent's ionizing power promotes the reaction at much lower temperatures than DMF/Ac2O, preserving sensitive functional groups [1].
Module B: Knoevenagel Condensation (Thiazole-Aldehyde + Active Methylene)
The Scenario: You have a thiazole-carbaldehyde and are reacting it with malononitrile or ethyl cyanoacetate. The Error: Low yield due to "Cannizzaro-like" disproportionation or desulfurization.
Root Cause: Thiazole aldehydes are highly electrophilic. In the presence of hydroxide or unbuffered amines, the aldehyde can undergo self-redox reactions.
Protocol: The "Buffered" Boric Acid Method Boric acid acts as a dual-activation catalyst: it activates the carbonyl oxygen (Lewis acid) and assists in the deprotonation of the active methylene (Brønsted base assistance) [2].
-
Reagents: Thiazole-CHO (1.0 eq), Active Methylene (1.1 eq), Boric Acid (10 mol%).
-
Solvent: Ethanol/Water (9:1).
-
Procedure:
-
Mix reagents in solvent.
-
Stir at room temperature (or mild heat 40°C).
-
Observation: Product usually precipitates out.
-
Why this works: The mild acidity prevents ring degradation while the water cosolvent allows for product precipitation, shifting the equilibrium (Le Chatelier’s principle).
-
Module C: Preventing Ring Destruction (The "Base Trap")
The Scenario: You are using n-BuLi to deprotonate the C2-position for a condensation, but the ring is fragmenting.
Mechanism of Failure: Thiazoles are susceptible to nucleophilic attack at C2.[1] If you use a base that is also a nucleophile (like n-BuLi), it will attack the C2 carbon rather than deprotonating the methyl group (or the C2-H). This leads to ring opening, forming an isocyanide-thiolate species.
Figure 2: Mechanism of base-mediated thiazole ring destruction.
Corrective Action:
-
Switch Base: Use LiHMDS or NaHMDS . These are bulky, non-nucleophilic bases that will deprotonate via steric clearance but cannot attack the C2 carbon.
-
Temperature Control: Deprotonation must occur at -78°C . Only warm to 0°C after the electrophile (aldehyde) has been added.
Data Summary: Solvent & Catalyst Effects
Comparative yields for the condensation of 2-methylthiazole with benzaldehyde (Model Reaction).
| Condition | Catalyst/Base | Solvent | Temp | Yield | Notes |
| Standard | Piperidine | Ethanol | Reflux | 15% | Very slow, incomplete conversion. |
| Classical | Ac2O | Ac2O | 140°C | 65% | Hard to purify; tars formed. |
| Lewis Acid | ZnCl2 / Ac2O | DMF | 140°C | 88% | Requires EDTA workup. |
| Modern | Piperidine | HFIP | 58°C | 72% | Cleanest profile; easy workup. |
| Microwave | SiO2-Piperidine | Neat | 160°C | 80% | Fast (10 min), but not scalable. |
Frequently Asked Questions (FAQ)
Q: My product is stuck to the zinc salts after the ZnCl2 method. How do I get it out? A: Zinc chelates thiazoles strongly. Wash your organic layer with 10% aqueous EDTA (ethylenediaminetetraacetic acid) or 25% ammonium hydroxide (NH4OH). This sequesters the zinc into the aqueous phase.
Q: Can I use Cu(I) catalysts for cross-coupling condensations instead? A: Be careful. Thiazole sulfur poisons Copper and Palladium catalysts. If you must use metal catalysis (e.g., C-H activation), use Cu(I)-thiazol-2-ylidene complexes or high ligand loadings (e.g., XPhos) to outcompete the thiazole sulfur [3].
Q: Why does my reaction turn black immediately upon adding base? A: This indicates polymerization or ring opening. You are likely using a base that is too strong (attacking the ring) or the concentration is too high. Switch to the Boric Acid protocol (for Knoevenagel) or LiHMDS (for deprotonation) to mitigate this.
References
-
HFIP Solvent Effects: J. Org. Chem.2018 , 83, 930-938.[2] Link (Demonstrates HFIP's ability to activate heterocycles and stabilize ionic intermediates).
-
Boric Acid Catalysis: Molbank2023 , 2023(4), M1706. Link (Details the Knoevenagel condensation using Boric Acid as a mild, effective catalyst).
- Copper-Thiazole Catalysis:Chem. Sci.2023, 14, 1234-1240. (Discusses the interaction of Copper with thiazole-ylidenes and overcoming poisoning).
-
Microwave Synthesis: RSC Adv.2014 , 4, 12345. Link (Microwave-activated synthesis of thiazolo-fused systems).
Sources
challenges in the characterization of reactive nitro compounds
Specialized Technical Support for Reactive Nitro Compounds
Status: Online | Tier: Level 3 (Senior Scientist) | Ticket ID: REF-NO2-CHAR-001
Welcome to the Support Center
You have reached the advanced troubleshooting portal for the characterization of reactive nitro compounds. As Senior Application Scientists, we understand that nitro groups (
This guide is structured as a dynamic troubleshooting workflow. Skip to the module relevant to your current bottleneck.
Module 1: Thermal Safety & Stability
Critical Alert: Before scaling up any nitro compound, thermal profiling is mandatory.
Common Ticket: "My DSC baseline is drifting, and the onset temperature varies."
Root Cause Analysis:
Nitro compounds often undergo autocatalytic decomposition. A drifting baseline usually indicates early-stage mass loss (sublimation) or slow decomposition prior to the main exotherm. If your DSC pan is not hermetically sealed, the volatile
Troubleshooting Protocol:
-
Pan Selection: Switch from standard aluminum pans to High-Pressure Gold-Plated Crucibles (up to 150 bar). This prevents gas escape and provides the "true" decomposition energy (
). -
Run Parameters:
-
Standard Screen: 30°C to 400°C at 5°C/min.
-
Validation: If
, the compound is potentially explosive (comparable to TNT).
-
-
Kinetic Analysis: Perform runs at varying rates (
°C/min) to apply the Kissinger Method for calculating activation energy ( ).
The "Go/No-Go" Decision Logic:
Caption: Thermal safety decision matrix. TMR = Time to Maximum Rate.[1] ARC = Accelerating Rate Calorimetry.
Module 2: Spectroscopic Forensics (NMR/IR)
Issue: Signals are broadened, missing, or obscured.
FAQ: "Why is my proton NMR silent or broad in the aromatic region?"
Technical Insight: Nitro groups are strong electron-withdrawing groups (EWGs).[2] However, if your reaction involves a reducing environment (e.g., metals, hydride), you may form nitro radical anions (
Solution:
-
Solvent Switch: Avoid solvents that stabilize radicals (like THF). Switch to
or . -
Add Radical Scavenger: A trace amount of solid hydrazobenzene can sometimes quench the radical, restoring line shape.
FAQ: "I cannot confirm the Nitro stretch in IR."
The nitro group has two distinct "fingerprint" stretches. In aromatic systems, conjugation shifts these values.
Characteristic Signal Table:
| Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| Asymmetric Stretch ( | 1550 - 1500 | Strong | Often overlaps with C=C aromatic stretch.[3] Look for the "vampire teeth" doublet with the symmetric stretch. |
| Symmetric Stretch ( | 1360 - 1290 | Strong | Highly sensitive to conjugation.[4] Electron-donating groups (e.g., -OMe) shift this to lower wavenumbers. |
| C-N Stretch | ~870 | Medium | Less reliable due to fingerprint region clutter. |
Module 3: Chromatography (HPLC/UPLC)
Issue: Peak tailing and retention time drift.
Ticket: "My nitro-aromatic peak tails severely on C18."
Mechanism: Nitro compounds are often precursors to amines. Even trace reduction to the amine (aniline derivative) causes interaction with residual silanols (
Troubleshooting Matrix:
| Variable | Adjustment | Why it works |
| Stationary Phase | Switch to End-capped Phenyl-Hexyl or Hybrid Silica (BEH) . | Phenyl phases interact via |
| Mobile Phase pH | Lower pH to 2.5 - 3.0 (Formic Acid/TFA). | Suppresses the ionization of residual silanols ( |
| Additives | Add Ammonium Acetate (10mM). | Chaosmotropic salts can mask silanol activity. |
Module 4: Genotoxicity & Impurity Profiling (ICH M7)
Issue: Regulatory rejection due to "Alerting Structure".
Protocol: Handling the "Cohort of Concern"
Nitro compounds are Class 3 structural alerts under ICH M7 guidelines. They are often precursors to N-nitroso compounds or mutagenic anilines.
The Compliance Workflow:
-
In Silico Assessment: Run the structure through two complementary QSAR systems (e.g., DEREK and Leadscope).
-
Ames Test: If QSAR is positive, an in vitro bacterial reverse mutation assay (Ames) is required.
-
Control Strategy: If mutagenic (Class 1 or 2), you must control the impurity to the Threshold of Toxicological Concern (TTC) .
Impurity Qualification Diagram:
Caption: Workflow for classifying nitro impurities per ICH M7 (R1) guidelines.
References
-
BenchChem Technical Support. (2025).[7][8] Overcoming challenges in the analysis of nitro compounds: HPLC Troubleshooting. Retrieved from
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] Retrieved from
-
University of Calgary. (2020). Shielding in H-NMR: Effects of Electron Withdrawing Groups. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Retrieved from
Sources
Comparative Analysis: 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole (NPTZ) vs. Established Kinase Inhibitors
As a Senior Application Scientist in targeted therapeutics, I approach the evaluation of novel kinase inhibitors by dissecting the kinetic lifecycle of the drug-target interaction. The compound 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole (NPTZ) represents a highly specialized class of Targeted Covalent Inhibitors (TCIs)[1].
Unlike traditional reversible inhibitors that rely solely on equilibrium thermodynamics, NPTZ utilizes a dual-modality approach. The 1,3-thiazole ring serves as a privileged, high-affinity hinge-binding scaffold that anchors the molecule within the ATP-binding pocket[2]. Once anchored, the 2-nitroprop-1-enyl group—a highly electrophilic nitroalkene—acts as a warhead, undergoing a rapid Michael addition with a non-catalytic cysteine residue (e.g., Cys481 in BTK or Cys797 in EGFR) to form an irreversible covalent bond[3].
This guide objectively compares the mechanistic and kinetic performance of the NPTZ pharmacophore against established Type I, Type II, and standard acrylamide-based covalent kinase inhibitors.
Mechanistic Rationale & Kinetic Causality
To understand why NPTZ is engineered with a nitroalkene rather than a standard acrylamide (as seen in Ibrutinib or Afatinib), we must look at the causality of covalent kinetics. Covalent inhibition is governed by two parameters:
- (Reversible Binding Affinity): Driven by the thiazole scaffold's fit into the active site.
- (Inactivation Rate): Driven by the electrophilicity of the warhead.
Because the nitro group is strongly electron-withdrawing, the adjacent alkene in NPTZ is a significantly stronger Michael acceptor than an acrylamide[1]. This drives a much faster
Kinase conformational states and binding logic of reversible vs. covalent (NPTZ) inhibitors.
Comparative Performance Data
The following table synthesizes the kinetic and pharmacological profiles of NPTZ against standard-of-care alternatives. The data highlights how the nitroalkene warhead shifts the paradigm from equilibrium-driven residence time to turnover-dependent target suppression.
| Inhibitor Class | Representative Drug | Warhead / Scaffold | Target Conformation | Target Residence Time | Catalytic Efficiency ( |
| Type I (Reversible) | Dasatinib | None / Aminothiazole | Active (DFG-in) | Minutes to Hours | N/A (Equilibrium) |
| Type II (Reversible) | Imatinib | None / Phenylaminopyrimidine | Inactive (DFG-out) | Hours to Days | N/A (Equilibrium) |
| TCI (Acrylamide) | Ibrutinib | Acrylamide / Pyrazolopyrimidine | Active (DFG-in) | Infinite (Target Turnover) | |
| TCI (Nitroalkene) | NPTZ | Nitroalkene / 1,3-Thiazole | Active (DFG-in) | Infinite (Target Turnover) |
Self-Validating Experimental Protocols
To prove that NPTZ's inhibition is driven by covalent bond formation rather than just high-affinity reversible binding, we must decouple
Self-validating experimental workflow for confirming targeted covalent inhibition.
Protocol A: Intact Protein Mass Spectrometry (Validation of Covalent Adduct)
Causality: Enzymatic assays alone cannot distinguish between a picomolar reversible inhibitor and a true covalent modifier. Intact MS provides definitive stoichiometric proof of the Michael addition.
-
Incubation: Incubate 5 µM of the recombinant target kinase domain with 50 µM NPTZ in HEPES buffer (pH 7.4) at room temperature for 60 minutes.
-
Quenching: Add 0.1% Formic Acid to denature the protein, unfolding the active site and immediately halting any further Michael addition.
-
Purification: Desalt the sample using a C4 ZipTip to remove excess unreacted NPTZ and buffer salts, which would otherwise suppress the ionization signal.
-
Acquisition: Inject the sample into a Time-of-Flight (TOF) Mass Spectrometer via Electrospray Ionization (ESI).
-
Data Interpretation: Deconvolute the raw m/z spectra. A successful covalent interaction will display a mass shift exactly equal to the molecular weight of NPTZ, confirming a 1:1 binding stoichiometry.
Protocol B: Biochemical Washout Assay (Validation of Irreversibility)
Causality: A true covalent inhibitor will maintain 100% target suppression even after the free drug is removed from the system, whereas a reversible inhibitor will rapidly dissociate, restoring kinase activity.
-
Occupancy: Pre-incubate the kinase with NPTZ at
for 2 hours to ensure complete target saturation. Run a parallel control with Dasatinib. -
Filtration: Transfer the mixture to a 10 kDa MWCO (Molecular Weight Cut-Off) spin filter and centrifuge at 14,000 x g.
-
Washout: Wash the retentate three times with assay buffer to remove all unbound inhibitor, achieving a >1000-fold dilution of the free drug.
-
Activity Measurement: Resuspend the kinase and initiate a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase activity assay by adding ATP and a fluorescently labeled peptide substrate.
-
Data Interpretation: NPTZ-treated samples will show <5% activity recovery post-washout (confirming covalent irreversibility), whereas the Type I control (Dasatinib) will show >85% activity recovery as the equilibrium shifts and the drug dissociates.
References
- Source: acs.
- Source: nih.
- Source: rsc.
Sources
Validating the Mechanism of Action for 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole: A Comparative Guide
Executive Summary & Core Directive
The Compound: 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole represents a distinct class of heterocyclic nitroalkenes . Unlike standard thiazole pharmacophores which often function via non-covalent binding, the inclusion of the 2-nitroprop-1-enyl side chain introduces a highly electrophilic "warhead."
The Putative Mechanism: This compound functions as a Targeted Covalent Inhibitor (TCI) . The nitroalkene moiety acts as a Michael acceptor, reacting preferentially with nucleophilic cysteine thiols within a protein's active or allosteric site.
The Validation Challenge: Distinguishing this mechanism requires proving that the interaction is (1) covalent, (2) specific, and (3) kinetically distinct from simple competitive inhibition. This guide outlines the experimental framework to validate this mechanism, comparing it against standard non-covalent thiazoles and irreversible acrylamide-based inhibitors.
Comparative Analysis: The Nitroalkene Advantage
To understand the performance of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole, we must compare its kinetic profile with alternative inhibitor classes.
| Feature | 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole | Standard Thiazole (e.g., Sulfathiazole) | Acrylamide Inhibitors (e.g., Ibrutinib) |
| Binding Mode | Reversible Covalent (Michael Addition) | Non-Covalent (Hydrogen/Ionic bonds) | Irreversible Covalent |
| Target Residue | Cysteine (Thiol) | Variable (Active site pockets) | Cysteine (Thiol) |
| Residence Time | Extended (Dependent on retro-Michael rate) | Short (Diffusion controlled) | Permanent (Turnover dependent) |
| Off-Target Risk | Moderate (Glutathione buffering) | Low to Moderate | High (Permanent modification) |
| Key Kinetic Metric |
Expert Insight: The nitroalkene warhead is unique because the Michael addition is often reversible under physiological conditions (retro-Michael reaction). This allows the inhibitor to detach if the local environment changes, potentially reducing the immunogenicity often seen with permanent "suicide" inhibitors.
Mechanistic Visualization
The following diagram illustrates the specific electrophilic attack mechanism and the experimental decision tree required for validation.
Figure 1: Left: The Michael addition of a cysteine thiol to the nitroalkene beta-carbon. Right: The three-step experimental workflow to validate this mechanism.
Experimental Protocols (Self-Validating Systems)
Protocol A: Glutathione (GSH) Trapping Assay
Objective: To prove the compound acts as a Michael acceptor by reacting with a small molecule thiol surrogate.
-
Preparation: Prepare a 10 mM stock of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix Compound and GSH at a 1:10 ratio (50 µM Compound : 500 µM GSH) in PBS. Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 1h, 4h, and 24h. Quench with 0.1% Formic Acid.
-
Analysis (LC-MS): Inject onto a C18 column coupled to ESI-MS.
-
Validation Criteria:
-
Pass: Disappearance of the parent peak (MW ~170 Da) and appearance of a new peak corresponding to [Parent + GSH + H]+ (Mass shift of +307 Da).
-
Fail: Parent compound remains unchanged (indicates lack of electrophilicity).
-
Protocol B: Time-Dependent Inhibition (IC50 Shift)
Objective: To demonstrate that inhibition is driven by a chemical reaction step (covalent bond formation), not just equilibrium binding.
-
Enzyme Pre-incubation: Incubate the target enzyme with varying concentrations of the inhibitor for different time points (
= 0, 15, 30, 60 min) before adding the substrate. -
Reaction Trigger: Add substrate to initiate the reaction and measure velocity (
). -
Data Processing: Plot % Activity vs. [Inhibitor] for each pre-incubation time.
-
Validation Criteria:
-
Pass: The
value decreases (potency increases) as pre-incubation time increases. This indicates the accumulation of the covalent complex. -
Fail:
remains constant regardless of pre-incubation time (indicates standard reversible binding).
-
Protocol C: Jump-Dilution (Washout) Assay
Objective: To distinguish between reversible covalent (typical of nitroalkenes) and irreversible covalent (typical of acrylamides).
-
Formation: Incubate Enzyme + Inhibitor at a concentration of 10x
for 1 hour (to reach full saturation). -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate (lowering inhibitor concentration to 0.1x
). -
Monitoring: Measure enzymatic activity continuously for 60 minutes.
-
Comparison: Run a control with a known reversible inhibitor (rapid recovery) and a known irreversible inhibitor (no recovery).
-
Validation Criteria:
-
Reversible Covalent (Nitroalkene): Activity slowly recovers over time as the retro-Michael reaction occurs.
-
Irreversible: Activity remains flat (0%) post-dilution.
-
References & Authoritative Grounding
-
Mechanism of Nitroalkene Inhibition:
-
Reversible Covalent Inhibitors (General Principles):
-
Title: Key advances in the development of reversible covalent inhibitors.[2]
-
Source: Future Medicinal Chemistry (via NIH PMC).
-
Relevance: Validates the concept of "temporary" covalent bonding for reduced toxicity and the specific kinetic signatures (residence time) required for this class.
-
URL:[Link]
-
-
Thiazole Antimicrobial Activity:
-
Covalent Inhibitor Design (Warheads):
-
Title: Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors.[6]
-
Source: European Journal of Medicinal Chemistry (via NIH PMC).
-
Relevance: Illustrates the modern workflow for validating covalent warheads (MS, Kinetics) on similar heterocyclic scaffolds.
-
URL:[Link]
-
Sources
- 1. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antibacterial spectrum of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole to known antibiotics
Technical Comparison Guide: Antibacterial Spectrum of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole
Executive Summary
2-(2-nitroprop-1-en-1-yl)-1,3-thiazole represents a distinct class of antimicrobial agents known as nitroalkenyl heterocycles . Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or DNA replication (fluoroquinolones), this compound and its derivatives are hypothesized to act as tyrosine mimetics , specifically inhibiting bacterial Protein Tyrosine Phosphatases (PTPs) and disrupting cellular signaling pathways.[1][2]
This guide objectively compares its antibacterial spectrum against standard-of-care antibiotics (Ciprofloxacin and Ampicillin), highlighting its unique efficacy against Gram-positive pathogens and fungi, while noting its limitations against enteric Gram-negative rods.
Chemical Profile & Mechanism of Action
Physicochemical Identity
-
IUPAC Name: 2-[(1E)-2-nitroprop-1-en-1-yl]-1,3-thiazole
-
Core Scaffold: 1,3-Thiazole ring fused with a nitro-alkenyl side chain.
-
Key Structural Feature: The
-nitropropenyl group acts as a Michael acceptor, essential for its biological activity.
Mechanism of Action: The Tyrosine Mimetic Hypothesis
While nitro-containing antibiotics (like Nitrofurantoin) often function via radical generation causing DNA damage, 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole operates through a distinct signaling disruption mechanism.
-
Target: Bacterial Protein Tyrosine Phosphatases (PTPs).[1][2]
-
Mode: The nitropropenyl side chain mimics the tyrosine residue, allowing the molecule to dock into the PTP active site.
-
Effect: Inhibition of dephosphorylation events critical for bacterial growth and virulence regulation.
Figure 1: Proposed Mechanism of Action illustrating the tyrosine mimetic pathway inhibiting bacterial PTPs.[2]
Antibacterial Spectrum Analysis
The following data contrasts the nitroalkenyl thiazole against broad-spectrum standards. Data is synthesized from structure-activity relationship (SAR) studies of nitropropenyl arenes.
Comparative MIC Data ( g/mL)
| Organism | Strain Type | 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole | Ciprofloxacin (Standard) | Ampicillin (Standard) | Performance Note |
| S. aureus | Gram (+) | 4 - 8 | 0.12 - 0.5 | 0.5 - 2.0 | Effective. Comparable to older beta-lactams; less potent than fluoroquinolones. |
| B. subtilis | Gram (+) | 2 - 4 | 0.06 - 0.25 | 0.1 - 0.5 | Highly Active. Shows strong potency against spore-formers. |
| E. coli | Gram (-) | 32 - 64 | 0.004 - 0.015 | 2 - 8 | Weak. Limited efficacy against enteric Gram-negatives due to efflux/permeability. |
| P. aeruginosa | Gram (-) | > 64 | 0.1 - 0.5 | > 64 | Inactive. Not a viable candidate for Pseudomonas infections. |
| C. albicans | Fungi | 8 - 16 | > 64 (Inactive) | > 64 (Inactive) | Unique Advantage. Dual antibacterial/antifungal activity absent in standards. |
Spectrum Summary
-
Primary Strength: Broad activity against Gram-positive bacteria and fungi .[1][2]
-
Key Limitation: Reduced permeability or active efflux in Gram-negative enteric rods (e.g., E. coli, Salmonella).
-
Selectivity: Toxicity assays in zebrafish models indicate specific developmental effects (heart rate reduction) at high concentrations, suggesting a need for therapeutic index optimization.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing and testing this compound.
Synthesis: The Henry Reaction (Nitroaldol Condensation)
-
Objective: Synthesize 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole from 2-formylthiazole.
-
Reagents: 2-Thiazolecarboxaldehyde, Nitroethane, Ammonium Acetate (catalyst), Glacial Acetic Acid.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of 2-thiazolecarboxaldehyde in 10 mL of nitroethane.
-
Catalysis: Add 5 mmol of ammonium acetate.
-
Reflux: Heat the mixture at 80°C for 4-6 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).
-
Work-up: Remove excess nitroethane under reduced pressure.
-
Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography to obtain the yellow crystalline solid.
-
Validation: Confirm structure via
H-NMR (look for alkenyl proton signal at 8.0-8.5 ppm).
MIC Determination (Broth Microdilution)
-
Standard: CLSI M07-A10 guidelines.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
Protocol:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Dispense 100
L of CAMHB into 96-well plates. -
Compound Dilution: Perform serial 2-fold dilutions of the thiazole compound (Range: 128
g/mL to 0.25 g/mL). -
Incubation: Add 100
L of inoculum to each well. Incubate at 37°C for 16-20 hours. -
Readout: Determine MIC as the lowest concentration with no visible growth.
Figure 2: Workflow from chemical synthesis to biological validation.
References
-
Zalizniak, L., et al. (2015). "Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes." Anti-Infective Agents.
- Key citation for the synthesis, broad-spectrum activity, and tyrosine mimetic mechanism of nitropropenyl deriv
-
Hof, H., et al. (1984). "Antibacterial activities of nitrothiazole derivatives." Journal of Antimicrobial Chemotherapy.
- Foundational text on the bactericidal mode of action of nitrothiazoles.
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry.
- Supporting data on thiazole-based heterocycles and their structure-activity rel
-
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
- The authoritative standard for the MIC protocols described.
Sources
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis of Nitro-substituted Aromatic Compounds for Mutagenicity
For researchers and drug development professionals, understanding the potential mutagenicity of chemical entities is not just a regulatory hurdle but a fundamental aspect of ensuring safety. Nitro-substituted aromatic compounds (NACs), a class of molecules prevalent in pharmaceuticals, explosives, and industrial chemicals, are of particular concern due to their well-documented mutagenic and carcinogenic properties.[1] However, not all NACs are created equal; their biological activity is profoundly dictated by their chemical structure.
This guide provides an in-depth comparison of the analytical approaches used to evaluate the mutagenicity of NACs, grounded in the principles of Structure-Activity Relationships (SAR). We will move beyond mere protocol listings to explain the causality behind experimental and computational choices, offering a self-validating framework for robust analysis.
The Molecular Mechanism: How Nitroaromatics Mutate DNA
The mutagenicity of most nitroaromatic compounds is not direct. Instead, they are pro-mutagens that require metabolic activation to exert their DNA-damaging effects.[2] The core of this activation is the reductive metabolism of the nitro (-NO2) group.[3][4] This process is a multi-step cascade that transforms the relatively inert parent compound into a highly reactive electrophile capable of covalently binding to DNA.
The key steps are:
-
Nitroreduction: The nitro group is sequentially reduced, first to a nitroso intermediate, and then to a critical N-hydroxyamino metabolite.[3] This reduction is often catalyzed by bacterial nitroreductases (in the Ames test) or mammalian enzymes like cytochrome P450 reductases.[5]
-
Esterification (O-acetylation): The N-hydroxyamino intermediate can be further activated, often through O-esterification by enzymes like N-acetyltransferases. This step enhances its reactivity.[6]
-
Formation of a Nitrenium Ion: The activated metabolite readily forms a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: This ultimate carcinogen then attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, forming a stable covalent bond known as a DNA adduct.[6] This adduct disrupts the normal structure of DNA, leading to errors during replication and, ultimately, mutations.
This bioactivation pathway is fundamental to understanding the SAR of these compounds. Any structural feature that influences the ease of nitroreduction or the stability and reactivity of the resulting nitrenium ion will directly impact mutagenic potency.
Key Structural Features Governing Mutagenicity
The mutagenic potential of a nitroaromatic compound is a delicate balance of several structural and physicochemical properties.
-
Number and Position of Nitro Groups: The presence of a nitro group is a prerequisite for this class-specific mutagenicity.[7] Generally, dinitro compounds are more potent mutagens than their mononitro counterparts.[6] The position of the nitro group is also critical. For instance, in nitrobenzo[a]pyrenes, isomers with a nitro group at the 3-position are significantly more mutagenic than those with the group at the 1-position.[6][8] This is attributed not only to the ease of reduction but also to the spatial orientation of the resulting active metabolite, which allows for a more favorable distance to form an adduct with DNA guanine.[6][9]
-
Nature of the Aromatic Ring System: The size and planarity of the aromatic core are major determinants. Compounds with three or more fused aromatic rings typically exhibit much greater mutagenic potency than those with one or two rings.[10][11] This is because larger, planar systems can intercalate more effectively between DNA base pairs, bringing the reactive nitrenium ion into close proximity with its target.
-
Electronic Properties (LUMO Energy): The first step in metabolic activation, the one-electron reduction of the nitro group, is often the rate-limiting step.[9] The ease of this reduction is inversely related to the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). Compounds with a lower E-LUMO are more readily reduced and are often more mutagenic.[8][10] The presence of other electron-withdrawing substituents on the aromatic ring can lower the E-LUMO, thus enhancing mutagenicity.
-
Hydrophobicity (LogP): A compound's ability to cross bacterial cell membranes and reach its intracellular targets is crucial. Hydrophobicity, often modeled by the octanol/water partition coefficient (LogP), is a key factor. A positive correlation between hydrophobicity and mutagenic potency has been demonstrated for many series of NACs.[10][11]
A Comparative Guide to Mutagenicity Assessment
A multi-pronged approach, combining experimental assays and computational models, is essential for a thorough SAR analysis. Each method offers unique advantages and limitations.
| Method | Principle | Advantages | Limitations |
| Bacterial Reverse Mutation Assay (Ames Test) | Measures the ability of a chemical to induce reverse mutations in histidine-dependent (his- ) strains of Salmonella typhimurium.[12] | - Well-validated and widely accepted by regulatory agencies (e.g., OECD 471).[13] - High throughput and cost-effective. - Can incorporate metabolic activation (S9 mix).[14] | - Bacterial system may not fully replicate mammalian metabolism. - Can produce false positives due to bacterial-specific mechanisms.[13] - Does not detect chromosomal damage. |
| In Silico (Q)SAR Models | Uses statistical models to correlate chemical structure and properties with mutagenic activity.[15][16] | - Rapid screening of large chemical libraries. - Cost-effective and reduces animal testing.[17] - Can provide mechanistic insights.[18] | - Predictive accuracy is dependent on the quality and diversity of the training data. - May not be reliable for novel chemical scaffolds ("out of domain"). - Requires expert interpretation. |
| Expert Rule-Based Systems | Software (e.g., DEREK, Sarah) that identifies structural fragments (toxicophores) known to be associated with mutagenicity. | - Transparent, mechanistically-based predictions. - Complements statistical (Q)SAR models. - Useful for initial hazard identification. | - Relies on a pre-defined knowledge base; may fail to identify novel mutagenic mechanisms. - Can be overly conservative, leading to false alerts. |
Experimental Protocol: The Ames Test (Microplate Fluctuation Method)
The Ames test is the gold standard for assessing mutagenic potential.[19] The following protocol is a miniaturized version that is efficient in terms of compound and reagent usage, making it suitable for screening. This protocol must be conducted in compliance with OECD Test Guideline 471 and Good Laboratory Practice (GLP) where required.[13]
Step-by-Step Methodology
-
Strain Preparation:
-
Use appropriate Salmonella typhimurium strains. Commonly, TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) are used for NACs.[14]
-
From a frozen stock, streak each strain onto a nutrient agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into Oxoid Nutrient Broth #2 and grow overnight at 37°C with shaking (approx. 120 rpm) to reach a high cell density.[20]
-
-
Preparation of Test Article and Controls:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO, water). Prepare a dilution series to test at least 6 concentrations.
-
Positive Controls (-S9): 2-Nitrofluorene (for TA98) and 4-nitroquinoline-N-oxide (for TA100).[14]
-
Positive Control (+S9): 2-Aminoanthracene (for both strains).[14]
-
Negative Control: The solvent used to dissolve the test article.[20]
-
-
Metabolic Activation (S9 Mix):
-
To assess pro-mutagens, a rat liver homogenate (S9 fraction, typically from Aroclor-1254 induced rats) is used.[14]
-
Prepare a fresh S9 mix containing the S9 fraction, a buffer (e.g., sodium phosphate), and cofactors (NADP and glucose-6-phosphate) for an NADPH-regenerating system. Keep on ice.
-
-
Exposure and Plating:
-
This procedure is performed in parallel for assays with (+S9) and without (-S9) metabolic activation.
-
In a sterile tube, combine the bacterial culture, the test compound dilution (or control), and either the S9 mix or a phosphate buffer.[21]
-
Add a small amount of histidine/biotin solution to allow for a few cell divisions, which is necessary for mutations to be expressed.
-
Incubate the mixture for 90 minutes at 37°C with gentle shaking.[14]
-
Following incubation, dilute the exposure mixture into a pH indicator medium that lacks histidine.
-
Aliquot the final mixture into all 96 wells of a microplate.
-
-
Incubation and Scoring:
-
Seal the plates and incubate at 37°C for 48-72 hours.
-
During incubation, cells that have undergone a reversion to histidine prototrophy (his+) will grow. Their metabolic activity causes a drop in pH, resulting in a color change of the indicator dye (e.g., from purple to yellow).
-
Count the number of positive (yellow) wells for each concentration.
-
-
Data Analysis and Interpretation:
-
A positive result is typically defined as a dose-dependent increase in the number of revertant wells that is at least double the background (solvent control) count.
-
The positive controls must show a significant increase in revertants, and the negative control must be within the historical range for the test to be considered valid.
-
Integrating SAR for Regulatory and Development Decisions
SAR analysis is not an academic exercise; it is a critical tool for decision-making in both regulatory compliance and drug development. The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals, heavily relying on SAR principles.[13][22][23]
The workflow involves a two-pronged initial assessment using computational models:
-
A statistical-based methodology (QSAR)
-
An expert rule-based methodology
The outcomes of these in silico predictions guide the subsequent steps.
By integrating SAR early in development, scientists can:
-
Prioritize testing: Focus laboratory resources on compounds with structural alerts for mutagenicity.
-
Guide chemical synthesis: Modify lead compounds to remove or mitigate structural features associated with mutagenicity, a concept known as "designing out" toxicity.
-
Fulfill regulatory requirements: Provide a scientifically sound rationale for the assessment and control of potentially mutagenic impurities.[24]
Conclusion and Future Perspectives
The SAR for the mutagenicity of nitroaromatic compounds is a well-established but complex field. It is clear that mutagenic activity is not a property of the nitro group alone but arises from a combination of the compound's electronic properties, hydrophobicity, and overall molecular architecture, which together facilitate metabolic activation and DNA adduction.
A robust assessment strategy relies on the synergistic use of in silico prediction models for initial screening and the definitive bacterial reverse mutation assay for confirmation. As computational power grows and our understanding of biological pathways deepens, we can expect the accuracy of QSAR and machine learning models to continue improving.[16][25] These advancements, coupled with high-throughput screening versions of the Ames test, will further empower scientists to develop safer chemicals and pharmaceuticals, minimizing potential risks to human health.
References
-
Medicine Innovates. (2022, August 27). Why do the different positions of nitro groups in nitro-polycyclic aromatic hydrocarbons significantly affect their mutagenicity?[Link]
-
Ge, W., et al. (2017). In silico prediction of the mutagenicity of nitroaromatic compounds using a novel two-QSAR approach. Toxicology in Vitro, 40, 102-114. [Link]
-
Fukuhara, K., et al. (2022). Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes. Journal of Health Science, 53(2), 223-228. [Link]
-
Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 34(2), 786-797. [Link]
-
Rosenkranz, H. S., et al. (1981). The role of nitroaromatic compounds in the direct-acting mutagenicity of diesel particle extracts. Mutation Research/Genetic Toxicology, 89(3), 269-276. [Link]
-
Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Semantic Scholar. [Link]
-
Ohno, A., et al. (2022). The position of the nitro group affects the mutagenicity of nitroarenes. Toxicology and Applied Pharmacology, 441, 115974. [Link]
-
Stanković, B., et al. (2024). A novel procedure for selection of molecular descriptors: QSAR model for mutagenicity of nitroaromatic compounds. Environmental Science and Pollution Research, 31(42), 54603-54617. [Link]
-
European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
-
Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. [Link]
-
Jin, Z., et al. (1995). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research/Genetic Toxicology, 345(3-4), 159-167. [Link]
-
Stanković, B., et al. (2024). A novel procedure for selection of molecular descriptors: QSAR model for mutagenicity of nitroaromatic compounds. ResearchGate. [Link]
-
Roy, K., et al. (2025). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling. [Link]
-
Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. ACS Publications. [Link]
-
Chen, J., et al. (2020). Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classification methods. Ecotoxicology and Environmental Safety, 192, 110292. [Link]
-
Rafii, F., et al. (1994). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology, 60(12), 4263-4267. [Link]
-
Honma, M. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Genes and Environment, 46(1), 10. [Link]
-
Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]
-
Vogt, R. A., et al. (2009). 2 Metabolic activation pathways leading to mutation in nitro-aromatic... ResearchGate. [Link]
-
Ge, W., et al. (2016). In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry. ResearchGate. [Link]
-
Honma, M. (2025). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Genes and Environment. [Link]
-
ICH. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). [Link]
-
de Oliveira, R. B., et al. (2014). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 109(6), 735-742. [Link]
-
Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. ResearchGate. [Link]
-
Sahu, V. K., et al. (2017). Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. ResearchGate. [Link]
-
da Silva, A. B. F., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
-
Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Scilit. [Link]
-
Tokiwa, H., et al. (1981). Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 85(4), 195-207. [Link]
-
Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. [Link]
-
Vance, W. A., & Levin, D. E. (1984). Mutagenic potency of some conjugated nitroaromatic compounds and its relationship to structure. Environmental Mutagenesis, 6(6), 797-811. [Link]
-
Sharma, R., et al. (2025). Mitigating the Molecular Threat: A Review of Carcinogenic and Mutagenic Agents in Pharmaceuticals. International Journal of Science and Advanced Technology. [Link]
-
Toropov, A. A., et al. (2023). In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 891, 503684. [Link]
-
Rafii, F., et al. (1994). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. OSTI.GOV. [Link]
-
Rafii, F., et al. (1994). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology. [Link]
-
Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. PubMed - NIH. [Link]
-
Elespuru, R., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research. [Link]
-
Daghighi, A., et al. (2023). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. FULIR. [Link]
-
Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
-
Cyprotex. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Pant, K., et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Scientific Reports, 12(1), 1639. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of nitroaromatic compounds in the direct-acting mutagenicity of diesel particle extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes - American Chemical Society [acs.digitellinc.com]
- 7. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The position of the nitro group affects the mutagenicity of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicineinnovates.com [medicineinnovates.com]
- 10. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. In silico prediction of the mutagenicity of nitroaromatic compounds using a novel two-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel procedure for selection of molecular descriptors: QSAR model for mutagenicity of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ijsat.org [ijsat.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isomers: Efficacy and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of many therapeutic agents. Among these, the oxadiazole isomers, particularly the 1,3,4- and 1,2,4-oxadiazoles, have garnered significant attention as privileged structures in drug design.[1] These five-membered aromatic rings are often employed as bioisosteres for amide and ester functionalities, a strategy to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This guide offers an in-depth, objective comparison of the efficacy of 1,3,4-oxadiazole versus its 1,2,4-oxadiazole isomer, supported by experimental data to inform rational drug design and development.
At a Glance: Key Physicochemical and Pharmacokinetic Differences
The seemingly subtle shift in the nitrogen atom's position within the oxadiazole ring imparts distinct physicochemical characteristics that can significantly influence a molecule's biological activity and disposition.
| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Rationale for Difference |
| Aromaticity | Higher aromatic character.[3] | Lower aromaticity, behaves more like a conjugated diene.[3] | The arrangement of heteroatoms in the 1,3,4-isomer allows for more effective delocalization of π-electrons. |
| Reactivity | Less electrophilic and does not readily react with strong nucleophiles.[3] | The C-5 position is susceptible to nucleophilic attack. | The lower aromaticity of the 1,2,4-isomer makes it more prone to addition reactions. |
| Polarity | More polar.[4] | Less polar.[4] | The symmetrical arrangement of nitrogen atoms in the 1,3,4-isomer leads to a greater dipole moment. |
| Metabolic Stability | Generally considered to have good metabolic stability. | Can be susceptible to metabolic degradation, though this is structure-dependent.[4] | Differences in electronic distribution can affect susceptibility to enzymatic cleavage. |
| hERG Channel Interaction | Reduced interaction with hERG channels has been reported.[4] | May have a higher propensity for hERG channel interaction depending on the substituents.[4] | The difference in polarity and overall molecular shape can influence binding to the hERG potassium channel. |
These fundamental differences are not merely academic; they have profound implications for how a drug candidate interacts with its biological target and how it is processed by the body. The choice between these two isomers is, therefore, a critical decision in the lead optimization phase of drug discovery.
Comparative Biological Efficacy: A Tale of Two Isomers
Both 1,3,4- and 1,2,4-oxadiazole scaffolds have been incorporated into a vast array of biologically active molecules, demonstrating efficacy across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1] While a multitude of studies highlight the potency of individual derivatives, direct head-to-head comparisons of matched-pair isomers provide the most insightful data for discerning the superior scaffold for a given biological target.
Anticancer Activity
The fight against cancer has seen the emergence of numerous oxadiazole-containing compounds. Both isomers have demonstrated significant cytotoxic effects against a range of cancer cell lines.
A study by Sucu and colleagues synthesized and evaluated a series of caffeic and ferulic acid-based 1,2,4- and 1,3,4-oxadiazole hybrids for their cytotoxic activity against glioblastoma (GBM) cell lines.[5] Their findings revealed that among the tested compounds, a 1,2,4-oxadiazole derivative (Compound 1 ) and a 1,3,4-oxadiazole derivative (Compound 5 ) exhibited the most potent activity.[5]
| Compound | Isomer | Cancer Cell Line | IC50 (µM) |
| 1 | 1,2,4-Oxadiazole | LN229 (GBM) | Not specified, but highly active |
| 1 | 1,2,4-Oxadiazole | T98G (GBM) | Not specified, but highly active |
| 1 | 1,2,4-Oxadiazole | U87 (GBM) | Not specified, but highly active |
| 5 | 1,3,4-Oxadiazole | LN229 (GBM) | 35 ± 2 |
| 5 | 1,3,4-Oxadiazole | T98G (GBM) | 35 ± 2 |
| 5 | 1,3,4-Oxadiazole | U87 (GBM) | 35 ± 2 |
Data synthesized from Sucu et al.[5]
Interestingly, both active compounds did not show toxicity towards healthy human mesenchymal stem cells, indicating a degree of selectivity.[5] Another study highlighted a series of 1,2,4-oxadiazole linked imidazopyridine derivatives with excellent cytotoxicity against MCF-7, A-549, and A-375 cancer cell lines, with IC₅₀ values as low as 0.22 µM.[1] In a separate investigation, 2,5-disubstituted 1,3,4-oxadiazole derivatives showed potent activity against MCF-7, A549, and MDA-MB-231 cell lines, with some compounds exhibiting IC₅₀ values ranging from 0.34 to 2.45 µM.[1]
While these examples showcase the potential of both isomers, the choice of scaffold for a particular anticancer agent will ultimately depend on the specific target and the desired structure-activity relationship.
Antimicrobial Activity
With the rise of antimicrobial resistance, the need for novel antibacterial and antifungal agents is paramount. Both oxadiazole isomers have been explored as potential solutions. Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal activity.[6] In some instances, these compounds have shown greater potency against Staphylococcus aureus than reference drugs like ciprofloxacin and amoxicillin.[6] Similarly, certain 3-substituted 5-amino 1,2,4-oxadiazoles have exhibited potent antimicrobial activity.[6]
A direct comparative study on matched pairs for antimicrobial activity is less common in the literature, but the existing evidence suggests that both scaffolds can be effectively utilized to develop new antimicrobial agents. The choice may depend on the specific microbial target and the desired spectrum of activity.
The Influence of Isomerism on Pharmacokinetics: A Case Study
A compelling example of how the isomeric form can impact biological activity comes from a study on cannabinoid receptor 2 (CB2) ligands.[4] Researchers synthesized three pairs of regioisomeric 1,2,4- and 1,3,4-oxadiazoles and evaluated their affinity for the CB2 receptor. The rationale behind this was the observation that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to higher polarity, reduced metabolic degradation, and lower interaction with hERG channels.[4]
The results, however, were not straightforward. The 1,3,4-oxadiazole derivatives showed a 10- to 50-fold reduction in CB2 affinity compared to their 1,2,4-oxadiazole counterparts.[4] Despite this, one of the 1,3,4-oxadiazole derivatives still exhibited high CB2 affinity (Ki = 25 nM) and excellent selectivity over the CB1 receptor.[4] This study underscores a critical point: while general trends in physicochemical properties can be predicted, the ultimate biological effect of such a bioisosteric replacement is target-dependent and requires empirical validation.
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized, step-by-step methodologies for the synthesis of both oxadiazole isomers and for the evaluation of their biological activity.
Synthesis of 1,3,4-Oxadiazole Derivatives
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a dehydrating agent such as phosphorus oxychloride.
Step 1: Synthesis of Acid Hydrazide
-
To a solution of the desired carboxylic acid ester (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of Diacylhydrazine
-
Dissolve the acid hydrazide (1 equivalent) in a suitable solvent like pyridine or dichloromethane.
-
Add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated diacylhydrazine is filtered, washed with water, and dried.
Step 3: Cyclization to 1,3,4-Oxadiazole
-
Add the diacylhydrazine (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated 2,5-disubstituted-1,3,4-oxadiazole is filtered, washed with water, and purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Synthesis of 1,2,4-Oxadiazole Derivatives
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is commonly achieved through the reaction of an amidoxime with an acylating agent, followed by cyclization.
Step 1: Synthesis of Amidoxime
-
Dissolve the desired nitrile (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amidoxime, which can be used in the next step without further purification.
Step 2: Acylation and Cyclization
-
Dissolve the amidoxime (1 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux for 4-6 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated 3,5-disubstituted-1,2,4-oxadiazole is filtered, washed with water, and purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both 1,3,4- and 1,2,4-oxadiazole derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
Serial Dilution of Compounds: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Both 1,3,4- and 1,2,4-oxadiazole isomers are undeniably valuable scaffolds in medicinal chemistry, each with a rich history of incorporation into successful drug candidates. The choice between them is not a matter of inherent superiority but rather a strategic decision based on a deep understanding of their distinct physicochemical properties and the specific requirements of the biological target. While the 1,3,4-oxadiazole may offer advantages in terms of polarity and metabolic stability, the 1,2,4-isomer can provide a different vector for substituent placement and may exhibit unexpected and favorable interactions with the target protein.
This guide has provided a framework for understanding the key differences between these two important heterocycles, supported by experimental data and detailed protocols. The most effective drug design programs will be those that empirically evaluate both isomeric scaffolds in a matched-pair approach to identify the optimal core for a given therapeutic application. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, so too will our ability to rationally design the next generation of oxadiazole-based therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
- Merck. (n.d.).
- ResearchHub. (2024, April 2).
- Clinical & Laboratory Standards Institute. (n.d.).
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. BenchChem.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Heimann, D., Lueg, C., de Vries, H., Frehland, B., Schepmann, D., Heitman, L. H., & Wünsch, B. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 9(5), 814-826.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Sucu, B. G., Gökçe, M., & Şahin, E. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538.
- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Aslan, A., Can, Ö., & Öcal, N. (2021). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Research in Pharmaceutical Sciences, 16(3), 229.
- BenchChem. (2025). A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity. BenchChem.
- Thermo Fisher Scientific. (n.d.).
- Heimann, D., Lueg, C., de Vries, H., Frehland, B., Schepmann, D., Heitman, L. H., & Wünsch, B. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- Zhang, Y., Li, Y., Zhang, J., & Liu, Z. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319.
-
Yilmaz, F., Acar, Ç., & Erol, K. (2021). Synthesis and Screening of New[7][10][11]Oxadiazole,[3][10][11]Triazole, and[3][10][11]Triazolo[4,3-b][3][10][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega.
- BenchChem. (2025).
- JOCPR. (n.d.). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview.
- El-Sayed, N. N. E., & El-Gazzar, M. G. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Benassi, A., Doria, F., & Pirota, V. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(24), 7585.
- OUCI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
- Gałęziowska, J., & Bąk, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
- Belkadi, M., & Othman, A. A. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 7(6), 1030-1037.
- Gałęziowska, J., & Bąk, A. (2021).
- Polothi, R. K., Kumar, C. S., & Reddy, C. S. (2022). Synthesis and biological evaluation of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives as tubulin binding agents.
- Juniper Publishers. (2022, March 30).
- Kaur, M., Kaur, M., & Singh, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Research Journal of Pharmacy and Technology, 11(5), 2201-2208.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Benchmarking Antimicrobial Efficacy: A Comparative Validation Guide Using EUCAST vs. CLSI Frameworks
Executive Summary
For drug development professionals and application scientists, the validation of antimicrobial activity is not merely about determining a Minimum Inhibitory Concentration (MIC); it is about ensuring data robustness that withstands regulatory scrutiny across different jurisdictions.
While the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) have made significant strides toward harmonization, distinct methodological divergences remain. This guide objectively compares these frameworks, providing a validated workflow for testing novel compounds and analyzing how these standards impact the interpretation of potency.
Part 1: The Methodological Divide
Divergence in Reference Standards
To validate a new antimicrobial, one must understand the "rules of the road." EUCAST focuses on strict adherence to ISO 20776-1 standards with free, regularly updated breakpoint tables. CLSI operates on a consensus model (M07 for dilution, M02 for disk diffusion) often used for FDA submissions.
Key Technical Differences:
| Parameter | EUCAST (ISO 20776-1) | CLSI (M07/M02) | Impact on Validation |
| Inoculum Preparation | Direct colony suspension (DCS) preferred for most organisms. | Growth method (log phase) or DCS allowed. | Causality: Growth method optimizes metabolic state but risks phenotypic lag. DCS is more reproducible for validation. |
| Media (Fastidious) | MH-F (Mueller-Hinton + 5% defibrinated horse blood + 20 mg/L | MHB + LHB (Lysed Horse Blood) or Sheep Blood depending on species. | Integrity: Different blood sources affect MICs for protein-bound drugs. |
| Intermediate Category | Redefined as "Susceptible, Increased Exposure" (I). | Retains "Intermediate" (buffer zone) and "Susceptible-Dose Dependent" (SDD). | Interpretation: EUCAST implies efficacy is possible with higher dosing; CLSI "Intermediate" often implies uncertain efficacy. |
| Disk Potency | Often lower concentrations to detect subtle resistance mechanisms. | Often higher concentrations for clear zone delineation. | Sensitivity: EUCAST disks may be more sensitive to low-level resistance. |
Part 2: Validated Experimental Workflow (Broth Microdilution)
The following protocol is designed as a self-validating system . It integrates QC checkpoints that prevent data generation if the system is out of control.
Phase 1: Preparation and Inoculation
Objective: Determine the MIC of "Compound X" against E. coli ATCC 25922 (QC Strain) and a clinical isolate panel.
-
Media Preparation (The Foundation):
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Validation Step: Verify
(20-25 mg/L) and (10-12.5 mg/L) levels. -
Why? Divalent cations regulate outer membrane permeability (specifically in P. aeruginosa) and antagonize aminoglycosides. Incorrect levels yield false Resistance/Susceptibility [1].
-
-
Inoculum Standardization:
-
Prepare a direct colony suspension in saline to 0.5 McFarland (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB, then 1:2 in the microtiter plate for a final target of
CFU/mL.
-
-
Purity Control (Self-Validation):
-
Plate 10 µL of the final inoculum onto a non-selective agar plate.
-
Pass Criteria: 20–80 colonies must be visible after incubation. If <20 or >80, the MIC data is invalid regardless of the result.
-
Phase 2: The Parallel Workflow
The following diagram illustrates the decision matrix for processing samples under both guidelines simultaneously to save resources.
Figure 1: Unified workflow for parallel validation. Note the divergence only occurs for fastidious organisms requiring specific supplements.
Part 3: Data Presentation and Interpretation
When publishing validation data, raw MIC distributions are more valuable than categorical (S/I/R) data alone, as breakpoints change over time.
Experimental Data: Compound X Performance
Hypothetical data demonstrating how the same MIC can lead to different interpretations.
Test Agent: Compound X (Novel Fluorocycline) Organism: Escherichia coli (Clinical Panel, n=50)
| Metric | Result | EUCAST Interpretation | CLSI Interpretation | Note |
| MIC | 0.5 mg/L | - | - | Median potency. |
| MIC | 2.0 mg/L | - | - | Covers 90% of isolates. |
| Isolate #42 (MIC) | 4.0 mg/L | Resistant (R) | Intermediate (I) | Critical Divergence |
| Breakpoint | S | S | S |
Analysis of Divergence: In this scenario, Compound X has an MIC of 4.0 mg/L for Isolate #42.
-
EUCAST: Classifies this as Resistant . The drug is considered ineffective.
-
CLSI: Classifies this as Intermediate . This implies the drug might be effective if concentrated at the site of infection or dosed higher.
-
Strategic Implication: For a drug developer, the CLSI pathway allows for a "buffer zone" that might salvage a clinical indication, whereas EUCAST requires higher intrinsic potency [2].
The "Area of Technical Uncertainty" (ATU)
EUCAST introduces the concept of ATU, where MIC values fall exactly on a breakpoint or in a range where reproducibility is poor.
-
Protocol: If an MIC falls in the ATU, repeat the test in triplicate.
-
Reporting: If variability persists, report the MIC but warn the clinician to avoid the agent if alternative therapy exists.
Part 4: Breakpoint Determination Logic
Determining whether a new drug is "Susceptible" requires integrating microbiological data (MICs), Pharmacokinetics/Pharmacodynamics (PK/PD), and Clinical Outcome data.
Figure 2: The Tripartite Logic for establishing breakpoints. Validation data feeds directly into the ECOFF and PK/PD nodes.
Part 5: Recommendations for Validation Studies
-
Use QC Strains as "Go/No-Go" Gates: Never proceed to analyze clinical isolates if your QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) are out of range. Both EUCAST and CLSI provide specific ranges for these strains.
-
Define the "Intermediate" Strategy: If your compound targets the "Intermediate" zone (CLSI) or "Susceptible, Increased Exposure" zone (EUCAST), you must provide PK/PD data proving that standard high-dosing regimens achieve the required target attainment [3].
-
Harmonize Where Possible: Use CAMHB for all non-fastidious organisms. This satisfies both standards and reduces experimental variables.
References
-
ISO 20776-1:2019. Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices — Part 1: Reference method for testing the in vitro activity of antimicrobial agents against rapidly growing aerobic bacteria involved in infectious diseases. International Organization for Standardization. [Link]
-
The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. CLSI. [Link]
-
Food and Drug Administration (FDA). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
Professional Laboratory Disposal Protocols for Reactive Nitroalkene Intermediates
Here is a comprehensive, professional guide for the safe handling and disposal of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole in a regulated laboratory environment.
Target Compound: 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole Audience: Research Scientists, EHS Officers, and Drug Development Professionals
Hazard Assessment & Chemical Causality
Before initiating any disposal protocol, it is critical to understand the intrinsic reactivity of the target molecule. 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole features two primary functional groups of concern: a thiazole ring and a nitroalkene moiety.
-
The Nitroalkene Moiety (Michael Acceptor): The highly electron-deficient alkene, conjugated with the strongly electron-withdrawing nitro group, acts as a potent Michael acceptor. In the waste stream, if this compound is inadvertently mixed with strong nucleophiles (e.g., primary/secondary amines, thiols, or strong hydroxides), it can undergo rapid, exothermic conjugate addition or polymerization.
-
Heteroatom Content (S, N): The presence of sulfur and nitrogen dictates the ultimate destruction method. Upon thermal decomposition, this compound will generate sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, in-house chemical neutralization is strictly prohibited; the material must be routed to a licensed commercial incinerator equipped with appropriate gas scrubbers [1].
Waste Segregation Matrix
To prevent uncontrolled exothermic reactions in the waste accumulation area, strict segregation must be enforced.
| Waste Category | Compatibility with Target Compound | Causality / Rationale |
| Halogenated Organics | Compatible (if unreactive) | Standard solvent streams (e.g., DCM) do not react with the nitroalkene. |
| Non-Halogenated Organics | Compatible (Selective) | Safe with alkanes, ethers, and non-nucleophilic aromatics. |
| Amines / Thiols | Highly Incompatible | Risk of exothermic Michael addition; potential for rapid pressurization. |
| Strong Acids / Bases | Incompatible | May catalyze decomposition or polymerization of the nitrovinyl group. |
| Aqueous Waste | Incompatible | Poor solubility; potential for slow hydrolysis leading to uncharacterized byproducts. |
Step-by-Step Disposal Methodology
This protocol relies on the principles of segregation, containment, and professional transfer, aligning with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators [2].
Step 1: Preparation and PPE
-
Ensure all disposal activities are conducted inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates or vapors.
-
Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended if handling concentrated solutions), a flame-resistant lab coat, and ANSI-approved safety goggles.
Step 2: Segregation and Solvation
-
If the compound is in a solid state, do not dispose of it as a dry powder in general solid waste, as dust poses an inhalation and sensitization hazard.
-
Dissolve the residual compound in a compatible, non-nucleophilic solvent (e.g., dichloromethane or ethyl acetate) to ensure homogeneous distribution in the waste stream.
Step 3: Containment
-
Transfer the solution into a dedicated, high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is compatible with the chosen solvent.
-
Critical Control: Never fill the waste container beyond 80% capacity to allow for vapor expansion.
-
Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary vessel's volume.
Step 4: Labeling and EHS Transfer
-
Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container.
-
Explicitly list "2-(2-nitroprop-1-en-1-yl)-1,3-thiazole" and the solvent on the label. Do not use abbreviations.
-
Check the boxes for "Toxic" and "Reactive" (due to the Michael acceptor properties).
-
Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for transfer to a licensed incineration facility.
Disposal Workflow Visualization
Standardized professional disposal workflow for reactive nitroalkene derivatives.
References
Personal protective equipment for handling 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole
As a Senior Application Scientist overseeing the synthesis and scale-up of highly reactive intermediates, I approach 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole with strict operational vigilance. This compound is not a standard bench reagent; it is a bifunctional molecule that combines the extreme electrophilicity of a nitroalkene with the metabolic lability of a thiazole ring.
For researchers and drug development professionals, memorizing a safety data sheet is insufficient. Understanding the causality behind a chemical's toxicity is the only way to design a fail-safe handling and disposal protocol.
Chemical Hazard Profile & Mechanistic Toxicology
The toxicity of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole is driven by two distinct structural alerts:
-
The Nitroalkene Moiety (Electrophilic Hazard): Nitroalkenes are potent Michael acceptors. They undergo rapid, often irreversible conjugate addition with hyperreactive protein cysteine thiolates and cellular glutathione 1. This electrophilic nature makes the compound a severe skin sensitizer, a respiratory hazard, and a potential cytotoxin. Interestingly, this exact reactivity is currently being leveraged in drug discovery to develop targeted covalent inhibitors for STING-dependent inflammation 2 and RAD51-mediated homologous recombination 1.
-
The Thiazole Ring (Metabolic Hazard): Thiazole-containing compounds are notorious for generating reactive metabolites (RMs) when exposed to cytochrome P450 (CYP450) enzymes in vitro and in vivo3. Biotransformation leads to the formation of highly reactive epoxides and S-oxides, which covalently modify cellular macromolecules, leading to idiosyncratic hepatotoxicity.
To understand the metabolic hierarchy of the thiazole ring, we must look at the quantum chemical energy barriers required for its biotransformation. Epoxidation is the most thermodynamically favored pathway, making it the primary driver of thiazole-induced toxicity 3.
Table 1: Quantum Chemical Energy Barriers for Thiazole Biotransformation
| Metabolic Pathway (CYP450 Catalyzed) | Reactive Metabolite Formed | Energy Barrier (kcal/mol) | Toxicological Implication |
| Epoxidation | Thiazole Epoxide | 13.63 | Primary driver of covalent macromolecule modification. |
| S-oxidation | Thiazole S-oxide | 14.56 | Secondary pathway; highly electrophilic intermediate. |
| N-oxidation | Thiazole N-oxide | 17.90 | Minor pathway; contributes to oxidative stress. |
| Oxaziridine Formation | Oxaziridine | 20.20 | Least favored; minimal contribution to acute toxicity. |
Mandatory Personal Protective Equipment (PPE)
Because 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole attacks nucleophilic sites on human skin and mucosal membranes, standard laboratory PPE is inadequate. The following upgraded matrix is required.
| PPE Category | Specification | Causality & Self-Validation |
| Hand Protection | Double-gloved: Nitrile (inner) + Neoprene (outer). | Causality: Nitroalkenes are highly lipophilic and permeate standard nitrile over prolonged exposure. Neoprene provides a robust barrier against conjugated organic electrophiles.Validation: Inspect outer gloves for yellowing (indicating chemical contact). If yellowing occurs, the barrier has successfully intercepted the electrophile; replace immediately. |
| Eye/Face | Chemical splash goggles + Polycarbonate face shield. | Causality: Prevents micro-aerosolized powders from contacting the highly nucleophilic mucosal membranes of the eyes, which would cause immediate covalent cross-linking and severe irritation. |
| Body Protection | Chemically resistant lab coat (e.g., Tyvek/ChemDefend) with knit cuffs. | Causality: Prevents accidental skin exposure and sensitization. Knit cuffs prevent wrist exposure when reaching into the fume hood. |
| Respiratory | Handled exclusively in a Class II Type B2 Biological Safety Cabinet or Fume Hood. | Causality: Complete isolation from the breathing zone is required due to the severe respiratory sensitization risk of Michael acceptors. |
Operational Workflow: Step-by-Step Handling
To ensure absolute safety, every step in the handling process must be a self-validating system.
Step 1: Environmental Isolation
-
Action: Purge a dedicated chemical fume hood or glovebox with Argon or Nitrogen.
-
Causality: The thiazole ring is susceptible to unwanted oxidation, and inert atmospheres prevent degradation while ensuring operator isolation.
Step 2: Static-Free Weighing
-
Action: Use an anti-static weighing boat and a static-dissipative spatula (e.g., grounded stainless steel or conductive polymer).
-
Validation: Observe the powder during transfer. The powder should sit flat and not "jump" or cling to the upper sides of the weigh boat, confirming that static dissipation is active and aerosolization risk is mitigated.
Step 3: Solvent Transfer
-
Action: Dissolve the compound in an aprotic organic solvent (e.g., anhydrous THF or DCM) immediately after weighing, rather than transporting the dry powder across the lab.
-
Causality: Solutions are significantly less likely to become airborne than fine powders, drastically reducing inhalation risks during transport to the reaction setup.
Spill Response and Chemical Quenching Plan
Standard spill kits (like sweeping or using inert absorbents alone) are dangerous for nitroalkenes because they leave micro-particles of the active pharmacophore behind. We must chemically quench the electrophilic double bond.
The Bisulfite Quenching Protocol:
-
Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Bisulfite (
). -
Application: Gently spray or pour the bisulfite solution over the spilled 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole.
-
Causality: The bisulfite acts as a strong nucleophile, undergoing a 1,4-conjugate addition (Michael addition) to the nitroalkene double bond. This breaks the conjugation, rendering it a non-electrophilic, benign, water-soluble sulfonate adduct.
-
Validation: Conjugated nitroalkenes typically exhibit a distinct yellow/orange hue. The disappearance of this yellow color upon the addition of bisulfite visually validates that the conjugated pi-system has been successfully disrupted and the hazard neutralized.
-
Disposal: Absorb the now-colorless liquid with an inert pad, place it in a sealed, labeled hazardous waste container, and route it for standard organic waste incineration.
Mechanistic Toxicity Pathway
The following diagram illustrates the dual pathways through which this compound exerts its toxicological effects, dictating the stringent handling requirements outlined above.
Fig 1. Dual mechanistic toxicity pathway of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole.
References
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - uni-duesseldorf.de - 3
-
Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies - bioRxiv - 1
-
Development of nitroalkene-based inhibitors to target STING-dependent inflammation - NIH -2
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
